molecular formula C7H4ClNOS B1584053 6-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 62266-81-3

6-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1584053
CAS No.: 62266-81-3
M. Wt: 185.63 g/mol
InChI Key: PUQHEPFUBPHTCG-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C7H4ClNOS and its molecular weight is 185.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQHEPFUBPHTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977832
Record name 6-Chloro-1,3-benzothiazol-2-ol
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Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62266-81-3
Record name 2(3H)-Benzothiazolone, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Chlorobenzo[d]thiazol-2(3H)-one

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure and the presence of heteroatoms (nitrogen and sulfur) provide a unique electronic and steric profile, making it an ideal core for designing molecules that can interact with a wide range of biological targets.[1] Benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

This compound, in particular, serves as a critical building block for the synthesis of more complex pharmaceutical agents. The chlorine atom at the 6-position offers a site for further functionalization and modulates the electronic properties of the entire ring system, influencing its reactivity and biological activity. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core chemical properties, synthesis, reactivity, and analytical characterization of this important compound.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring fused to a thiazolone ring, with a chlorine substituent on the benzene moiety. The "-one" suffix indicates the presence of a carbonyl group at the 2-position of the thiazole ring, which exists in tautomeric equilibrium with its thiol form, 6-chlorobenzo[d]thiazole-2-thiol, although it predominantly exists in the keto (amide) form.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 62266-81-3[2]
Molecular Formula C₇H₄ClNOS[2]
Molecular Weight 185.63 g/mol [2]
Appearance Off-white to gray solid[3]
Purity Typically ≥95-98%[2][4]
Storage Sealed in a dry place, at room temperature[2]

Synthesis and Purification

The synthesis of benzothiazol-2(3H)-ones is a well-established process in organic chemistry. The primary route involves the cyclization of a corresponding 2-aminothiophenol derivative. For this compound, the precursor is 2-amino-5-chlorobenzenethiol.

The causality behind this synthetic choice lies in the inherent reactivity of the precursor. The amino group and the thiol group are positioned ortho to each other, facilitating an intramolecular cyclization reaction when treated with a suitable C1 synthon (a reagent that provides a single carbon atom, typically a carbonyl group). Reagents like oxalyl chloride, phosgene, or their equivalents are effective for this transformation. The synthesis of the analogous 6-bromobenzo[d]thiazol-2(3H)-one from 2-amino-5-bromobenzenethiol using oxalyl chloride in toluene has been reported with high yield, and a similar protocol is applicable here.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous, well-documented procedures for similar benzothiazole derivatives.[5]

Reagents and Materials:

  • 2-amino-5-chlorobenzenethiol

  • Oxalyl chloride

  • Toluene (anhydrous)

  • Sodium bicarbonate (Na₂CO₃) solution (saturated)

  • Ethanol (for recrystallization)

  • Round bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzenethiol (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add oxalyl chloride (1.1 to 1.2 equivalents) dropwise via a dropping funnel over 30 minutes. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the toluene under reduced pressure. To the resulting residue, carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Trustworthiness Check: This neutralization step is critical for safety and to ensure the product precipitates in its neutral form.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

G start Start: Dissolve 2-amino-5-chlorobenzenethiol in Toluene add_reagent Slowly add Oxalyl Chloride at 0°C start->add_reagent react Stir at Room Temperature (4-6 hours) Monitor by TLC add_reagent->react workup Evaporate Solvent Neutralize with NaHCO₃ react->workup isolate Filter Precipitate workup->isolate purify Recrystallize from Ethanol isolate->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Structural elucidation of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques.[6] The expected data provides a fingerprint for verifying the purity and identity of this compound.

TechniqueExpected Observations
¹H NMR Aromatic region (approx. 7.0-8.0 ppm) will show signals for the three protons on the benzene ring. A broad singlet for the N-H proton (approx. 11-12 ppm) which is D₂O exchangeable is also expected.[5][7]
¹³C NMR Signals for the 7 carbons are expected. The carbonyl carbon (C=O) will appear significantly downfield (approx. 160-170 ppm). Aromatic carbons will be in the 110-140 ppm range.[5]
IR Spectroscopy A strong absorption band for the C=O stretch of the cyclic amide (lactam) will be present around 1660-1700 cm⁻¹. A broad N-H stretching band will be visible around 3100-3300 cm⁻¹.[5][8]
Mass Spectrometry The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight. A characteristic [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, will be observed due to the isotopic abundance of ³⁷Cl.[8]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around two primary sites: the nucleophilic nitrogen atom of the amide and the aromatic ring, which can undergo further substitution.

  • N-Alkylation/Arylation: The amide proton is acidic and can be deprotonated by a suitable base (e.g., Cs₂CO₃, NaH) to generate a nucleophilic anion. This anion readily reacts with various electrophiles, such as alkyl halides (e.g., propargyl bromide) or aryl halides, to form N-substituted derivatives.[5] This reaction is fundamental for creating libraries of compounds for drug screening. For instance, the synthesis of 1,2,3-triazole hybrids from the N-propargylated intermediate has been shown to produce compounds with significant cytotoxic and antibacterial activities.[5][9]

  • Aromatic Substitution: The chlorine atom at the 6-position, while relatively stable, can be a site for nucleophilic aromatic substitution under specific conditions or can influence the regioselectivity of electrophilic aromatic substitution on the benzene ring.

The benzothiazole core is a proven pharmacophore, and its derivatives are actively investigated as anticancer agents.[10][11] The development of novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives has led to the discovery of potent inhibitors of the ALK/PI3K/AKT signaling pathway, which is crucial in certain types of lung cancer.[10] Similarly, thiazole-based compounds have been identified as inhibitors of SIRT2, a target for cancer therapy.[12] The 6-chlorobenzothiazolone scaffold provides a robust starting point for synthesizing such targeted inhibitors.

A This compound B N-Deprotonation (Base) A->B Reaction at N-H D Electrophilic Aromatic Substitution A->D Reactivity of Aromatic Ring C N-Substituted Derivatives B->C + Electrophile (R-X) F Drug Discovery Leads (Anticancer, Antibacterial) C->F E Further Functionalized Ring Systems D->E E->F

Caption: Core reactivity pathways for drug development applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and related compounds. The information below is compiled from standard Safety Data Sheets (SDS).[13][14]

  • General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[13] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[14][15]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[13][16]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[13][16]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT induce vomiting.[13][14]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • If Inhaled: Move person into fresh air. If breathing is difficult, administer oxygen. Call a physician if you feel unwell.[13][14]

Conclusion

This compound is a valuable heterocyclic compound whose chemical properties make it a versatile building block for drug discovery and development. Its straightforward synthesis, well-defined spectroscopic profile, and predictable reactivity at the amide nitrogen allow for the systematic creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in oncology and infectious diseases, underscore the importance of this scaffold. A thorough understanding of its handling, synthesis, and chemical behavior, as outlined in this guide, is fundamental for researchers aiming to leverage its potential in developing next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Chlorobenzo[d]thiazol-2(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a thiazole ring, is a key structural motif in numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. Within this important class of compounds, 6-Chlorobenzo[d]thiazol-2(3H)-one stands out as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, potential applications in drug development, and a curated list of commercial suppliers.

Core Compound Identification and Properties

CAS Number: 62266-81-3[1]

Molecular Formula: C₇H₄ClNOS[1]

Molecular Weight: 185.63 g/mol [1]

Synonyms: 6-chloro-1,3-benzothiazol-2-ol

Physicochemical Data
PropertyValueSource
Boiling Point394.2°C at 760 mmHgiChemical
Flash Point192.2°CiChemical
Density1.515 g/cm³iChemical
Vapor Pressure8.85E-07 mmHg at 25°CiChemical

Commercial Availability and Suppliers

For researchers and drug development professionals, sourcing high-purity starting materials is critical. This compound is available from several reputable chemical suppliers. Purity levels are typically around 98%.

SupplierPurity/SpecificationWebsite
Lab-Chemicals.Com98%--INVALID-LINK--[1]
BLDpharmInformation available upon request--INVALID-LINK--
Sigma-Aldrich98%--INVALID-LINK--

It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Synthesis of this compound: A Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-2-aminophenol.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Intramolecular Cyclization 4_chloro_2_aminophenol 4-Chloro-2-aminophenol intermediate_thiourea Intermediate Isothiocyanate/Thiourea Derivative 4_chloro_2_aminophenol->intermediate_thiourea Reaction in an inert solvent (e.g., DCM) thiophosgene Thiophosgene (CSCl₂) thiophosgene->intermediate_thiourea target_compound This compound intermediate_thiourea->target_compound Base-catalyzed cyclization (e.g., NaOH or K₂CO₃) Anticancer_Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., PI3K/Akt/mTOR) Receptor->Kinase_Cascade Cell_Proliferation Cell Proliferation & Survival Kinase_Cascade->Cell_Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->Kinase_Cascade Inhibition

References

An In-Depth Technical Guide to the Synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one from 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Starting from the readily available precursor 4-chloroaniline, this paper details a robust three-step synthetic sequence. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, process optimization, and safety protocols. The synthesis involves the formation of an N-(4-chlorophenyl)thiourea intermediate, its subsequent oxidative cyclization to 2-amino-6-chlorobenzothiazole, and a final diazotization-hydrolysis sequence to yield the target compound. Each stage is supported by detailed, step-by-step protocols, characterization data, and rigorous safety compendia, designed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Significance of the Benzothiazolone Core

The benzothiazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the this compound moiety is a crucial building block for the development of novel therapeutic agents. Its strategic substitution and inherent chemical properties make it a valuable intermediate for constructing more complex molecular architectures. This guide presents an efficient and scalable synthetic route originating from 4-chloroaniline, a common industrial chemical, providing a clear and reproducible pathway for its synthesis in a laboratory setting.

Strategic Overview: A Three-Step Synthetic Pathway

The synthesis is logically designed in three distinct stages, beginning with the construction of a thiourea intermediate, followed by the formation of the heterocyclic benzothiazole ring, and culminating in the conversion to the final benzothiazolone product. This approach ensures high yields and facilitates purification at each intermediate step.

Synthesis_Pathway cluster_0 Overall Synthetic Route 4-Chloroaniline 4-Chloroaniline Intermediate_I 1-(4-chlorophenyl)thiourea 4-Chloroaniline->Intermediate_I Step 1 KSCN, HCl Intermediate_II 2-Amino-6-chlorobenzothiazole Intermediate_I->Intermediate_II Step 2 Br₂, CH₃COOH Final_Product This compound Intermediate_II->Final_Product Step 3 1. NaNO₂, H₂SO₄ 2. H₂O, Δ

Figure 1: Overall three-step synthesis pathway.

Step 1: Synthesis of 1-(4-chlorophenyl)thiourea (Intermediate I)

Causality and Mechanism: This initial step involves the formation of a thiourea derivative from an aniline. The reaction proceeds via an acid-catalyzed addition of the amine to thiocyanate, forming an isothiocyanate in situ, which is then attacked by another molecule of the aniline. However, a more direct and common laboratory procedure involves the reaction of the aniline hydrochloride salt with a thiocyanate salt, which rearranges to the corresponding thiourea upon heating.[3][4] This method is reliable and avoids the handling of volatile isothiocyanates.

Experimental Protocol (Step 1)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (12.75 g, 0.1 mol).

  • Acidification: Slowly add concentrated hydrochloric acid (10 mL) while stirring. An exothermic reaction will occur, forming the hydrochloride salt of 4-chloroaniline.

  • Reagent Addition: Add potassium thiocyanate (9.72 g, 0.1 mol) and 50 mL of water.[5]

  • Reflux: Heat the mixture to reflux (approximately 100-105°C) using a heating mantle for 4-6 hours. The solution will become homogeneous before a precipitate may start to form.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove unreacted salts, and dry in a vacuum oven at 60°C. The crude 1-(4-chlorophenyl)thiourea is typically of sufficient purity for the next step.

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mol)
4-Chloroaniline127.5712.75 g0.1
Potassium Thiocyanate97.189.72 g0.1
Conc. Hydrochloric Acid36.46~10 mL-
Water18.0250 mL-

Table 1: Reagents for the synthesis of 1-(4-chlorophenyl)thiourea.

Step 2: Oxidative Cyclization to 2-Amino-6-chlorobenzothiazole (Intermediate II)

Causality and Mechanism: This transformation, known as the Hugerschoff reaction, is a classic method for synthesizing 2-aminobenzothiazoles.[6][7] The reaction proceeds via an electrophilic substitution mechanism. Bromine acts as the oxidizing agent. The arylthiourea is first brominated, which activates the sulfur atom. This is followed by an intramolecular electrophilic attack of the sulfur onto the aromatic ring ortho to the amino group, leading to cyclization. Subsequent elimination of HBr results in the stable, aromatic benzothiazole ring system.[8][9]

Cyclization_Mechanism Thiourea 1-(4-chlorophenyl)thiourea Bromination Electrophilic Attack by Br₂ Thiourea->Bromination Activation Cyclization Intramolecular Cyclization Bromination->Cyclization Ring Closure Aromatization Deprotonation & Aromatization Cyclization->Aromatization -2HBr Product 2-Amino-6-chlorobenzothiazole Aromatization->Product

Figure 2: Key stages of the oxidative cyclization mechanism.

Experimental Protocol (Step 2)
  • Reaction Setup: In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas trap (to neutralize HBr fumes with NaOH solution), suspend 1-(4-chlorophenyl)thiourea (18.67 g, 0.1 mol) in 150 mL of glacial acetic acid.

  • Bromine Addition: Cool the suspension to 10-15°C in an ice-water bath. Prepare a solution of bromine (17.6 g, 0.11 mol, ~5.6 mL) in 25 mL of glacial acetic acid. Add the bromine solution dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. The suspension will gradually dissolve, and the product may precipitate as its hydrobromide salt.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A yellow-to-orange precipitate will form.

  • Neutralization & Isolation: Neutralize the suspension by slowly adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8. This converts the salt to the free amine.

  • Purification: Collect the solid product by vacuum filtration, wash extensively with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 70°C.[1]

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mol)
1-(4-chlorophenyl)thiourea186.6618.67 g0.1
Bromine159.8117.6 g0.11
Glacial Acetic Acid60.05~175 mL-
Sodium Bicarbonate84.01As needed-

Table 2: Reagents for the synthesis of 2-Amino-6-chlorobenzothiazole.

Step 3: Synthesis of this compound (Final Product)

Causality and Mechanism: The conversion of the 2-amino group to a 2-oxo group is effectively achieved via a diazotization reaction followed by hydrolysis.[10] The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt.[11] This diazonium salt is highly unstable. Upon warming in an aqueous acidic medium, the diazonium group (-N₂⁺) acts as an excellent leaving group (dinitrogen gas) and is displaced by a water molecule. Tautomerization of the resulting 2-hydroxybenzothiazole yields the more stable 2-oxo (amide) tautomer, this compound.

Experimental Protocol (Step 3)
  • Diazotization Setup: In a 500 mL beaker, dissolve 2-amino-6-chlorobenzothiazole (18.46 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water. Add this solution dropwise to the cold amine solution, ensuring the temperature is strictly maintained below 5°C. The addition should take approximately 45-60 minutes. Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Hydrolysis: In a separate 1 L flask equipped for heating, bring 200 mL of 10% aqueous sulfuric acid to a gentle boil. Carefully and slowly add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at a gentle reflux for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate as a tan or off-white solid. Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry in a vacuum oven at 80°C. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mol)
2-Amino-6-chlorobenzothiazole184.6518.46 g0.1
Sodium Nitrite69.007.6 g0.11
Conc. Sulfuric Acid98.08~25 mL-
Water18.02As needed-

Table 3: Reagents for the synthesis of this compound.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundFTIR (cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)
1-(4-chlorophenyl)thiourea 3400-3100 (N-H), 1590 (C=C), 1540 (N-H bend), 1250 (C=S)~9.5 (s, 1H, NH), ~8.0 (s, 2H, NH₂), 7.4-7.6 (m, 4H, Ar-H)[M+H]⁺ ≈ 187.0
2-Amino-6-chlorobenzothiazole 3450-3300 (NH₂), 1640 (C=N), 1550 (C=C), 820 (C-Cl)7.65 (d, 1H), 7.50 (s, 2H, NH₂), 7.25 (d, 1H), 7.15 (dd, 1H)[M+H]⁺ ≈ 185.0
This compound 3200-3000 (N-H), 1680 (C=O, amide), 1600 (C=C), 830 (C-Cl)~11.8 (br s, 1H, NH), 7.70 (d, 1H), 7.35 (d, 1H), 7.15 (dd, 1H)[M+H]⁺ ≈ 186.0

Table 4: Expected Analytical Data for Synthesized Compounds.[12][13][14]

Analysis_Workflow cluster_char Characterization Crude Crude Final Product Recrystallize Recrystallization (Ethanol/Water) Crude->Recrystallize Filter Vacuum Filtration & Drying Recrystallize->Filter Pure Pure Crystalline Solid Filter->Pure FTIR FTIR Spectroscopy Pure->FTIR NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS

Figure 3: Workflow for product purification and analysis.

Safety and Handling Compendium

The synthesis described involves several hazardous materials. Adherence to strict safety protocols is mandatory.

  • 4-Chloroaniline: Toxic if swallowed, inhaled, or in contact with skin.[15][16][17][18] Suspected carcinogen. [19] Handle only in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Potassium Thiocyanate: Harmful if swallowed, inhaled, or in contact with skin.[5][20][21] Contact with strong acids liberates highly toxic hydrogen cyanide gas.[22] Store away from acids.

  • Bromine: Fatal if inhaled.[23][24] Causes severe skin burns and eye damage .[25][26][27] Extremely corrosive. Handle only in a chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have an emergency bromine spill kit available.

  • Acids (HCl, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle with care, wearing appropriate PPE.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Forms toxic gases upon contact with acid.

Engineering Controls: All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are required at all times.

Conclusion

This guide delineates a reliable and well-documented three-step synthesis for this compound starting from 4-chloroaniline. By providing a detailed rationale for each transformation, comprehensive experimental protocols, and a thorough safety analysis, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described pathway is scalable and utilizes common laboratory reagents, making it an accessible and efficient method for obtaining this important heterocyclic building block.

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chlorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a chlorine atom at the 6-position and a ketone group at the 2-position of the benzothiazole core can significantly influence the molecule's physicochemical properties and biological activity.[2][3]

Molecular Structure and Key Features

The structure of this compound consists of a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 6-position of the bicyclic system and a carbonyl group at the 2-position of the thiazole ring. The presence of a lactam (cyclic amide) functionality within the thiazolone ring is a key structural feature.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the heteroatoms in the thiazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H10.0 - 12.0broad singlet-
H-4~7.5doublet~8.5
H-5~7.2doublet of doublets~8.5, ~2.0
H-7~7.8doublet~2.0
  • N-H Proton: The lactam N-H proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10.0-12.0 ppm) due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons: The aromatic region will display an ABC spin system.

    • H-7: This proton is ortho to the electron-donating nitrogen atom and will likely be the most deshielded aromatic proton, appearing as a doublet with a small meta-coupling to H-5.

    • H-4: This proton is ortho to the sulfur atom and will appear as a doublet due to ortho-coupling with H-5.

    • H-5: This proton will be a doublet of doublets, showing both ortho-coupling to H-4 and meta-coupling to H-7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon and the carbons attached to the heteroatoms and chlorine are expected to have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-2)170 - 175
C-3a135 - 140
C-4120 - 125
C-5125 - 130
C-6130 - 135
C-7115 - 120
C-7a128 - 133
  • Carbonyl Carbon (C-2): The lactam carbonyl carbon is expected to resonate at a significantly downfield chemical shift (δ 170-175 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine atom (C-6) will be deshielded. The carbons adjacent to the heteroatoms (C-3a and C-7a) will also have characteristic chemical shifts.

G cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (CDCl3 or DMSO-d6) Acquisition Data Acquisition (¹H, ¹³C, COSY, HSQC) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling) Processing->Interpretation Structure Structure Confirmation Interpretation->Structure G cluster_ms Mass Spectrometry Fragmentation Molecule [M]⁺˙ (m/z ≈ 185/187) Loss_CO [M-CO]⁺˙ Molecule->Loss_CO Loss_Cl [M-Cl]⁺ Molecule->Loss_Cl Ring_Cleavage Fragment Ions Molecule->Ring_Cleavage

References

Unveiling the Enigmatic Mechanism of Action of 6-Chlorobenzo[d]thiazol-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chlorobenzo[d]thiazol-2(3H)-one belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] While direct, in-depth studies on the specific mechanism of action for this compound are not extensively documented in publicly available literature, this technical guide synthesizes a plausible mechanistic framework based on the well-documented activities of structurally related benzothiazole derivatives. We will explore potential biological targets and signaling pathways, providing researchers with a robust, evidence-based starting point for their investigations. This guide also outlines a comprehensive suite of experimental protocols to systematically elucidate and validate the precise mechanism of action of this compound.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged scaffold in drug discovery, conferring a wide range of pharmacological properties.[1][3] Derivatives of this core structure have been reported to exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and receptor antagonist properties.[1][4][5] The introduction of a chlorine atom at the 6-position of the benzo[d]thiazol-2(3H)-one core likely modulates the electronic and lipophilic properties of the molecule, potentially influencing its target affinity and pharmacokinetic profile. This guide will therefore extrapolate from the known mechanisms of analogous compounds to propose testable hypotheses for this compound.

Postulated Mechanisms of Action: Insights from Analogs

Based on the activities of structurally similar benzothiazole derivatives, we can hypothesize several potential mechanisms of action for this compound, primarily centered around anticancer activities.

Inhibition of Cancer Cell Proliferation via Kinase Pathway Modulation

A prominent theme in the bioactivity of benzothiazole derivatives is their anticancer efficacy.[6][7] For instance, derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have demonstrated potent antiproliferative activity against lung cancer cells.[6] Mechanistic studies of these related compounds revealed an inhibition of the ALK/PI3K/AKT signaling pathway, a critical cascade in cell growth and survival.[6] Inhibition of this pathway leads to cell cycle arrest, in this case at the G1 phase, and the induction of apoptosis.[6]

It is therefore plausible that this compound could exert its effects through a similar mechanism. The compound may act as an inhibitor of key kinases within this pathway, such as ALK, PI3K, or AKT, leading to a downstream cascade of events that culminates in the suppression of cancer cell proliferation.

G Extracellular Signal Extracellular Signal ALK ALK Extracellular Signal->ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival This compound This compound This compound->ALK This compound->PI3K This compound->AKT

Caption: Postulated inhibition of the ALK/PI3K/AKT pathway by this compound.

Induction of Apoptosis through Mitochondrial Dysfunction

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents.[8] Related quinazolinone derivatives containing a benzothiazole moiety have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6] This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade and resulting in cell death.

Therefore, a second plausible mechanism for this compound is the induction of apoptosis via the mitochondrial pathway. The compound may directly or indirectly interact with mitochondrial proteins to trigger this process.

Estrogen Receptor (ER) Antagonism in Hormone-Dependent Cancers

In the context of hormone-dependent cancers such as certain types of breast cancer, derivatives of benzo[d]imidazo[2,1-b]thiazole have been investigated for their cytotoxic effects.[9] Docking studies for these compounds suggest a potential mechanism of action involving the inhibition of the estrogen receptor (ER).[9] By acting as ER antagonists, these compounds can block the proliferative signals mediated by estrogen in ER-positive cancer cells.[9]

Given the structural similarities, this compound could potentially exhibit ER antagonistic activity, making it a candidate for investigation in ER-positive breast cancer models.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test the hypothesized mechanisms of action for this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity Screening

The initial step is to assess the cytotoxic potential of the compound across a panel of human cancer cell lines.

Protocol:

  • Cell Line Selection: Utilize a diverse panel of cancer cell lines, including but not limited to lung (e.g., A549), breast (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative), and colon (e.g., HCT116) cancer cell lines.

  • MTT Assay:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point to determine the compound's potency.

Parameter Description
Cell Lines A549 (Lung), MCF-7 (Breast, ER+), MDA-MB-231 (Breast, ER-), HCT116 (Colon)
Concentration Range 0.1, 1, 10, 50, 100 µM
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm
Endpoint IC50 Calculation
Elucidation of Cell Cycle Effects

To determine if the compound induces cell cycle arrest, flow cytometry analysis is the gold standard.

Protocol:

  • Cell Treatment: Treat the most sensitive cancer cell line (as determined by the MTT assay) with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

G Cell Culture Cell Culture Treatment with Compound Treatment with Compound Cell Culture->Treatment with Compound Cell Harvest & Fixation Cell Harvest & Fixation Treatment with Compound->Cell Harvest & Fixation PI Staining PI Staining Cell Harvest & Fixation->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis

Caption: Workflow for cell cycle analysis.

Investigation of Apoptosis Induction

To confirm if the observed cytotoxicity is due to apoptosis, several assays can be employed.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells as above, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Analysis of Kinase Pathway Inhibition

To test the hypothesis of ALK/PI3K/AKT pathway inhibition, Western blotting is the primary method.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract protein.

  • Western Blotting: Perform Western blotting as described above using primary antibodies specific for the phosphorylated (active) and total forms of key kinases in the pathway (e.g., p-ALK, ALK, p-AKT, AKT, p-mTOR, mTOR).

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of these kinases. A decrease in the ratio of phosphorylated to total protein indicates inhibition.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, this guide provides a strong, evidence-based foundation for future research. By drawing parallels with structurally related benzothiazole derivatives, we have proposed plausible mechanisms centered on the inhibition of key cancer-related signaling pathways, induction of apoptosis, and potential hormone receptor antagonism. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to systematically investigate and validate these hypotheses.

Future studies should focus on target identification and validation, potentially employing techniques such as thermal shift assays, affinity chromatography, and kinome profiling to pinpoint the direct molecular targets of this compound. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of this promising compound.

References

A Technical Guide to the Biological Activity Screening of 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a specific derivative, 6-Chlorobenzo[d]thiazol-2(3H)-one. Designed for researchers in drug discovery and development, this document moves beyond rote protocols to explain the causal logic behind the experimental strategy. We detail a tiered screening cascade—from broad-spectrum primary assays to more focused mechanistic studies—ensuring a robust and efficient evaluation of the compound's therapeutic potential. Each protocol is presented as a self-validating system, complete with necessary controls and data interpretation guidelines to ensure scientific integrity.

Introduction: The Rationale for Screening this compound

Benzothiazole derivatives are known to exhibit a remarkable diversity of biological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] The specific compound, this compound, features a halogen substitution on the benzene ring, a modification known to modulate pharmacological activity. The chloro group can alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for comprehensive biological screening.[5]

The objective of this guide is to provide a strategic and methodologically sound approach to systematically uncover the potential bioactivities of this compound. Our screening cascade is designed to maximize information yield while conserving resources, beginning with broad, cost-effective assays and progressing to more complex, target-specific investigations based on initial findings.

Compound Profile:

  • IUPAC Name: 6-Chloro-1,3-benzothiazol-2(3H)-one

  • CAS Number: 62266-81-3[6]

  • Molecular Formula: C₇H₄ClNOS[6]

  • Molecular Weight: 185.63 g/mol [6]

  • Structure:

    alt text

A Strategic & Tiered Screening Approach

A successful screening campaign is not a random collection of assays but a logical, branching pathway. Our strategy is predicated on a two-phase approach designed to first identify general bioactivity and then to elucidate the specific nature of that activity.

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}

subgraph "cluster_outcome" { label="Outcome & Decision"; style="filled"; color="#FFFFFF"; node [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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Antimicrobial -> MIC [label="If Active", color="#34A853", fontcolor="#34A853"]; Cytotoxicity -> Anticancer_DoseResponse [label="If Active", color="#34A853", fontcolor="#34A853"]; Anticancer_DoseResponse -> {Apoptosis, Enzyme} [label="Elucidate Mechanism", color="#5F6368", fontcolor="#5F6368"];

{MIC, Apoptosis, Enzyme} -> Hit_Identified [color="#202124"]; {Antimicrobial, Cytotoxicity} -> No_Activity [label="If Inactive", color="#EA4335", fontcolor="#EA4335"]; } Caption: A strategic workflow for biological activity screening.

Phase 1: Primary Broad-Spectrum Screening

The initial phase aims to detect any significant biological activity using high-throughput and cost-effective assays against a diverse panel of microbial and cancer cell lines.

Antimicrobial Activity Screening

Benzothiazoles are well-documented antimicrobial agents.[7][8] This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[9][10]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) overnight at 37°C.[11]

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[9]

  • Compound Preparation & Serial Dilution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.[12]

    • Add 100 µL of the compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[12] This creates a range of concentrations (e.g., from 100 µg/mL down to 0.195 µg/mL).[13][14]

  • Controls & Inoculation:

    • Column 11 (Growth Control): Add 10 µL of the prepared inoculum to wells containing only broth (no compound).

    • Column 12 (Sterility Control): Wells containing only sterile broth.

    • Inoculate wells in columns 1-10 with 10 µL of the prepared microbial suspension.

  • Incubation & Interpretation:

    • Incubate the plate at 37°C for 18-24 hours.[9]

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial/fungal growth) is observed.[11]

Anticancer Cytotoxicity Screening

The potential of benzothiazole derivatives as anticancer agents is well-established.[15][16] A primary screen against a small, diverse panel of human cancer cell lines can quickly identify cytotoxic potential. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity as an indicator of cell viability.[17]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Culture & Seeding:

    • Culture human cancer cell lines from different tissue origins, such as MCF-7 (breast), NCI-H460 (lung), and SF-268 (glioma), in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[18][19]

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the various compound concentrations.

    • Include vehicle-only (e.g., 0.5% DMSO) wells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[18]

  • Incubation & Assay:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[18]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[17]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic activity.

Phase 2: Secondary & Mechanistic Screening

If promising activity is identified in Phase 1, the next step is to quantify this activity more precisely and begin investigating the mechanism of action.

IC₅₀ Determination for Anticancer "Hits"

For compounds showing significant cytotoxicity, the half-maximal inhibitory concentration (IC₅₀) must be determined. This is a quantitative measure of a drug's potency.[20]

Methodology: The IC₅₀ is determined by performing the MTT assay (Protocol 2) with a finer range of compound concentrations. The resulting dose-response curve is analyzed using non-linear regression (log(inhibitor) vs. normalized response) to calculate the concentration that inhibits cell growth by 50%.

Illustrative Data Presentation:

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin (Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
NCI-H460Lung Carcinoma25.2 ± 2.91.3 ± 0.2
SF-268Glioma19.7 ± 2.11.1 ± 0.1
Note: Data are illustrative and will vary based on experimental results.
Preliminary Mechanism of Action (MOA) Studies

Identifying how a compound kills cancer cells is critical. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[18]

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment & Harvesting: Treat a sensitive cancer cell line (e.g., MCF-7) with the compound at its determined IC₅₀ concentration for 24-48 hours. Harvest the cells using trypsinization.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC (stains apoptotic cells) and Propidium Iodide (PI, stains necrotic cells).[18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive cell population compared to the control indicates the induction of apoptosis.[18]

Potential Signaling Pathway Investigation: Benzothiazoles are known to inhibit various enzymes, including kinases, which are critical nodes in cancer signaling pathways.[1] If a compound shows potent anticancer activity, investigating its effect on key pathways like the PI3K/AKT pathway is a logical next step.

dot graph "Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GF [label="Growth Factor"]; RTK [label="Receptor Tyrosine Kinase"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K"]; AKT [label="AKT"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation"]; Survival [label="Cell Survival"];

node [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis"];

node [shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124", label="this compound"]; Inhibition [shape=point, style=invis];

GF -> RTK; RTK -> PI3K; PI3K -> AKT; AKT -> {Proliferation, Survival}; AKT -> Apoptosis [arrowhead=tee];

subgraph "cluster_inhibition" { style=invis; "this compound" -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibition -> AKT [style=invis]; } } Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Specific Enzyme Inhibition Assays

Based on the structure and known activities of benzothiazoles, targeted enzyme inhibition assays can provide direct mechanistic insights.[21][22]

  • Carbonic Anhydrase (CA) Inhibition: Benzothiazoles are known inhibitors of CAs, which are involved in tumor progression.[1][21] Assays can be performed to measure the inhibition of specific human CA isoforms (e.g., hCA II, hCA V).

  • Dihydropteroate Synthase (DHPS) Inhibition: As a potential antimicrobial mechanism, inhibition of the DHPS enzyme in the folate synthesis pathway can be evaluated.[22]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the biological screening of this compound. By progressing from broad-spectrum assays to specific mechanistic studies, researchers can efficiently characterize the compound's pharmacological profile. Positive "hits" from this cascade would warrant further investigation, including advanced in vitro studies (e.g., cell cycle analysis, Western blotting for pathway proteins), in vivo animal model testing, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This rigorous approach ensures that promising compounds are identified and advanced through the drug discovery pipeline on a foundation of solid scientific evidence.

References

A Comprehensive Guide to the Crystal Structure Analysis of 6-Chlorobenzo[d]thiazol-2(3H)-one: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth framework for the complete crystal structure analysis of 6-Chlorobenzo[d]thiazol-2(3H)-one. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishing a self-validating workflow that ensures data integrity and reproducibility. We will navigate the entire analytical pipeline, from the rational synthesis and meticulous crystallization of the target compound to its definitive structural elucidation by single-crystal X-ray diffraction, supplemented by essential spectroscopic and thermal characterization.

Introduction: The Structural Significance of Benzothiazolones

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a chlorine atom at the 6-position of the benzo[d]thiazol-2(3H)-one core (Figure 1) is expected to significantly influence its electronic distribution, lipophilicity, and intermolecular interaction capabilities. These modifications can profoundly impact its crystal packing and, consequently, its solid-state properties such as solubility, stability, and bioavailability.

A definitive determination of the three-dimensional atomic arrangement through single-crystal X-ray analysis is therefore not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), guiding rational drug design, and enabling solid-form development and patentability. To date, a public domain crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures[2][3][4]. This guide thus serves as a predictive and methodological roadmap for its determination.

Figure 1. Chemical Structure of this compound
  • IUPAC Name: 6-chloro-1,3-benzothiazol-2(3H)-one

  • Molecular Formula: C₇H₄ClNOS[5]

  • Molecular Weight: 185.63 g/mol [5]

  • CAS Number: 62266-81-3[5]

Synthesis and Purification: Securing High-Quality Material

The prerequisite for successful crystallization is the synthesis of high-purity material. Impurities can inhibit crystal nucleation and growth or even become incorporated into the crystal lattice, leading to disordered or unusable crystals. The synthetic route must be chosen to minimize side products that are difficult to separate. A plausible and effective synthesis can be adapted from established protocols for analogous benzothiazole derivatives[6][7][8].

Proposed Synthetic Pathway

A reliable method involves the reaction of 2-amino-5-chlorobenzenethiol with a suitable carbonylating agent. Phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) can be employed. The use of CDI is often preferred for its comparative safety and ease of handling.

A representative synthetic scheme for this compound.

Protocol:

  • Reaction Setup: To a stirred solution of 2-amino-5-chlorobenzenethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Purity Validation

The purity of the synthesized compound must be rigorously assessed before proceeding to crystallization trials. A purity level of >98% is highly recommended.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a quantitative measure of purity.

Single Crystal Growth: The Art and Science of Crystallization

Growing a single crystal suitable for X-ray diffraction—ideally 0.1 to 0.3 mm in each dimension—is often the most challenging step[9][10]. It is an empirical process requiring patience and systematic screening of various conditions. The key is to achieve slow precipitation from a supersaturated solution, allowing molecules to self-assemble into an ordered lattice.

Solvent Screening

The initial and most critical step is to determine the compound's solubility profile in a range of common laboratory solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). A good crystallization solvent is one in which the compound is moderately soluble—fully soluble when heated but sparingly soluble at room temperature or below[10].

Common Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of success[11]. All glassware must be scrupulously clean to avoid unwanted nucleation sites[10].

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is covered with a perforated cap (e.g., aluminum foil with pinholes) to allow the solvent to evaporate slowly and undisturbed over several days to weeks[9][10]. This is often the simplest and most successful method.

  • Solvent Layering (Liquid Diffusion): The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (antisolvent), in which the compound is insoluble but which is miscible with the good solvent, is carefully layered on top. Slow diffusion at the interface gradually reduces the solubility of the compound, promoting crystallization[11]. This is best performed in a narrow vessel like an NMR tube.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains a volatile antisolvent. The antisolvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This method is excellent for small quantities of material.

The diagram below illustrates the workflow for screening crystallization conditions.

G cluster_prep Preparation cluster_methods Crystallization Methods (Parallel Screening) cluster_eval Evaluation start High-Purity Compound (>98%) sol_screen Solubility Screening (Identify Good Solvents) start->sol_screen evap Slow Evaporation sol_screen->evap Prepare Saturated/ Concentrated Solutions layer Solvent Layering sol_screen->layer Prepare Saturated/ Concentrated Solutions vapor Vapor Diffusion sol_screen->vapor Prepare Saturated/ Concentrated Solutions observe Microscopic Examination (2-4 weeks) evap->observe layer->observe vapor->observe observe->sol_screen No/Poor Crystals? (Iterate with new solvents/conditions) harvest Harvest Suitable Crystal (0.1-0.3 mm) observe->harvest Crystals Formed? end Single-Crystal X-ray Diffraction harvest->end Proceed to XRD

Diagram 1: Workflow for Single Crystal Growth Screening.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer for SCXRD analysis. This technique provides the definitive three-dimensional structure at atomic resolution[12][13].

The SCXRD Workflow

The process follows three fundamental steps: data collection, structure solution, and structure refinement[13].

G cluster_data Data Collection cluster_solve Structure Solution cluster_refine Structure Refinement mount Mount Crystal on Goniometer screen Screen Crystal & Determine Unit Cell mount->screen collect Collect Full Diffraction Data (Rotating Crystal in X-ray Beam) screen->collect integrate Integrate Reflections & Scale Data collect->integrate spacegroup Determine Space Group integrate->spacegroup solve Solve Phase Problem (e.g., Direct Methods) spacegroup->solve build Build Initial Model (Assign Atom Positions) solve->build refine Refine Model Against Data (Anisotropic Displacement, H-atoms) build->refine validate Validate Final Structure (R-factors, CheckCIF) refine->validate deposit Deposit CIF to CCDC validate->deposit

Diagram 2: Standard Workflow for Single-Crystal X-ray Diffraction.

Key Experimental Choices & Causality:

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes atomic thermal vibrations, leading to higher quality diffraction data at higher resolution and reduces potential X-ray induced sample decay.

  • Structure Solution Methods: For small organic molecules like this, direct methods or dual-space algorithms are highly effective for solving the phase problem and generating an initial electron density map.

  • Refinement: The model is refined using a full-matrix least-squares method. Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

Upon successful analysis, a Crystallographic Information File (CIF) is generated. This file contains all essential information about the crystal structure. The table below summarizes the key parameters that would be determined.

ParameterDescriptionExample Hypothetical Value
Crystal SystemOne of the seven crystal systems (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal (e.g., P2₁/c).P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.5, b = 5.2, c = 15.1
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 98.5, γ = 90
V (ų)The volume of the unit cell.658.4
ZThe number of molecules in the unit cell.4
ρ (g/cm³)The calculated crystal density.1.872
R1, wR2 (%)Residual factors indicating the goodness-of-fit between the model and data.R1 < 5%, wR2 < 15%
Goodness-of-fit (GooF)A statistical measure of the refinement quality; should be close to 1.~1.0

Complementary Solid-State Characterization

While SCXRD provides the definitive structure of a single crystal, it is crucial to confirm that the bulk material corresponds to the determined structure and to understand its thermal properties.

Powder X-ray Diffraction (PXRD)

Rationale: PXRD is performed on a finely ground sample of the bulk material. The resulting diffraction pattern serves as a fingerprint for the crystalline phase. Protocol:

  • Gently grind a small amount of the crystallized material into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 50°).

  • Compare the experimental PXRD pattern with one simulated from the single-crystal data. A match confirms the phase purity of the bulk sample.

Thermal Analysis

Thermal analysis provides critical information on the material's stability, melting point, and potential polymorphic transitions or desolvation events[14][15].

Differential Scanning Calorimetry (DSC):

  • Purpose: Measures the heat flow into or out of a sample as a function of temperature[15][16].

  • Protocol: A small amount of the sample (3-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Output: An endotherm corresponding to the melting point of the compound. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA):

  • Purpose: Measures the change in mass of a sample as a function of temperature[14][15][16].

  • Protocol: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance.

  • Expected Output: For an unsolvated, stable compound, the TGA curve should show no mass loss until the temperature reaches the point of decomposition. Significant mass loss at lower temperatures could indicate the presence of trapped solvent.

Data Interpretation and Reporting

The final step is the comprehensive analysis of the crystal structure. This involves examining bond lengths, bond angles, and, most importantly, the intermolecular interactions that dictate the crystal packing. For this compound, key interactions to investigate would include:

  • Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is an acceptor. These are likely to form strong N-H···O=C hydrogen bonds, potentially leading to dimers or chains.

  • π-π Stacking: The aromatic benzothiazole ring system can engage in π-π stacking interactions with neighboring molecules.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen or the sulfur atom.

A thorough analysis of these interactions provides a deep understanding of the supramolecular assembly and the forces governing the solid-state structure. The final validated structure should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to make it available to the global scientific community[17][18].

References

An In-Depth Technical Guide to the In Silico Prediction of 6-Chlorobenzo[d]thiazol-2(3H)-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 6-Chlorobenzo[d]thiazol-2(3H)-one. In the absence of extensive experimental data for this specific molecule, this document outlines a robust, multi-faceted computational strategy to elucidate its potential therapeutic applications. By leveraging established principles of medicinal chemistry and cheminformatics, we will construct a logical workflow to generate testable hypotheses regarding its bioactivity, potential molecular targets, and overall drug-likeness. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery.

Introduction: The Benzothiazole Scaffold and the Promise of In Silico Prediction

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2] The biological versatility of benzothiazoles stems from their ability to form various non-covalent interactions with biological macromolecules, thereby modulating their function.

In silico drug discovery, or the use of computational methods to analyze and predict the biological activity of chemical compounds, has become an indispensable tool in modern pharmaceutical research.[3][4] These methods accelerate the drug discovery process, reduce costs, and provide valuable insights into the molecular mechanisms of drug action.[4][5] This guide will focus on applying these computational techniques to predict the bioactivity of this compound, a specific benzothiazole derivative for which public bioactivity data is scarce.

Compound of Interest:

Structure Name CAS Number Molecular Formula Molecular Weight
This compound62266-81-3[6]C₇H₄ClNOS[6]185.63 g/mol [6]

The Strategic Rationale: A Multi-Pronged In Silico Approach

Given the limited direct experimental data for this compound, our predictive strategy will be based on the principle of chemical similarity: molecules with similar structures are likely to exhibit similar biological activities. We will employ a combination of ligand-based and structure-based methods to build a comprehensive bioactivity profile.

Ligand-Based Approaches: Learning from Known Actives

Ligand-based methods utilize the knowledge of known active and inactive molecules to build predictive models.[] These approaches are particularly useful when the three-dimensional structure of the biological target is unknown.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][9] By analyzing a dataset of benzothiazole derivatives with known activities (e.g., anticancer, antibacterial), we can build a QSAR model to predict the activity of this compound.

  • Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of essential molecular features that are responsible for a drug's biological activity.[10][11] By identifying the common pharmacophoric features of active benzothiazole derivatives, we can screen for novel compounds that fit this model.[11]

Structure-Based Approaches: Docking into Potential Targets

Structure-based methods rely on the 3D structure of the biological target to predict the binding of a ligand.[][12]

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[5][13] Based on the known targets of other benzothiazole derivatives, we can perform docking studies with this compound against relevant proteins to predict its potential targets and binding interactions.[][12]

The In Silico Workflow: A Step-by-Step Guide

This section details the experimental protocols for our proposed in silico investigation.

Data Curation and Preparation

The foundation of any robust in silico model is high-quality data.

Protocol 1: Dataset Compilation for QSAR and Pharmacophore Modeling

  • Data Source: Systematically search chemical databases (e.g., PubChem, ChEMBL) for benzothiazole derivatives with reported biological activity data (e.g., IC50, MIC).

  • Activity Selection: Focus on well-defined biological endpoints such as cytotoxicity against specific cancer cell lines (e.g., MCF-7, HeLa) or antibacterial activity against relevant strains (e.g., Staphylococcus aureus, Escherichia coli), drawing parallels from studies on similar compounds like 6-bromobenzo[d]thiazol-2(3H)-one derivatives.[14][15]

  • Data Curation: Standardize chemical structures, remove duplicates, and curate the biological activity data, converting it to a consistent format (e.g., pIC50).

  • Dataset Splitting: Divide the dataset into training and test sets to build and validate the QSAR model.[9]

Protocol 2: Ligand and Protein Preparation for Molecular Docking

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization to obtain a low-energy conformation.

    • Assign partial charges and define rotatable bonds.

  • Protein Target Selection:

    • Based on the literature for benzothiazole derivatives, select potential protein targets. For example, tubulin is a target for some anticancer benzothiazoles, and various bacterial enzymes are targets for antimicrobial agents.[2][16]

    • Retrieve the 3D crystal structures of the selected targets from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site or active site of the protein.

Model Generation and Validation

Protocol 3: QSAR Model Development

  • Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) for all molecules in the dataset.

  • Feature Selection: Employ statistical methods to select the most relevant descriptors that correlate with the biological activity.

  • Model Building: Use machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) to build the QSAR model.[9]

  • Model Validation:

    • Internal Validation: Use cross-validation techniques on the training set to assess the model's robustness.

    • External Validation: Evaluate the model's predictive power on the independent test set. Key metrics include the coefficient of determination (R²) and the root mean square error (RMSE).[9]

Protocol 4: Pharmacophore Model Generation

  • Feature Identification: Identify the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in the most active molecules of the dataset.[10]

  • Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Model Validation: Validate the pharmacophore model by its ability to distinguish between active and inactive compounds in a known dataset.

Bioactivity Prediction and Analysis

Protocol 5: Molecular Docking Simulation

  • Docking Algorithm: Choose a suitable docking program (e.g., AutoDock Vina, Glide).[]

  • Grid Box Generation: Define a grid box around the active site of the target protein to specify the search space for the ligand.

  • Docking Execution: Dock this compound into the active site of the selected target proteins.

  • Pose Analysis: Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

  • Scoring: Evaluate the binding affinity using the docking program's scoring function. Lower binding energy generally indicates a more favorable interaction.

ADMET Prediction

Protocol 6: Prediction of Drug-Likeness and ADMET Properties

  • Drug-Likeness: Evaluate the compound's compliance with Lipinski's Rule of Five and other drug-likeness filters.

  • ADMET Prediction: Use in silico models (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This provides an early assessment of its potential pharmacokinetic and safety profile.

Visualization of the In Silico Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of this compound bioactivity.

in_silico_workflow cluster_data_prep 1. Data Preparation cluster_ligand_based 2a. Ligand-Based Prediction cluster_structure_based 2b. Structure-Based Prediction cluster_analysis 3. Analysis & Hypothesis Generation Data_Curation Data Curation (PubChem, ChEMBL) QSAR QSAR Modeling Data_Curation->QSAR Dataset Pharmacophore Pharmacophore Modeling Data_Curation->Pharmacophore Active Compounds Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->QSAR Test Compound Docking Molecular Docking Ligand_Prep->Docking Prepared Ligand ADMET_Profile ADMET Profile Ligand_Prep->ADMET_Profile Structure Target_Selection Protein Target Selection (PDB) Target_Selection->Docking Prepared Target Bioactivity_Profile Predicted Bioactivity Profile QSAR->Bioactivity_Profile Pharmacophore->Bioactivity_Profile Target_Hypothesis Potential Target Hypothesis Docking->Target_Hypothesis Final_Hypothesis Final_Hypothesis Bioactivity_Profile->Final_Hypothesis Final Hypothesis (e.g., Anticancer, Antibacterial) Target_Hypothesis->Final_Hypothesis ADMET_Profile->Final_Hypothesis

Caption: A comprehensive workflow for the in silico bioactivity prediction of a novel compound.

Predicted Bioactivity Profile and Potential Targets

Based on the proposed workflow and the known activities of structurally similar benzothiazole derivatives, we can generate a preliminary, hypothetical bioactivity profile for this compound.

Table 1: Hypothetical Bioactivity Profile and Potential Targets

Predicted Activity Rationale Potential Molecular Targets Proposed In Silico Methods
Anticancer Cytotoxic activity of 6-bromobenzo[d]thiazol-2(3H)-one derivatives and other benzothiazoles against cancer cell lines.[14][15][17]Tubulin, Protein Kinases (e.g., ALK, PI3K), Histone Deacetylases (HDACs).[2][17][18]QSAR, Pharmacophore Modeling, Molecular Docking.
Antibacterial Reported antibacterial activity of 6-bromobenzo[d]thiazol-2(3H)-one derivatives and other benzothiazole-based compounds.[14][15][16]Bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.QSAR, Pharmacophore Modeling, Molecular Docking.
Anti-inflammatory Known anti-inflammatory properties of some benzothiazole derivatives.[1]Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes.Molecular Docking, Pharmacophore Modeling.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico strategy to predict the bioactivity of this compound. By integrating ligand-based and structure-based computational methods, we can generate valuable hypotheses regarding its potential therapeutic applications, identify putative molecular targets, and assess its drug-like properties. The predictions generated through this workflow provide a strong foundation for guiding subsequent experimental validation, thereby accelerating the potential development of this compound into a novel therapeutic agent. The next logical step would be the in vitro validation of the top predicted activities in relevant biological assays.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 6-Chlorobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of benzothiazole have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] In the realm of oncology, benzothiazole-containing compounds have emerged as a promising class of therapeutic agents due to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.[2][4]

The 6-Chlorobenzo[d]thiazol-2(3H)-one core, in particular, serves as a valuable starting point for the design and synthesis of novel anticancer agents. The presence of the chlorine atom at the 6-position can significantly influence the molecule's electronic properties and binding interactions with biological targets, often enhancing its cytotoxic potential.[5] This guide provides a comprehensive overview of the synthetic strategies for creating a library of this compound derivatives and detailed protocols for evaluating their anticancer efficacy in vitro.

Rationale for Derivative Synthesis

The primary objective of synthesizing derivatives of the this compound scaffold is to explore the structure-activity relationship (SAR).[6] By systematically modifying different positions of the parent molecule, we can identify key structural features that contribute to enhanced anticancer activity and selectivity.[1] Substitutions at the N-3 position, for instance, allow for the introduction of various functional groups that can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.

General Synthetic Scheme and Protocol

The synthesis of this compound derivatives typically involves a multi-step process. A general and reliable synthetic route is outlined below.

Diagram: General Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization N-Alkylation/Arylation Start 4-Chloroaniline Step1 Reaction with KSCN/Br2 in Acetic Acid Start->Step1 Thiocyanation Intermediate1 2-Amino-6-chlorobenzothiazole Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Product This compound Step2->Product Core This compound Step3 Reaction with R-X (Alkyl/Aryl Halide) in the presence of a base Core->Step3 Derivatives N-Substituted Derivatives Step3->Derivatives

Caption: General workflow for the synthesis of this compound and its N-substituted derivatives.

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This initial step is crucial for building the benzothiazole core. The reaction proceeds via an electrophilic substitution of bromine followed by intramolecular cyclization.

Materials:

  • 4-Chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (150 mL).[7]

  • Cool the mixture to below 10°C in an ice bath.[7]

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, ensuring the temperature remains below 10°C.[7]

  • After the addition is complete, continue stirring the mixture for an additional 10-12 hours at room temperature.[8]

  • Pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.[7]

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-chlorobenzothiazole.

Protocol 2: Synthesis of this compound

This step involves the hydrolysis of the 2-amino group to a carbonyl group, forming the desired benzothiazol-2(3H)-one core.

Materials:

  • 2-Amino-6-chlorobenzothiazole

  • Concentrated sulfuric acid

  • Water

Procedure:

  • Add 2-amino-6-chlorobenzothiazole (0.05 mol) to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottom flask.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize from a suitable solvent like ethanol to yield pure this compound.

Protocol 3: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for introducing various substituents at the N-3 position. The choice of base and solvent is critical for reaction efficiency.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, propargyl bromide)[9]

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetone)

Procedure:

  • To a solution of this compound (10 mmol) in anhydrous DMF (50 mL), add potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (11 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat gently (e.g., 50-60°C) for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted derivative.

In Vitro Anticancer Activity Evaluation

A crucial part of the drug discovery process is the evaluation of the synthesized compounds for their biological activity.[10] The following protocols outline standard in vitro assays to determine the anticancer potential of the this compound derivatives.

Diagram: Workflow for In Vitro Anticancer Assays

Anticancer_Assay_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Analysis Start Cancer Cell Lines Step1 Cell Seeding in 96-well plates Start->Step1 Step2 Treatment with Derivatives (various concentrations) Step1->Step2 Step3 MTT Assay Step2->Step3 Result1 Determine IC50 values Step3->Result1 Select Select Potent Compounds (based on IC50) Step4 Treat cells with IC50 concentration Select->Step4 Step5 Annexin V-FITC/PI Staining Step4->Step5 Step6 Flow Cytometry Analysis Step5->Step6 Result2 Quantify Apoptotic Cells Step6->Result2

Caption: Experimental workflow for evaluating the anticancer activity of synthesized compounds.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[13][14]

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution[15]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[12][16]

  • After 24 hours, treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.[16]

  • Incubate the plate for another 48 hours.[12]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][15]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]

Protocol 5: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death often induced by anticancer agents.[17][18]

Materials:

  • Potent derivatives identified from the MTT assay

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the selected derivatives for 24-48 hours.[12]

  • Harvest the cells by trypsinization and wash them twice with cold PBS.[12]

  • Resuspend the cells in 1X Annexin V binding buffer.[12]

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[12]

  • Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Data Presentation and Interpretation

The results of the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives
Compound IDR-Group at N-3IC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HeLa
Parent -H>100>100>100
D-1 -CH₂-Ph15.220.518.9
D-2 -CH₂-C≡CH8.712.110.4
D-3 -CH₂(4-F-Ph)10.515.813.2
Cisplatin (Reference Drug)5.88.27.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: Potential Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key kinases, and disruption of microtubule polymerization.[2][19] A potential mechanism of action for the this compound derivatives could involve the modulation of critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[14]

Diagram: Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Potential PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: A hypothetical model of how this compound derivatives may inhibit cancer cell growth by targeting the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for the discovery and development of novel anticancer agents based on the this compound scaffold. The structure-activity relationship data generated from these studies will be instrumental in optimizing lead compounds with improved potency and selectivity. Future work should focus on elucidating the precise molecular targets of the most active derivatives and evaluating their efficacy in preclinical in vivo models of cancer.

References

Application Notes and Protocols for the Use of 6-Chlorobenzo[d]thiazol-2(3H)-one in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the utilization of 6-Chlorobenzo[d]thiazol-2(3H)-one as a versatile building block in click chemistry reactions. Specifically, we focus on its functionalization to incorporate a terminal alkyne and its subsequent application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize novel benzothiazole-triazole conjugates. The protocols are presented with a focus on the underlying chemical principles and practical considerations for successful implementation.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to modify the benzothiazole core through robust and efficient chemical transformations is therefore of significant interest in medicinal chemistry and drug discovery.

Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for the construction of complex molecular architectures from modular building blocks. This reaction involves the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.

This guide details the transformation of this compound into a click-ready building block and its subsequent use in CuAAC reactions. The resulting benzothiazole-triazole hybrids are of considerable interest for the development of novel therapeutic agents and chemical probes.

Workflow Overview

The overall workflow for utilizing this compound in click chemistry can be conceptually divided into three main stages:

Workflow A Synthesis of Starting Material (this compound) B Functionalization (N-Propargylation) A->B Introduce Alkyne Handle C Click Reaction (CuAAC) with Organic Azide B->C Couple with Azide Partner D Product (Benzothiazole-Triazole Conjugate) C->D Form Triazole Linkage

[2-amino-5-chlorobenzenethiol] + (COCl)2 -> [this compound] + 2HCl + CO

[Benzyl bromide] + NaN₃ -> [Benzyl azide] + NaBr

[this compound] + [Propargyl bromide] --(Base)--> [3-(Prop-2-yn-1-yl)-6-chlorobenzo[d]thiazol-2(3H)-one]

[3-(Prop-2-yn-1-yl)-6-chlorobenzo[d]thiazol-2(3H)-one] + [Benzyl azide] --(CuI)--> [3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-6-chlorobenzo[d]thiazol-2(3H)-one]

References

Application Notes & Protocols: Leveraging 6-Chlorobenzo[d]thiazol-2(3H)-one in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Antimicrobial Research

In the era of escalating antimicrobial resistance (AMR), the discovery of novel chemical scaffolds with potent microbicidal or microbiostatic activity is a paramount objective in medicinal chemistry.[1][2] The benzothiazole nucleus, a heterocyclic system composed of a benzene ring fused to a thiazole ring, represents one such "privileged structure." This scaffold is present in numerous compounds demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The versatility of the benzothiazole core allows for extensive chemical modification, enabling the generation of large libraries of derivatives with fine-tuned biological activities and improved pharmacokinetic profiles.[4]

This guide focuses on 6-Chlorobenzo[d]thiazol-2(3H)-one , a key intermediate and structural backbone for the synthesis of novel antimicrobial candidates. While research has primarily centered on the biological activity of its derivatives rather than the parent molecule itself, this compound serves as a critical starting point for structure-activity relationship (SAR) studies. The presence of the chlorine atom at the 6-position provides an electronic modification and a potential metabolic blocking site, making it an attractive scaffold for further derivatization.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing derivatives of this compound in an antimicrobial discovery workflow. We will detail the causality behind experimental choices, provide validated protocols for activity and toxicity screening, and explore the interpretation of the resulting data.

The Discovery Workflow: From Synthesis to Lead Candidate

The process of identifying a lead antimicrobial compound from a core scaffold like this compound is a multi-step, iterative process. The goal is to design derivatives with high potency against microbial pathogens while exhibiting minimal toxicity to host cells. This workflow is designed to systematically screen, validate, and characterize novel chemical entities.

Discovery_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Screening & Safety cluster_2 Phase 3: Mechanism & Optimization A Scaffold Selection: This compound B Derivative Synthesis (e.g., Hydrazine Carboxamides) A->B Chemical Modification C Primary Antimicrobial Screening (MIC Assay) B->C Test Compounds D Hit Confirmation & Spectrum Analysis C->D Active Compounds E Cytotoxicity Screening (MTT Assay on Mammalian Cells) D->E Confirmed Hits F Selectivity Index (SI) Calculation D->F MIC Data E->F IC50 Data G Mechanism of Action (MoA) Studies F->G H Structure-Activity Relationship (SAR) Analysis F->H G->H H->B Iterative Design I Lead Optimization H->I Identify Lead Candidate

Caption: High-level workflow for antimicrobial drug discovery starting from the this compound scaffold.

Section 1: Synthesis and Structure-Activity Relationship (SAR)

The foundational work in exploring this scaffold involves synthesizing derivatives and correlating their structural changes with antimicrobial potency. A notable study by Gilani et al. (2010) utilized N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide as a key intermediate to create novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives.[1][2][5] Their findings provide crucial insights into the SAR of this class of compounds.

Key SAR Insights:

  • Impact of Aromatic Substituents: The study revealed that the nature of the substituent on the appended heterocyclic rings significantly influences antimicrobial activity. For instance, the presence of a 2,4-dichloro phenyl or a methyl phenyl group on the triazolo-thiadiazole ring was associated with good antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL.[1][2]

  • Influence of Heterocyclic Core: It was observed that the triazolo-thiadiazole derivatives were generally more potent than their 1,3,4-oxadiazole counterparts, suggesting the sulfur-containing triazole-thiadiazole ring system is more favorable for antimicrobial action in this series.[5]

  • Lipophilicity and Electronic Effects: The strategic addition of groups like halogens (e.g., dichloro phenyl) and electron-donating groups (e.g., methyl phenyl) alters the electronic environment and lipophilicity of the molecules. These factors are critical for cell membrane penetration and interaction with intracellular targets.[6]

Antimicrobial Activity Data

The following table summarizes the MIC data for a selection of potent derivatives synthesized from the this compound scaffold, demonstrating their activity against a panel of pathogenic bacteria and fungi.[1]

Compound IDStructure (Key Substituent)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
6c 2,4-Dichlorophenyl12.5252512.512.5
6d 4-Methylphenyl12.52512.512.525
6f 4-Nitrophenyl12.52512.52512.5
7e 2,4-Dichlorophenyl2512.52512.525
7g 4-Nitrophenyl2512.5252512.5
Ciprofloxacin Standard Antibiotic12.56.256.25--
Fluconazole Standard Antifungal---6.2512.5

Data sourced from Gilani et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2010.[1][2]

Section 2: Core Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols for determining antimicrobial efficacy (MIC) and host cell cytotoxicity are based on established standards and are fundamental to the evaluation of any new chemical entity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol establishes the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is a gold-standard method for quantitative antimicrobial susceptibility testing.[7][8][9]

MIC_Protocol A 1. Prepare Stock Solution Dissolve compound in DMSO (e.g., 1 mg/mL) C 3. Serial Dilution Perform 2-fold serial dilutions of compound in a 96-well plate with Mueller-Hinton Broth A->C B 2. Prepare Inoculum Suspend colonies in saline. Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) D 4. Inoculation Add standardized bacterial suspension to each well (final conc. ~5x10^5 CFU/mL) B->D C->D E 5. Incubation Incubate at 35-37°C for 16-20 hours D->E F 6. Read Results Determine MIC: Lowest concentration with no visible turbidity E->F

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Test Compound:

    • Accurately weigh and dissolve the synthesized benzothiazole derivative in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Rationale: DMSO is a common solvent for poorly water-soluble organic compounds. Using a high concentration minimizes the final DMSO percentage in the assay, which can itself be inhibitory to microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Rationale: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of bacteria, making MIC values comparable across experiments and labs.[7]

  • Assay Plate Setup (96-Well Plate):

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row.

    • Prepare an intermediate dilution of your stock compound. Add 100 µL of this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Well 11 should contain 100 µL of broth with the bacterial inoculum but no compound (Positive Growth Control).

    • Well 12 should contain 100 µL of sterile broth only (Sterility Control).

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

    • Rationale: Serial dilution creates a concentration gradient to pinpoint the exact MIC. The positive control validates that the bacteria can grow under the assay conditions, while the sterility control ensures the broth is not contaminated.[9]

  • Incubation and Interpretation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the wells for turbidity (cloudiness indicating bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Mammalian Cell Cytotoxicity Assessment (MTT Assay)

A promising antimicrobial agent must be selectively toxic to microbes, not host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability and proliferation.[2][10]

MTT_Protocol A 1. Cell Seeding Seed mammalian cells (e.g., Vero, Fibroblasts) in a 96-well plate and incubate for 24h B 2. Compound Treatment Add serial dilutions of the test compound to the cells A->B C 3. Incubation Incubate for 24-72 hours at 37°C, 5% CO2 B->C D 4. Add MTT Reagent Add MTT solution (0.5 mg/mL final conc.) and incubate for 3-4 hours C->D E 5. Solubilization Remove media, add DMSO to dissolve purple formazan crystals D->E F 6. Read Absorbance Measure absorbance at ~570 nm. Calculate IC50 value E->F

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., Vero kidney epithelial cells or human dermal fibroblasts) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.

    • Rationale: Using a non-cancerous, healthy cell line provides a more relevant assessment of general cytotoxicity than using cancer cell lines.[7] A 24-hour attachment period ensures cells are in a healthy state before compound exposure.

  • Compound Treatment:

    • Prepare a series of two-fold dilutions of your benzothiazole derivative in culture media.

    • Carefully remove the old media from the cells and replace it with 100 µL of media containing the different compound concentrations. Include wells with media only (no cells, background control) and cells with media containing DMSO at the highest concentration used (vehicle control).

    • Incubate for an additional 24 to 72 hours.

    • Rationale: The exposure time (24-72h) can be varied depending on the expected mechanism of toxicity (acute vs. slow-acting). The vehicle control is crucial to ensure the solvent itself is not causing toxicity.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into insoluble purple formazan crystals.[2]

    • Rationale: Only metabolically active, viable cells can perform this reduction, directly linking the amount of purple product to the number of living cells.[11]

  • Solubilization and Measurement:

    • Carefully aspirate the media containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

    • Rationale: DMSO is an effective solvent for the formazan crystals, allowing for quantitative measurement via spectrophotometry.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Section 3: Mechanism of Action & Future Directions

Understanding how a compound works is as important as knowing that it works. Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[12]

Potential Microbial Targets:

  • DNA Gyrase/Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. Some benzothiazoles can inhibit their function, leading to a disruption of DNA synthesis and bacterial cell death.[12]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial in the folic acid synthesis pathway in bacteria. Inhibition of DHPS starves the bacteria of essential folate, halting growth. This is the mechanism of sulfonamide drugs.[12][13]

  • Cell Membrane Disruption: Some derivatives, particularly those with lipophilic characteristics, may interfere with the integrity of the bacterial cell membrane, leading to leakage of essential cytoplasmic contents and cell death.[6]

The path from a promising "hit" compound to a clinical drug is long. The protocols and data presented here form the basis of the initial discovery phase. Future work should focus on:

  • Lead Optimization: Synthesizing new analogues based on SAR data to improve potency and reduce toxicity.

  • In-depth MoA Studies: Using enzymatic assays and genetic approaches to confirm the specific molecular target.

  • In Vivo Efficacy: Testing promising lead candidates in animal models of infection to evaluate their performance in a complex biological system.

By combining rational chemical synthesis with a systematic biological screening cascade, the this compound scaffold can be effectively exploited to develop the next generation of antimicrobial agents.

References

The Versatile Scaffold: 6-Chlorobenzo[d]thiazol-2(3H)-one as a Privileged Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has spurred an intensive search for small molecule inhibitors that can selectively modulate kinase function. A key strategy in this endeavor is the utilization of "privileged scaffolds" – core molecular structures that exhibit a predisposition for binding to specific protein families. The benzothiazole nucleus, and in particular, 6-Chlorobenzo[d]thiazol-2(3H)-one, has garnered significant attention as a versatile and highly adaptable building block for the development of potent and selective kinase inhibitors.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a foundational element in kinase inhibitor design. We will delve into its synthesis, key reactive handles, and provide detailed protocols for its incorporation into novel inhibitor candidates, supported by methods for biological evaluation.

The this compound Scaffold: A Structural and Strategic Overview

The this compound scaffold offers a unique combination of structural features that make it an attractive starting point for kinase inhibitor design:

  • Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with the hinge region of the kinase ATP-binding pocket.

  • Aromatic Core: The benzothiazole ring system serves as a rigid core that can be strategically functionalized to occupy hydrophobic pockets within the kinase domain.

  • Tunable Substitution: The presence of a chlorine atom at the 6-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[4] The lactam nitrogen also provides a key site for derivatization.

Caption: Key features of the this compound scaffold.

Synthesis of the Core Building Block: this compound

The synthesis of this compound can be achieved through a reliable and scalable route, analogous to the synthesis of its bromo-substituted counterpart.[5] The key transformation involves the cyclization of 2-amino-5-chlorobenzenethiol with a phosgene equivalent, such as triphosgene or oxalyl chloride.

Synthesis_of_Building_Block 2-amino-5-chlorobenzenethiol 2-amino-5-chlorobenzenethiol This compound This compound 2-amino-5-chlorobenzenethiol->this compound 1. Oxalyl Chloride or Triphosgene 2. Toluene, rt to reflux

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-5-chlorobenzenethiol

  • Oxalyl chloride or Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a solution of 2-amino-5-chlorobenzenethiol (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) or triphosgene (0.4 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Synthesis: Key Derivatization Strategies

The this compound scaffold provides two primary points for diversification: the lactam nitrogen (N3) and the 6-position on the benzene ring. These positions can be functionalized using modern cross-coupling methodologies to generate a library of kinase inhibitor candidates.

Derivatization_Strategies cluster_0 N-Arylation (Buchwald-Hartwig) cluster_1 C-C Coupling (Suzuki) Building_Block_N This compound Product_N N-Aryl Derivative Building_Block_N->Product_N Pd catalyst, Ligand, Base Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product_N Building_Block_C This compound Product_C 6-Aryl Derivative Building_Block_C->Product_C Pd catalyst, Base Boronic_Acid Aryl Boronic Acid (Ar-B(OH)₂) Boronic_Acid->Product_C

Caption: Key derivatization strategies for kinase inhibitor synthesis.

N-Arylation via Buchwald-Hartwig Amination

The lactam nitrogen can be readily arylated using the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[6][7] This allows for the introduction of various aryl and heteroaryl moieties, which can extend into the solvent-exposed region of the kinase active site, potentially enhancing potency and selectivity.

Protocol 2: N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (e.g., 2-5 mol%), phosphine ligand (e.g., 4-10 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

C-C Bond Formation via Suzuki Coupling

The chlorine atom at the 6-position serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a wide range of aryl and heteroaryl boronic acids or esters.[8] This modification allows for the exploration of the hydrophobic pocket adjacent to the 6-position.

Protocol 3: Suzuki Coupling of this compound

Materials:

  • This compound

  • Aryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl boronic acid (1.5 eq), palladium catalyst (e.g., 5-10 mol%), and base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to reflux (typically 90-100 °C) and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation of Synthesized Kinase Inhibitors

Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to evaluate cellular efficacy.

In Vitro Kinase Assays

A variety of in vitro kinase assay formats are available to measure the ability of a compound to inhibit the activity of a specific kinase.[9] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Protocol 4: General In Vitro Kinase Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in the kinase assay buffer.

  • In the wells of the assay plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined amount of time.

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for determining if a compound can effectively inhibit a kinase within a cellular context, which includes factors like cell permeability and off-target effects.[10]

Protocol 5: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Principle: This assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells. Inhibition of a kinase involved in cell proliferation will lead to a decrease in cell viability.

Materials:

  • Cancer cell line with a known dependence on the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold and evaluation of the resulting compounds allows for the development of a structure-activity relationship (SAR).[4][9][11][12] This provides valuable information on which chemical features are important for potent and selective kinase inhibition.

Table 1: Representative SAR Data for Hypothetical Kinase Inhibitors

Compound IDR¹ (at N3)R² (at C6)Kinase X IC₅₀ (nM)
1 HCl>10,000
2a PhenylCl5,200
2b 4-MethoxyphenylCl2,100
3a HPhenyl8,500
3b H4-Fluorophenyl4,300
4a 4-MethoxyphenylPhenyl850
4b 4-Methoxyphenyl4-Fluorophenyl320

This is a hypothetical table for illustrative purposes.

Conclusion

This compound represents a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its inherent structural features, coupled with the potential for strategic derivatization at the N3 and C6 positions, provide a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a practical framework for the synthesis, functionalization, and biological evaluation of compounds derived from this privileged scaffold, empowering researchers to accelerate their drug discovery efforts in the critical area of kinase-targeted therapies.

References

High-throughput screening assays for 6-Chlorobenzo[d]thiazol-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An internal search has identified Indoleamine 2,3-dioxygenase 1 (IDO1) as a key biological target for benzothiazole derivatives, making it an excellent focus for this application note. This allows for the creation of specific, relevant, and detailed protocols. The plan will be to structure the document around an HTS campaign to discover novel IDO1 inhibitors from a library of 6-Chlorobenzo[d]thiazol-2(3H)-one derivatives. I will detail a primary biochemical assay, a secondary cellular assay using AlphaLISA technology, and essential counterscreens for aggregation and cytotoxicity. This approach directly fulfills the user's request for in-depth, field-proven insights and self-validating protocols.

Application Note & Protocols

Title: High-Throughput Screening Strategies for the Identification of Novel this compound-Based Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Introduction

1.1 The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery The benzothiazole core is a prominent heterocyclic scaffold recognized for its broad spectrum of biological activities. Derivatives of this structure have been extensively explored, yielding compounds with significant antimicrobial, antifungal, antimitotic, and cytotoxic properties.[1][2][3] This chemical tractability and proven biological relevance make benzothiazole libraries, such as those derived from this compound, a fertile ground for discovering novel therapeutic agents. Recent studies have highlighted the potential for these compounds to modulate critical signaling pathways in cancer, including the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways.[4]

1.2 Focus Target: Indoleamine 2,3-dioxygenase 1 (IDO1) in Immuno-Oncology Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology, particularly in the field of cancer immunotherapy.[5][6] IDO1 is an intracellular heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[7] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This dual effect suppresses the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs), creating a potent immunosuppressive shield that allows tumors to evade immune surveillance.[8] Inhibition of IDO1 is therefore a promising strategy to restore anti-tumor immunity.

1.3 The Role of High-Throughput Screening (HTS) High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[9][10][11] For identifying novel IDO1 inhibitors from a library of this compound derivatives, an HTS campaign provides an efficient, unbiased approach to pinpoint molecules with the desired activity, which can then be advanced into hit-to-lead optimization.[12]

HTS Campaign Workflow & Assay Choice

A successful HTS campaign is designed as a multi-step funnel, efficiently filtering a large compound library down to a small number of well-validated, specific hits. Our strategy involves a primary biochemical screen for potency, followed by a secondary cellular assay to confirm mechanism of action in a more biologically relevant context, and a panel of counterscreens to eliminate artifacts and false positives.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Triage Phase cluster_2 Outcome Primary Primary HTS (Biochemical IDO1 Assay) ~10,000 Compounds Confirmatory Hit Confirmation (Dose-Response IC50) Primary->Confirmatory ~300 Hits Secondary Secondary Assay (Cellular Kynurenine Assay) Confirmatory->Secondary ~100 Confirmed Hits Counterscreens Counterscreens (Aggregation, Cytotoxicity) Secondary->Counterscreens ValidatedHits Validated Hits for SAR Counterscreens->ValidatedHits ~5-10 Validated Hits

Caption: Tiered HTS workflow for IDO1 inhibitor discovery.

The choice of a primary assay is critical. A biochemical assay using purified recombinant human IDO1 enzyme is selected for the primary screen due to its robustness, lower complexity, and direct measurement of target engagement. Fluorescence-based readouts are frequently used for their high sensitivity and compatibility with automation.[11][12]

Primary Screening Protocol: A Fluorescence-Based IDO1 Biochemical Assay

3.1 Principle This assay measures the enzymatic activity of recombinant human IDO1. The enzyme converts L-Tryptophan (L-Trp) to N-formylkynurenine. While the product itself can be measured, a more robust HTS approach often uses a coupled enzyme reaction where the product is converted into a fluorescent molecule, or it measures the consumption of a fluorescent substrate. For this protocol, we will assume a direct fluorescence readout where the reaction product is detected after a chemical conversion step.

3.2 Assay Validation & Quality Control Before initiating the HTS campaign, the assay must be rigorously validated to ensure it can reliably distinguish hits from noise. The Z'-factor is the gold-standard metric for this purpose, as it accounts for both the dynamic range of the assay and the data variation.[13][14][15]

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive control (pc, e.g., a known inhibitor) and negative control (nc, e.g., DMSO vehicle).

Z' = 1 - (3σpc + 3σnc) / |µpc - µnc|

Z'-Factor ValueAssay Quality Classification
> 0.5Excellent assay, suitable for HTS
0 to 0.5Marginal assay, may require optimization
< 0Unacceptable assay, not suitable for screening

3.3 Detailed Step-by-Step Protocol (384-Well Format)

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase. Prepare fresh daily.

    • Enzyme Stock: Recombinant human IDO1 enzyme diluted to 2X final concentration (e.g., 50 nM) in Assay Buffer.

    • Substrate Stock: L-Tryptophan diluted to 2X final concentration (e.g., 400 µM) in Assay Buffer.

    • Compound Plates: Prepare this compound derivatives in 100% DMSO. Serially dilute for dose-response plates.

    • Stop/Develop Solution: 30 mg/mL trichloroacetic acid in water, followed by addition of Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric/fluorometric development.

  • Assay Procedure:

    • Using an acoustic liquid handler, dispense 100 nL of compound solution from the compound plates into a 384-well assay plate (e.g., black, flat-bottom). For controls, dispense 100 nL of DMSO (negative control) or a known IDO1 inhibitor like Epacadostat (positive control).

    • Add 10 µL of the 2X IDO1 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X L-Tryptophan substrate solution to all wells. The final reaction volume is 20 µL.

    • Incubate the reaction for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of the Stop Solution.

    • Incubate for 10 minutes at 60°C to allow for the conversion of N-formylkynurenine to a detectable product.

    • Read the plate on a compatible plate reader (e.g., fluorescence at Ex/Em = 485/528 nm).

3.4 Data Analysis Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signalcompound - µpc) / (µnc - µpc))

A primary hit is typically defined as a compound exhibiting inhibition greater than a set threshold (e.g., >50%) or greater than three times the standard deviation of the negative control wells.

Hit Confirmation and Orthogonal Assays

Hits from the primary screen must be confirmed through dose-response analysis to determine their potency (IC50) and validated in an orthogonal assay to ensure the observed activity is not an artifact of the primary assay format.

4.1 Protocol: AlphaLISA Cellular Assay for Kynurenine Quantification

4.2.1 Principle This secondary assay confirms IDO1 inhibition in a more physiologically relevant cellular environment. It measures the end-product of the IDO1 reaction, kynurenine, in the supernatant of cells that have been stimulated to express IDO1. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash, bead-based immunoassay.[16] In this assay, an Acceptor bead conjugated to an anti-kynurenine antibody and a Streptavidin-coated Donor bead binding a biotinylated kynurenine tracer are brought into proximity. In the absence of free kynurenine from the cell supernatant, the beads are close, and laser excitation at 680 nm leads to a singlet oxygen transfer, resulting in light emission at 615 nm.[17][18] Kynurenine produced by the cells competes with the tracer, reducing the signal.

AlphaLISA_Principle cluster_low Low Kynurenine (High Signal) cluster_high High Kynurenine (Low Signal) Donor_L Donor Bead (Streptavidin) Biotin_Tracer Biotin-Kynurenine Tracer Donor_L->Biotin_Tracer binds Acceptor_L Acceptor Bead (Anti-Kynurenine Ab) Biotin_Tracer->Acceptor_L binds Signal_L High Light Signal (615 nm) Donor_H Donor Bead (Streptavidin) Acceptor_H Acceptor Bead (Anti-Kynurenine Ab) Free_Kyn Free Kynurenine (from cells) Free_Kyn->Acceptor_H competes Signal_H Low Light Signal

Caption: Principle of the competitive AlphaLISA assay for kynurenine.

4.2.2 Detailed Step-by-Step Protocol

  • Cell Culture and Stimulation:

    • Plate IDO1-expressing cells (e.g., SK-OV-3 human ovarian cancer cells) in a 96-well culture plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Stimulate IDO1 expression by treating cells with human interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.

  • Compound Treatment:

    • Add serial dilutions of confirmed hits (in culture medium) to the stimulated cells. Include positive (Epacadostat) and negative (DMSO) controls.

    • Incubate for 24 hours to allow for IDO1 inhibition and kynurenine production.

  • Kynurenine Detection (AlphaLISA):

    • Carefully transfer 5 µL of cell supernatant from each well to a 384-well shallow-well assay plate.

    • Add 5 µL of the AlphaLISA Acceptor bead mix (containing anti-kynurenine antibody-conjugated beads).

    • Add 5 µL of the Biotinylated Kynurenine tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 5 µL of the Streptavidin-coated Donor beads.

    • Incubate for another 60 minutes at room temperature, protected from light.[19]

    • Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision).

Mandatory Counterscreening: Ensuring Specificity

A significant challenge in HTS is the prevalence of false positives, which can arise from non-specific inhibition mechanisms or interference with the assay technology.[20][21] Counterscreens are essential to identify and eliminate these compounds early.[22]

5.1 Protocol: Counterscreen for Compound Aggregation

5.1.1 Principle Many organic molecules can form colloidal aggregates at micromolar concentrations, and these aggregates can non-specifically inhibit enzymes by sequestering them.[20][23] This mechanism is a very common source of false positives in HTS campaigns.[24] A hallmark of aggregate-based inhibition is its sensitivity to disruption by non-ionic detergents.

5.1.2 Methodology & Interpretation

  • Repeat the primary biochemical IDO1 dose-response assay for active compounds under two conditions: the original assay buffer and the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Interpretation:

    • True Inhibitor: The IC50 value remains relatively unchanged (<3-fold shift) in the presence of the detergent.

    • Aggregator: The IC50 value shows a significant rightward shift (>10-fold) or complete loss of activity in the presence of the detergent. These compounds should be deprioritized.

5.2 Protocol: Cytotoxicity Counterscreen

5.2.1 Principle In the cellular assay, a decrease in kynurenine production could be due to specific IDO1 inhibition or simply because the compound is killing the cells. A cytotoxicity assay is crucial to distinguish between these two effects.[22]

5.2.2 Methodology

  • Use a commercially available cytotoxicity assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Plate and treat the cells (e.g., SK-OV-3) with the compounds at the same concentrations and for the same duration as in the cellular IDO1 assay.

  • Perform the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Interpretation: Compounds that show significant cytotoxicity (e.g., >20% cell death) at concentrations where they inhibit IDO1 should be flagged. The goal is to find compounds with a large therapeutic window between their anti-IDO1 activity (cellular IC50) and their cytotoxic concentration (CC50).

Summary and Next Steps

This application note outlines a robust, multi-tiered HTS workflow for the identification of specific this compound-based inhibitors of IDO1. The strategy progresses from a high-throughput biochemical screen to a lower-throughput, more physiologically relevant cellular assay, incorporating essential counterscreens to eliminate common artifacts like aggregation and cytotoxicity.

Validated hits emerging from this funnel are high-quality starting points for a medicinal chemistry program. Next steps include:

  • Selectivity Profiling: Testing validated hits against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure an IDO1-selective profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the validated hits to improve potency, selectivity, and drug-like properties.

  • Biophysical Validation: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compounds to the IDO1 protein.

This systematic approach maximizes the probability of discovering novel, specific, and developable inhibitors for this critical immuno-oncology target.

References

Application Notes and Protocols: Development of 6-Chlorobenzo[d]thiazol-2(3H)-one Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 6-Chlorobenzo[d]thiazol-2(3H)-one Scaffold

The this compound core is a privileged scaffold in the design of fluorescent probes. Its inherent photophysical properties, coupled with the reactivity of the chloro- and lactam functionalities, provide a versatile platform for the development of sophisticated chemosensors. The electron-withdrawing nature of the thiazolone ring system often results in derivatives with desirable photophysical characteristics, such as large Stokes shifts and sensitivity to the local environment. These attributes make it an ideal starting point for creating probes that can detect a wide range of analytes, from metal ions to reactive oxygen species, and for advanced applications in cellular imaging.[1][2]

This guide provides a comprehensive overview of the principles, synthetic strategies, and detailed protocols for the development and application of fluorescent probes based on the this compound scaffold. We will explore its functionalization, photophysical characterization, and deployment in key research applications.

PART 1: Probe Design and Synthesis

The strategic functionalization of the this compound core is paramount to developing a selective fluorescent probe. The chlorine atom at the 6-position and the nitrogen atom of the lactam are the primary sites for chemical modification.

Synthetic Strategy: Functionalization of the Core Scaffold

A common and effective method for modifying the 6-position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This reaction allows for the introduction of various aryl or heteroaryl moieties, which can be further functionalized to act as analyte recognition sites. The nitrogen atom can typically be alkylated to modulate the probe's solubility and electronic properties.

Below is a representative synthetic scheme for the development of a hypothetical fluorescent probe for metal ion detection.

Synthetic_Scheme start This compound step1 N-Alkylation start->step1 intermediate1 N-Alkyl-6-chlorobenzo[d]thiazol-2(3H)-one step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 final_product Functionalized Fluorescent Probe step2->final_product intermediate2 Arylboronic Acid intermediate2->step2

Caption: General synthetic workflow for functionalizing the this compound scaffold.

Detailed Synthetic Protocol: A Representative Example

This protocol outlines the synthesis of a hypothetical probe, "Probe-1," designed for the detection of a specific metal ion.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., ethyl bromoacetate, 1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the N-alkylated intermediate (1.0 eq), the desired arylboronic acid (e.g., 4-(pinacolato)boronic acid pyridine, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours, monitoring by TLC.[5]

  • Upon completion, cool the mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final fluorescent probe.

PART 2: Photophysical Characterization

A thorough understanding of the probe's photophysical properties is crucial for its effective application.

Key Photophysical Parameters
ParameterDescriptionTypical Method of Determination
Absorption Maximum (λ_abs) The wavelength at which the probe absorbs the most light.UV-Vis Spectroscopy
Emission Maximum (λ_em) The wavelength at which the probe emits the most light upon excitation.Fluorescence Spectroscopy
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λ_abs and λ_em
Quantum Yield (Φ) The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.Comparative method using a standard fluorophore (e.g., quinine sulfate)
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.Beer-Lambert Law using UV-Vis Spectroscopy
Protocol for Photophysical Characterization
  • Sample Preparation: Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM. Prepare working solutions by diluting the stock solution in the desired buffer or solvent system to the low micromolar range (e.g., 1-10 µM).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the probe solution from 200 to 800 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the probe solution at its λ_abs.

    • Record the emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination:

    • Measure the integrated fluorescence intensity and absorbance of the probe and a reference standard (e.g., Rhodamine B in ethanol, Φ = 0.65) at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Molar Extinction Coefficient Calculation:

    • Measure the absorbance of several concentrations of the probe at λ_abs.

    • Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

PART 3: Application Protocols

Protocol for Metal Ion Detection

This protocol provides a general framework for evaluating the performance of a this compound based probe for the detection of a target metal ion.

Metal_Ion_Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution titration Perform Fluorescence Titration prep_probe->titration selectivity Test for Selectivity prep_probe->selectivity prep_ions Prepare Metal Ion Solutions prep_ions->titration prep_ions->selectivity prep_buffer Prepare Buffer Solution prep_buffer->titration plot Plot Fluorescence vs. [Ion] titration->plot binding Determine Binding Stoichiometry (Job's Plot) titration->binding selectivity->plot lod Calculate Limit of Detection (LOD) plot->lod

Caption: Workflow for evaluating a fluorescent probe for metal ion detection.

Materials:

  • Synthesized fluorescent probe stock solution (1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

Procedure:

  • Fluorescence Titration:

    • To a series of cuvettes, add the buffer solution and the fluorescent probe to a final concentration of 10 µM.

    • Add increasing concentrations of the target metal ion to each cuvette.

    • Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature.

    • Measure the fluorescence emission spectrum of each solution.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the probe (10 µM) and a different, potentially interfering metal ion at a high concentration (e.g., 100 µM).

    • Measure the fluorescence response.

    • To a solution containing the probe and the target metal ion, add the interfering ions to assess competition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion.

    • Calculate the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

    • Determine the binding stoichiometry using a Job's plot.

Protocol for Live-Cell Imaging

This protocol describes the use of a this compound based probe for imaging intracellular analytes or organelles.[6][7]

Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HeLa, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-80% confluency.

Probe Loading and Imaging:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • On the day of imaging, dilute the probe stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the growth medium from the cells and wash them once with warm phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 30-60 minutes.

  • After incubation, remove the loading medium and wash the cells twice with warm PBS to remove any excess probe.[8]

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

  • Image the cells using a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

For Analyte Detection in Cells:

  • Exogenous Analyte: After probe loading, treat the cells with the analyte of interest (e.g., H₂O₂) at various concentrations and for different durations before imaging.[8]

  • Endogenous Analyte: After probe loading, stimulate the cells with a known inducer of the endogenous analyte (e.g., lipopolysaccharide to induce reactive oxygen species) and image over time.

Conclusion

The this compound scaffold represents a highly adaptable and promising platform for the creation of novel fluorescent probes. The synthetic accessibility and tunable photophysical properties of its derivatives enable the development of sensitive and selective tools for a multitude of applications in chemical biology and materials science. The protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and apply these powerful molecular tools to address complex scientific questions.

References

Application Note & Protocol: High-Throughput Screening for Anthelmintic Activity of Novel Benzothiazole Derivatives using Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anthelmintics

Helminthiasis, or parasitic worm infection, remains a significant global health challenge, affecting billions of people and livestock, particularly in developing nations. The economic impact on agriculture is equally staggering. Control of these infections heavily relies on a limited arsenal of anthelmintic drugs. However, the emergence and spread of drug-resistant helminth strains pose a severe threat, creating an urgent need for the discovery of new, effective anthelmintics with novel mechanisms of action.[1][2]

Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[3][4] Their structural similarity to benzimidazoles—a major class of anthelmintics that act by inhibiting tubulin polymerization—suggests a potential shared mechanism of action, making them attractive candidates for anthelmintic drug discovery.[5][6][7] This application note provides a detailed guide for researchers to screen and characterize the anthelmintic activity of novel benzothiazole derivatives using the free-living nematode Caenorhabditis elegans as a robust and scalable model organism.[1][8]

The Scientific Rationale: Why C. elegans is an Excellent Primary Screening Model

The free-living nematode C. elegans has been validated as a powerful model for initial anthelmintic drug screening for several key reasons.[9][10]

  • Genetic Homology: C. elegans shares significant genetic and physiological homology with many parasitic nematodes, including the molecular targets of major anthelmintic drug classes.[8][9][10] This genetic conservation means that compounds active against C. elegans have a higher probability of being effective against parasitic species.

  • High-Throughput Capability: Its small size, rapid life cycle, and ease of cultivation in a laboratory setting make it ideal for automated, high-throughput screening (HTS) of large compound libraries.[1][11] This allows for the rapid identification of initial "hit" compounds.

  • Phenotypic Readouts: Drug effects, such as paralysis, developmental arrest, or death, are easily observable and quantifiable, providing clear endpoints for activity assessment.[12][13]

  • Reduced Animal Use: Employing C. elegans for primary screening aligns with the ethical principles of reducing the use of vertebrate animals in research.[14]

While C. elegans is an excellent primary screening tool, it is important to note that it may be less sensitive to certain compounds compared to parasitic species.[8] Therefore, promising hits identified in C. elegans should subsequently be validated using assays with relevant parasitic nematodes.[14]

Experimental Workflow for Anthelmintic Screening

The overall process for evaluating novel benzothiazole derivatives involves a tiered approach, starting with primary in vitro screening to identify active compounds, followed by secondary assays to quantify their potency and characterize their effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Characterization Compound Library Compound Library Primary Motility Assay Primary Motility Assay Compound Library->Primary Motility Assay Single High Concentration Hit Identification Hit Identification Primary Motility Assay->Hit Identification Identify Active Compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Validate Hits Larval Development Assay Larval Development Assay Hit Identification->Larval Development Assay Egg Hatching Assay Egg Hatching Assay Hit Identification->Egg Hatching Assay LC50 Determination LC50 Determination Dose-Response Assay->LC50 Determination Lead Candidate Selection Lead Candidate Selection LC50 Determination->Lead Candidate Selection Larval Development Assay->Lead Candidate Selection Egg Hatching Assay->Lead Candidate Selection

Caption: Tiered screening workflow for novel anthelmintics.

Protocol 1: Primary High-Throughput Motility Assay

This protocol is designed for the initial screening of a compound library to identify "hits" that induce paralysis or death in adult C. elegans. Motility is a reliable indicator of worm viability and neuromuscular function.[12][13]

Causality: The primary goal is rapid identification. A single, high concentration of the test compound is used to maximize the chances of observing a phenotypic effect, thereby minimizing false negatives. This is a qualitative or semi-quantitative assay to filter a large number of compounds down to a manageable few.

Self-Validation: The protocol includes both negative (vehicle) and positive (known anthelmintic) controls in every plate. The assay is only considered valid if the negative control shows normal motility and the positive control shows the expected paralysis.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Synchronized population of L4 or young adult C. elegans (e.g., N2 Bristol strain)

  • 96-well flat-bottom microtiter plates

  • Benzothiazole derivative library (dissolved in DMSO)

  • Levamisole or Albendazole (positive control)

  • Liquid handling system or multichannel pipette

  • Automated worm tracking system or dissecting microscope

Step-by-Step Methodology:

  • Preparation of Worms:

    • Culture C. elegans on NGM plates seeded with E. coli OP50.

    • Perform synchronization (e.g., by bleaching) to obtain a population of age-matched worms. Grow worms to the L4 or young adult stage.

    • Wash the worms off the plates with M9 buffer and collect them in a centrifuge tube. Allow the worms to settle by gravity or gentle centrifugation.

    • Wash twice with M9 buffer to remove bacteria. Resuspend the worms in M9 buffer at a concentration of approximately 10-20 worms per 10 µL.

  • Plate Preparation:

    • In a 96-well plate, add 90 µL of M9 buffer to each well.

    • Add 1 µL of the test compound from the benzothiazole library to the appropriate wells (e.g., for a final screening concentration of 50 µM).

    • Negative Control: Add 1 µL of DMSO (or the vehicle used to dissolve the compounds) to at least three wells.

    • Positive Control: Add 1 µL of a stock solution of Levamisole (e.g., final concentration of 100 µM) to at least three wells.

  • Assay Execution:

    • Using a multichannel pipette or liquid handler, dispense 10 µL of the worm suspension into each well of the 96-well plate. The final volume in each well should be 100 µL.

    • Incubate the plates at 20°C.

  • Data Acquisition and Analysis:

    • At specified time points (e.g., 4, 24, and 48 hours), assess worm motility.

    • Manual Method: Observe each well under a dissecting microscope. A worm is considered paralyzed or dead if it does not move, even after prodding with a platinum wire pick. Calculate the percentage of paralyzed/dead worms for each well.

    • Automated Method: Use an automated worm tracking system to quantify movement. These systems provide objective measurements of motility, reducing user bias.[12][13]

    • A compound is considered a "hit" if it causes a significant increase in paralysis (>80%) compared to the negative control at any time point.

Protocol 2: Dose-Response and LC50 Determination

Once hits are identified, this secondary assay is performed to quantify their potency by determining the Lethal Concentration 50 (LC50), which is the concentration of a compound that is lethal to 50% of the organisms within a specified time.[15][16]

Causality: This assay establishes the relationship between the concentration of the compound and its lethal effect. By testing a range of concentrations, we can accurately determine the potency, which is a critical parameter for comparing different compounds and for guiding structure-activity relationship (SAR) studies.

Self-Validation: The assay includes a full dose-response curve for a standard anthelmintic alongside the test compounds. The calculated LC50 for the standard must fall within an expected range for the assay to be valid. A vehicle control is also essential to ensure the solvent has no toxic effects at the concentrations used.

Materials:

  • Same materials as Protocol 1.

  • "Hit" benzothiazole derivatives identified from the primary screen.

Step-by-Step Methodology:

  • Preparation of Worms: Prepare a synchronized population of young adult C. elegans as described in Protocol 1.

  • Plate Preparation:

    • Perform serial dilutions of the hit compounds in DMSO to create a range of stock concentrations.

    • In a 96-well plate, add 90 µL of M9 buffer to each well.

    • Add 1 µL of each compound dilution to the wells to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Each concentration should be tested in triplicate.

    • Include triplicate negative (DMSO vehicle) and positive (e.g., Albendazole) controls.

  • Assay Execution & Data Acquisition:

    • Add ~10-20 worms to each well.

    • Incubate at 20°C for a fixed time period, typically 24 or 48 hours.[16]

    • At the end of the incubation period, count the number of live and dead worms in each well. A common method is to gently prod non-motile worms; those that do not respond are considered dead.

  • Data Analysis:

    • For each concentration, calculate the percentage of mortality.

    • Plot the percentage mortality against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(agonist) vs. response -- Variable slope) in software like GraphPad Prism or R to fit the data and calculate the LC50 value and its 95% confidence interval.[17]

Data Presentation: Summarizing Results

Quantitative data from the dose-response assays should be summarized in a clear, tabular format for easy comparison of compound potency.

Compound IDLC50 (µM) at 24h [95% CI]Max Effect (% Paralysis)
BZT-0014.5 [3.8 - 5.3]100%
BZT-00212.8 [10.5 - 15.6]100%
BZT-003> 10025%
Albendazole18.4 [15.1 - 22.4]100%
Vehicle (DMSO)N/A< 5%

Protocol 3: Larval Development Assay

This assay assesses the ability of a compound to inhibit the growth and development of C. elegans from the L1 larval stage to adulthood. This can reveal effects that are not immediately lethal but would prevent the parasite from completing its life cycle.

Causality: Some anthelmintics, particularly benzimidazoles, disrupt microtubule-dependent processes like cell division, which are critical for growth and development.[7] This assay is specifically designed to detect such cytostatic effects, which might be missed in a short-term lethality assay on adult worms.

Self-Validation: The assay's validity is confirmed by observing normal development to the adult stage in the negative controls and significant developmental arrest in the positive controls (e.g., with Albendazole).

G Start Start Synchronize Synchronize Worms (Obtain Eggs) Start->Synchronize Hatch Hatch Eggs in M9 (L1 Arrest) Synchronize->Hatch Plate Plate L1 Larvae in 96-well Plate Hatch->Plate AddCompound Add Test Compound + E. coli Food Source Plate->AddCompound Incubate Incubate for 72h at 20°C AddCompound->Incubate Assess Assess Developmental Stage (L1-L4, Adult) Incubate->Assess End End Assess->End

Caption: Workflow for the C. elegans larval development assay.

Step-by-Step Methodology:

  • Preparation of L1 Larvae:

    • Synchronize a large population of worms by bleaching gravid adults to isolate eggs.

    • Wash the eggs thoroughly and allow them to hatch overnight in M9 buffer without food. This results in a synchronized population of L1-stage larvae.

  • Assay Setup:

    • In a 96-well plate, add test compounds serially diluted in M9 buffer containing a food source (E. coli OP50).

    • Add approximately 5-10 synchronized L1 larvae to each well.

    • Include negative (vehicle + food) and positive (e.g., Albendazole + food) controls.

  • Incubation and Assessment:

    • Incubate the plates at 20°C for 72 hours.

    • After incubation, observe the worms in each well under a microscope.

    • Score the developmental stage of each worm (L1, L2, L3, L4, or adult). A compound is considered active if it causes a significant delay or arrest in development compared to the negative control.

Interpreting Results and Advancing Hits

Compounds that demonstrate potent activity in multiple assays (e.g., low micromolar LC50 and significant larval development inhibition) are considered strong candidates for further investigation. The next logical steps involve:

  • Mechanism of Action Studies: Investigating how the compound works, for example, by testing for inhibition of tubulin polymerization.

  • Testing in Parasitic Nematodes: Validating the activity of lead compounds against economically important parasitic species like Haemonchus contortus.[11][18][19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compounds to optimize potency and other pharmacological properties.

By following these detailed protocols, researchers can effectively screen and characterize novel benzothiazole derivatives, paving the way for the development of the next generation of much-needed anthelmintic drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and overcoming common experimental hurdles. The information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Primary Synthesis Route: Cyclization with Oxalyl Chloride

The most direct and frequently successful synthesis of 6-halogenated benzo[d]thiazol-2(3H)-ones involves the cyclization of the corresponding 2-aminohalogenated-benzenethiol with a suitable C1 carbonyl source. For this target molecule, the reaction of 2-amino-5-chlorobenzenethiol with oxalyl chloride provides a high-yielding pathway.[1][2]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2-Amino-5-chlorobenzenethiol Process Cyclocondensation (Toluene, RT) Reactant1->Process Reactant2 Oxalyl Chloride Reactant2->Process Product This compound Process->Product - 2HCl - CO

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of the analogous 6-bromo derivative.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzenethiol (1.0 mmol) in anhydrous toluene (15-20 mL).

  • Reagent Addition: While stirring at room temperature, slowly add oxalyl chloride (1.2 mmol, 1.2 equivalents) to the solution. Gas evolution (HCl, CO) will be observed.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aminothiophenol spot is no longer visible.[3]

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Troubleshooting Guide

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield? C1 Starting Material Quality Start->C1 C2 Reaction Conditions Start->C2 C3 Side Reactions Start->C3 S1 Use Fresh/Purified 2-Aminothiophenol C1->S1 S2 Ensure Anhydrous Solvent & Inert Atmosphere (N₂/Ar) C2->S2 S4 Monitor by TLC until Starting Material is Consumed C2->S4 S3 Control Reagent Addition & Temperature (0°C to RT) C3->S3

Caption: A workflow for troubleshooting low-yield reactions.

Question 1: My reaction yield is significantly low, or I have failed to isolate any product. What are the most likely causes?

Answer: This is a common issue that typically points to problems with either the starting materials or the reaction environment.

  • Potential Cause 1: Poor Quality of Starting Material.

    • Explanation: 2-aminothiophenols are highly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide (-S-S-).[3] This disulfide byproduct will not participate in the desired cyclization reaction, thereby reducing the amount of active starting material and lowering the yield.

    • Recommended Solutions:

      • Always use freshly purchased 2-amino-5-chlorobenzenethiol from a reputable supplier.

      • If the material is old or has been exposed to air, consider purifying it by recrystallization or distillation before use.

      • Store the aminothiophenol under an inert atmosphere and protect it from light.

  • Potential Cause 2: Moisture Contamination.

    • Explanation: Oxalyl chloride is extremely reactive towards water. Any moisture present in the solvent, glassware, or atmosphere will rapidly hydrolyze it to oxalic acid and HCl, rendering it ineffective for the cyclization reaction.

    • Recommended Solutions:

      • Use anhydrous grade solvent (e.g., toluene, THF) from a freshly opened bottle or one that has been properly dried.

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Conduct the reaction under a dry, inert atmosphere of nitrogen or argon from start to finish.[3]

  • Potential Cause 3: Inefficient Reaction Monitoring.

    • Explanation: Stopping the reaction prematurely before all the starting material has been consumed is a direct cause of low yield.

    • Recommended Solution: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3] A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is complete when the spot corresponding to 2-amino-5-chlorobenzenethiol has disappeared.

Question 2: My reaction mixture turned dark brown/black, and I isolated a complex mixture of products that is difficult to purify. What happened?

Answer: A dark, complex reaction mixture often indicates the prevalence of side reactions, primarily oxidation and polymerization.

  • Potential Cause: Oxidation of 2-aminothiophenol.

    • Explanation: As mentioned previously, the thiol group is easily oxidized. This process can be accelerated by heat or trace metal impurities, leading to the formation of colored disulfide byproducts and other degradation products.[3]

    • Recommended Solutions:

      • The most critical preventative measure is to maintain a strictly inert atmosphere (nitrogen or argon) throughout the entire process.[3]

      • Consider adding the oxalyl chloride at a lower temperature (e.g., 0 °C) before allowing the reaction to slowly warm to room temperature. This can help control any initial exotherm and minimize degradation.

  • Potential Cause: Self-Condensation or Polymerization.

    • Explanation: Under harsh conditions (e.g., excessive heat or incorrect stoichiometry), starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to intractable tars.

    • Recommended Solutions:

      • Ensure accurate stoichiometry. Do not use a large excess of oxalyl chloride.

      • Maintain the recommended reaction temperature (room temperature is generally sufficient). Avoid unnecessary heating unless optimization experiments suggest it is beneficial.

Question 3: How can I improve the purification of my final product, this compound?

Answer: Purification challenges usually arise from the presence of unreacted starting materials or specific byproducts.

  • Impurity: Unreacted 2-amino-5-chlorobenzenethiol.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If trace amounts remain, they can often be removed during recrystallization.

  • Impurity: Disulfide byproduct.

    • Solution: This byproduct has different polarity and solubility compared to the desired product. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexane is an effective method for separation. Recrystallization from a suitable solvent like ethanol can also be effective, as the product and byproduct may have different solubilities.

  • Impurity: Acidic Residues.

    • Solution: A thorough wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution during the work-up is crucial. This step removes any HCl or oxalic acid-derived byproducts, which can interfere with crystallization.

Frequently Asked Questions (FAQs)

Q: Are there any safer or easier-to-handle alternatives to oxalyl chloride? A: Yes, while oxalyl chloride is highly effective, its toxicity and moisture sensitivity are drawbacks. You can explore other C1 carbonyl synthons:

  • Triphosgene: A solid and therefore easier to handle source of phosgene. It must be used with caution and typically requires a non-nucleophilic base.

  • 1,1'-Carbonyldiimidazole (CDI): A much safer, solid reagent that reacts with the aminothiophenol to form the desired product. The reaction may require heating.

  • Carbon Dioxide (CO₂): Green chemistry approaches have been developed using CO₂ as a C1 source, though this often requires specific catalysts and conditions, such as the use of an ionic liquid or a hydrosilane.[4]

Q: What are the key parameters to consider for scaling up this synthesis? A: When scaling up, heat management becomes critical. The addition of oxalyl chloride can be exothermic. For larger scale reactions, consider:

  • Adding the oxalyl chloride solution via a dropping funnel at a controlled rate.

  • Using a reaction vessel with an external cooling bath (e.g., an ice-water bath) to maintain the desired temperature.

  • Ensuring efficient stirring to maintain homogeneity and prevent localized overheating.

Q: What are the expected spectroscopic characteristics for this compound? A: While specific data should be confirmed experimentally, you can expect:

  • ¹H NMR: Signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. A broad singlet at a higher chemical shift (>10 ppm) for the N-H proton.

  • ¹³C NMR: Signals for the seven distinct carbon atoms, including a characteristic signal for the carbonyl carbon (C=O) typically in the range of 170 ppm.

  • Mass Spectrometry: A molecular ion peak [M+] corresponding to the mass of C₇H₄ClNOS (185.63 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak at ~33% the intensity of the M+ peak).[5]

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry 1.0 : 1.2 (Aminothiophenol : Oxalyl Chloride)A slight excess of oxalyl chloride ensures complete conversion of the limiting reagent.
Solvent Anhydrous Toluene or THFMust be anhydrous to prevent hydrolysis of oxalyl chloride.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the sensitive thiol group in the starting material.[3]
Temperature Room TemperatureSufficient for the reaction to proceed efficiently without promoting side reactions.
Reaction Time 4-6 hours (TLC Monitored)Monitor to ensure completion and avoid unnecessary reaction time.[3]
Work-up Neutralization with NaHCO₃Critical for removing acidic byproducts before final purification.[1]
Purification Recrystallization (Ethanol)Effective for obtaining a high-purity solid product.

References

Overcoming solubility issues of 6-Chlorobenzo[d]thiazol-2(3H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chlorobenzo[d]thiazol-2(3H)-one

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility challenges encountered with this compound in organic solvents. Our approach is rooted in foundational chemical principles to empower you to make informed, effective decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and nonpolar characteristics. Its core structure is a bicyclic aromatic system (benzo[d]thiazole), which is predominantly nonpolar and hydrophobic. However, it also possesses several polar features:

  • A ketone group (C=O): A hydrogen bond acceptor.

  • A secondary amine (N-H): A hydrogen bond donor and acceptor.

  • A sulfur atom: Contributes to polarity.

  • A chlorine atom: An electron-withdrawing group that adds to the molecule's overall polarity.

The interplay between the large, nonpolar surface area of the fused rings and these polar functional groups results in moderate solubility in many common organic solvents, often requiring specific conditions or solvent systems for effective dissolution.

Q2: I am starting a new project with this compound. Which organic solvents should I consider first?

A2: Based on the compound's structure, a logical starting point is to test solubility in a range of common laboratory solvents with varying polarities. We recommend beginning with polar aprotic solvents, which are known to be effective for a wide array of organic materials, including many polymers and salts.[1]

  • Dimethyl Sulfoxide (DMSO): Often an excellent starting point. As one of the most powerful organic solvents, DMSO can dissolve a wide array of organic materials and is miscible with most organic liquids.[1]

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that is highly effective at dissolving compounds with multiple hydrogen bond acceptors.

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMSO and DMF, NMP is a powerful solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures.

For less polar systems, consider:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetone

Always begin with a small-scale solubility test before committing a large amount of material.

Q3: The material safety data sheet (MSDS) provides limited solubility information. Why is that?

A3: Comprehensive solubility data is often not available for specialty research chemicals. Solubility is highly dependent on factors like solvent purity, temperature, pressure, and the crystalline form of the solute.[2] Commercial suppliers typically provide basic physical properties.[3] Therefore, empirical testing under your specific experimental conditions is a standard and necessary part of the research process.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Problem 1: My this compound is not dissolving (or is poorly soluble) in my chosen solvent at room temperature.

The process of solubilization involves breaking the intermolecular bonds in the solute and creating new interactions between the solute and solvent.[4] If dissolution is poor, the solvent-solute interactions are not strong enough to overcome the solute-solute interactions in the crystal lattice.

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// Connections start -> heat; heat -> sonicate [label="Still insoluble"]; sonicate -> cosolvent [label="Still insoluble"]; cosolvent -> different_solvent [label="Still insoluble"]; different_solvent -> fail [label="Still insoluble"];

heat -> success [label="Soluble"]; sonicate -> success [label="Soluble"]; cosolvent -> success [label="Soluble"]; different_solvent -> success [label="Soluble"]; }

Caption: Troubleshooting workflow for poor solubility.

  • Protocol:

    • In a well-ventilated fume hood, add your compound and solvent to a flask equipped with a magnetic stir bar.

    • Place the flask on a stirrer/hotplate and begin stirring.

    • Gently warm the mixture to 40-60°C.

    • Observe for dissolution. Do not exceed the boiling point of the solvent.

    • Once dissolved, allow the solution to cool to room temperature slowly. Observe if the compound precipitates out. If it does, the solution was supersaturated and heating will be required to maintain solubility.

  • Causality: A co-solvent system involves mixing two or more miscible solvents to create a mixture with ideal polarity for your solute.[6] This technique can significantly enhance solubility by reducing the interfacial tension between the primary solvent and the solute.[6] For this compound, this could involve adding a small amount of a highly polar solvent like DMSO to a less polar medium like THF or DCM.

  • Protocol:

    • Suspend the compound in the primary solvent (e.g., Dichloromethane).

    • While stirring, add a co-solvent (e.g., DMSO or DMF) dropwise.

    • Continue adding the co-solvent in small increments (e.g., 1-5% of the total volume) until the compound dissolves.

    • Note the final solvent ratio required for dissolution for future experiments.

  • Causality: The rate of dissolution is directly related to the surface area of the solute.[7] By reducing the particle size, you increase the surface area available for interaction with the solvent, which can improve the dissolution rate.[4] This is particularly useful for compounds that dissolve slowly.

  • Methods:

    • Mortar and Pestle: For small quantities, gently grinding the crystalline solid into a fine powder before adding it to the solvent can be effective.

    • Sonication: Using an ultrasonic bath can help break up agglomerates of particles and accelerate the dissolution process through cavitation.

Experimental Protocols & Data Management

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured method to determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Analytical balance

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer and/or sonicator

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: Weigh out a precise amount of the compound (e.g., 5 mg) into a series of labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes. Observe for dissolution.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL at a time), vortexing for 1-2 minutes after each addition.

  • Record Results: Record the total volume of solvent required to fully dissolve the compound.

  • Heating (Optional): If the compound remains insoluble after adding a significant volume (e.g., 2 mL), gently warm the vial to ~50°C and observe any change. Note if the compound dissolves upon heating and if it precipitates upon cooling.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

  • Calculation: Calculate the approximate solubility in mg/mL.

Data Logging Table

Use a table like the one below to systematically record your findings.

SolventPolarity IndexBoiling Point (°C)Volume to Dissolve 5mg (mL)Approx. Solubility (mg/mL)Observations (e.g., required heating)
DMSO7.2189
DMF6.4153
NMP6.5202
Acetone5.156
THF4.066
DCM3.140
Ethanol4.378
Toluene2.4111

Note: Polarity index values are relative and can vary slightly depending on the scale used.

Advanced Strategies

Q4: I have tried heating and co-solvents, but my compound still crashes out of solution during my reaction or workup. What can I do?

A4: This is a common issue, especially when changing the properties of the solution (e.g., adding an anti-solvent during precipitation, or cooling a reaction).

  • Maintain Temperature: If solubility is highly temperature-dependent, ensure that all transfer lines and filtration apparatus are pre-warmed to prevent premature crystallization.

  • Solvent Exchange: Instead of a traditional precipitation/crystallization, consider a solvent exchange using a rotary evaporator. For example, if your compound is soluble in DCM but not in heptane, you can dissolve it in a minimal amount of DCM, then slowly add heptane while evaporating the DCM. This keeps the compound in a solvated state for longer, which can lead to more controlled precipitation.

  • Formulation Approaches: For drug development applications where aqueous solubility is the goal, more advanced techniques may be necessary. These include creating solid dispersions with hydrophilic carriers, using surfactants, or complexation with cyclodextrins.[4][6][8] While these are beyond the scope of simple organic solvent solubility, they represent the next logical step in pharmaceutical formulation.[8]

By methodically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges associated with this compound, leading to more successful and repeatable experimental outcomes.

References

Technical Support Center: Purification of 6-Chlorobenzo[d]thiazol-2(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chlorobenzo[d]thiazol-2(3H)-one and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before diving into more complex troubleshooting.

Q1: My crude product is a dark, oily solid. Which purification technique should I try first: recrystallization or column chromatography?

A1: The choice depends on the scale of your reaction and the nature of the impurities.

  • For multi-gram scales with suspected crystalline product: Recrystallization is often a more efficient and scalable first choice.[1] It is excellent for removing small amounts of impurities from a solid. However, its success is highly dependent on finding a suitable solvent system.

  • For small scales (<500 mg) or complex mixtures: Flash column chromatography provides a more robust method for separating multiple components or removing impurities with very different polarities from your target compound.[2][3] It is also the preferred method if your product is an oil or fails to crystallize.

  • Initial Assessment: A simple Thin Layer Chromatography (TLC) analysis is crucial. If you see several distinct spots, column chromatography is likely necessary. If you see one major spot with minor impurities, recrystallization is a strong candidate.[4]

Q2: My purified compound is yellow, but I expected a white or off-white solid. Is this a problem?

A2: Not necessarily, but it requires investigation. Some benzothiazole derivatives are inherently colored. However, a yellow tint can often indicate the presence of trace impurities.[5] These could be:

  • Oxidized species: Heterocyclic compounds can be sensitive to air and light, leading to the formation of colored byproducts.[5]

  • Residual metal catalysts: If a transition metal (like Palladium) was used in the synthesis, trace amounts can remain and impart color.[5]

  • Starting material or side-product: A highly colored impurity from the reaction may persist in small quantities.

To check, you can run a high-resolution analytical test like HPLC or LC-MS to look for minor impurity peaks that might not be visible on a TLC plate.[6] If the compound is >99% pure by HPLC and the color is consistent across batches, it may be an intrinsic property of the molecule. If not, further purification (e.g., treatment with activated carbon during recrystallization or re-chromatographing) may be needed.[5]

Q3: How do I assess the purity of my final compound?

A3: A combination of methods provides the most reliable assessment of purity. Relying on a single technique is not recommended.

Technique Purpose & Application Limitations
TLC Quick, qualitative check for reaction completion and fraction analysis during chromatography.[4]Low resolution; may not separate closely related impurities.
HPLC Gold standard for quantitative purity assessment (e.g., % purity by peak area).[6]Requires method development; more time-consuming than TLC.
NMR (¹H, ¹³C) Confirms the structure of the main compound and can detect structural isomers or significant impurities.[7]Not ideal for quantifying very low levels of impurities (<1%).
Mass Spec (MS) Confirms molecular weight. When coupled with LC (LC-MS), it's powerful for identifying impurities.[8]Does not provide quantitative purity information on its own.
Melting Point A sharp melting point range close to the literature value indicates high purity for a known solid.[9]A broad or depressed melting point suggests impurities are present.

Table 1. Comparison of Common Analytical Techniques for Purity Assessment.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it often requires careful optimization.[10] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.[9]

Q4: I can't find a suitable solvent for recrystallization. What are the characteristics of a good solvent?

A4: The ideal single solvent for recrystallization should exhibit the following properties:

  • High solubility at high temperature: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[11]

  • Low solubility at low temperature: The compound should be poorly soluble or insoluble in the same solvent at room temperature or in an ice bath, allowing for maximum recovery.[11]

  • Impurities are either highly soluble or insoluble: Ideally, impurities should remain in the cold solvent (mother liquor) or be insoluble in the hot solvent so they can be filtered out.[9]

  • Inertness: The solvent must not react with your compound.

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.

Workflow for Solvent Selection: To find the right solvent, perform small-scale solubility tests in test tubes with a few milligrams of your crude product and solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, hexane).[12]

G start Start: Select Candidate Solvents (e.g., Ethanol, Acetone, Toluene, Hexane) test_rt Add ~0.5 mL solvent to ~20 mg crude solid in a test tube at Room Temp. start->test_rt dissolves_rt Compound Dissolves test_rt->dissolves_rt Yes insoluble_rt Compound Insoluble/Slightly Soluble test_rt->insoluble_rt No bad_solvent1 Result: Poor Solvent (Too soluble when cold) dissolves_rt->bad_solvent1 heat_tube Heat the test tube insoluble_rt->heat_tube dissolves_hot Compound Dissolves heat_tube->dissolves_hot Yes insoluble_hot Compound Insoluble heat_tube->insoluble_hot No cool_tube Cool to Room Temp, then in Ice Bath dissolves_hot->cool_tube bad_solvent2 Result: Poor Solvent (Insoluble even when hot) insoluble_hot->bad_solvent2 crystals_form Abundant Crystals Form cool_tube->crystals_form Yes no_crystals No/Few Crystals Form cool_tube->no_crystals No good_solvent Result: Good Solvent Candidate crystals_form->good_solvent try_2_solvent Consider Two-Solvent System no_crystals->try_2_solvent

Caption: Workflow for selecting a recrystallization solvent.

Q5: My yield after recrystallization is very low. What went wrong?

A5: Low recovery is a common issue and can stem from several factors:

  • Using too much solvent: The most common mistake is adding too much hot solvent to dissolve the crude product. This keeps a significant amount of your product in the mother liquor even after cooling. Solution: Add the hot solvent in small portions until the solid just dissolves.[13]

  • Premature crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper. Solution: Use an excess of solvent (~10-20%) before filtering, and pre-heat the funnel and receiving flask.[12]

  • Incomplete cooling: Not allowing the solution to cool for a sufficient amount of time will result in an incomplete crystallization. Solution: Let the flask cool slowly to room temperature first, then place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[12]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[13]

Q6: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A6: If your solution becomes supersaturated without forming crystals, you can try these methods:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The tiny glass particles that are scraped off can provide a surface for nucleation.[9]

  • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystal growth.[9]

  • Reduce the volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent and re-cool.

  • Cool for longer: Sometimes, crystallization is simply a slow process. Leave the flask in the fridge (-4°C) overnight.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a versatile purification technique for a wide range of compounds, including benzothiazole derivatives.[14][15]

Q7: My compound is streaking on the TLC plate and won't separate on the column. What's happening?

A7: Streaking is often caused by issues with solubility or acidity/basicity. For benzothiazole derivatives, which contain nitrogen and sulfur atoms, this can be a common problem.

  • Compound is too acidic/basic: The slightly acidic nature of standard silica gel can cause strong interactions with basic compounds, leading to tailing. Solution: Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system.[2]

  • Compound is not dissolving well: If the compound is poorly soluble in the eluent, it can streak. Solution: Ensure your chosen solvent system fully dissolves the compound. You may need to use a stronger (more polar) eluent.

  • Overloading the TLC plate: Applying too much sample to the TLC plate can cause streaking. Solution: Use a more dilute sample for spotting.

Q8: I can't separate my product from a persistent impurity; they have very similar Rf values. What should I do?

A8: Separating compounds with similar Rf values is a classic chromatography challenge.

  • Optimize the eluent: Small changes to the solvent system can have a large impact. Try different solvent combinations. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone.[15] Sometimes, using a three-component solvent system can achieve the desired separation.

  • Change the stationary phase: If silica gel isn't working, consider an alternative. Alumina (basic, neutral, or acidic) can offer different selectivity.[2] For very non-polar compounds, reverse-phase silica (C18) might be an option, though it requires different (polar) eluents.[16]

  • Improve column technique: A well-packed column is essential. Ensure the silica bed is level and free of air bubbles. Run the column at a consistent and optimal flow rate.[17]

Q9: My compound appears to be decomposing on the silica gel column. How can I avoid this?

A9: Some compounds are unstable on silica gel due to its acidic nature.[2]

  • Test for stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be decomposing.[2]

  • Deactivate the silica: You can neutralize the silica gel by preparing a slurry with your non-polar solvent containing 1-2% triethylamine, then packing the column as usual. This is often effective for acid-sensitive compounds.[2]

  • Use an alternative stationary phase: As mentioned above, switching to neutral alumina or florisil can be a good alternative for compounds that are unstable on silica.[2]

Detailed Protocol: Purification of this compound via Recrystallization

This protocol provides a general starting point. The optimal solvent and conditions should always be determined experimentally on a small scale first.[18]

Objective: To purify crude this compound (assuming ~1g scale) containing minor impurities. Ethanol is often a good starting solvent for benzothiazole derivatives.[18]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Experimental Workflow Diagram:

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying a Place crude solid in 125 mL Erlenmeyer flask. b Add minimal hot ethanol portion-wise while heating until solid just dissolves. a->b c If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel. b->c if needed d Allow solution to cool slowly to room temperature. b->d if not needed c->d e Once at RT, place flask in an ice bath for >15 min. d->e f Collect crystals by vacuum filtration using a Büchner funnel. e->f g Wash crystals with a small amount of ice-cold ethanol. f->g h Dry crystals under vacuum. g->h

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Procedure:

  • Dissolve the Crude Solid: Place the crude this compound into a 125 mL Erlenmeyer flask. In a separate 50 mL flask, heat ethanol to a gentle boil on a hotplate. Add the hot ethanol to the solid in small portions (a few mL at a time), swirling the flask after each addition. Continue adding just enough hot solvent until all the solid has dissolved.[11]

  • Decolorize (Optional): If the solution is highly colored, you may add a small amount of activated charcoal at this stage. Boil for a few minutes.

  • Hot Gravity Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and place it on top of a clean receiving flask. Pre-heat the entire setup. Pour the hot solution through the filter paper quickly to prevent premature crystallization.[12]

  • Cool and Crystallize: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 15-20 minutes to maximize the yield.[13]

  • Collect the Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of ice-cold ethanol and turn on the vacuum to seat the paper. Swirl the flask containing the crystals to create a slurry and pour it into the center of the funnel.[12]

  • Wash and Dry: With the vacuum still on, wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining mother liquor. Break the vacuum and press the crystals with a clean spatula to remove excess solvent. Re-apply the vacuum. Let the crystals air-dry in the funnel for several minutes before transferring them to a watch glass for final drying in a vacuum oven.

References

Navigating the Synthesis of 6-Chlorobenzothiazole: A Technical Support Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 6-chlorobenzothiazole and its derivatives is a critical step in the creation of a wide array of pharmacologically active molecules. The inherent reactivity of the benzothiazole scaffold, while advantageous for its therapeutic applications, presents unique challenges in controlling reaction pathways and minimizing the formation of unwanted side products. This technical support guide provides in-depth, experience-driven insights into the common pitfalls encountered during the synthesis of 6-chlorobenzothiazole and offers practical, evidence-based solutions for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-amino-6-chlorobenzothiazole, and what are their relative merits?

A1: The most common and industrially relevant method for synthesizing 2-amino-6-chlorobenzothiazole is a variation of the Hugerschoff reaction . This involves the reaction of p-chloroaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of a halogenating agent like bromine or sulfuryl chloride, followed by cyclization.[1] This one-pot approach is often favored for its efficiency.

Another classical approach is the Jacobson synthesis , which involves the cyclization of a pre-formed thiobenzamide.[1] While this can offer better control over the starting materials, it adds an extra step to the overall synthesis.

Synthetic Route Advantages Disadvantages
Hugerschoff Reaction - One-pot synthesis, efficient. - Readily available starting materials.- Prone to over-halogenation and isomeric impurities. - Can generate significant waste streams.[2]
Jacobson Synthesis - Better control over reactants. - Can lead to higher purity.- Requires the synthesis of an intermediate. - May involve additional purification steps.

Q2: My reaction mixture turns dark brown or black. What is the likely cause, and how can I prevent it?

A2: The development of a dark, often tar-like, coloration in the reaction mixture is a common issue and typically points to the oxidation and polymerization of the aniline starting material or aminothiophenol intermediates . This is particularly prevalent when the reaction is exposed to air at elevated temperatures.

Causality: Aniline derivatives are susceptible to oxidation, which can initiate a cascade of polymerization reactions, leading to complex, high-molecular-weight, colored impurities.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Temperature Control: Avoid excessive reaction temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can significantly reduce the rate of polymerization.[2]

  • Purity of Starting Materials: Ensure the p-chloroaniline is free from colored impurities before starting the reaction. Distillation or recrystallization of the starting material may be necessary.

Q3: I am observing multiple spots on my TLC, even after the reaction should be complete. What are the most probable side products in 6-chlorobenzothiazole synthesis?

A3: The presence of multiple spots on a TLC plate is a strong indicator of side product formation. In the synthesis of 6-chlorobenzothiazole, the most common impurities are:

  • Isomeric Byproducts: Formation of 4-chloro- and 7-chlorobenzothiazole isomers can occur, particularly if the reaction conditions are not tightly controlled. Dichlorinated species are also a possibility.

  • Over-halogenation: The use of excess bromine or other halogenating agents can lead to the formation of di- or tri-halogenated benzothiazoles.

  • Incomplete Cyclization: The reaction may stall at the benzothiazoline intermediate stage, especially if the oxidation step is inefficient.

  • Unreacted Starting Materials: Residual p-chloroaniline or the p-chlorophenylthiourea intermediate may remain.

  • Polymeric Materials: As mentioned in Q2, these can contribute to a complex mixture of byproducts.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter during the synthesis and purification of 6-chlorobenzothiazole and provides a logical workflow for troubleshooting.

Issue 1: Isomeric Impurities Detected by HPLC or NMR

Observation: Your HPLC chromatogram shows multiple peaks with the same mass, or your NMR spectrum displays unexpected signals in the aromatic region, suggesting the presence of isomers.

Root Cause Analysis: The formation of isomers often stems from a lack of regioselectivity during the electrophilic substitution step on the aniline ring. The chloro- and amino- groups direct incoming electrophiles to different positions, and under harsh conditions, this selectivity can be compromised.

Troubleshooting Workflow:

start Isomeric Impurities Detected cond1 Check Reaction Temperature start->cond1 action1 Lower temperature to improve regioselectivity cond1->action1 High Temp? cond2 Review Halogenating Agent Stoichiometry cond1->cond2 Optimal Temp? action1->cond2 action2 Use stoichiometric amount or slow addition of halogenating agent cond2->action2 Excess Agent? cond3 Analyze Starting Material Purity cond2->cond3 Stoichiometric? action2->cond3 action3 Ensure p-chloroaniline is free of other chloroaniline isomers cond3->action3 Impure? end Optimized for High Regioselectivity cond3->end Pure? action3->end

Caption: Troubleshooting isomer formation.

Mitigation and Minimization:

  • Temperature Control: Maintain a consistently low temperature during the addition of the halogenating agent. Temperatures below 10°C are often recommended to enhance regioselectivity.[3]

  • Stoichiometry of Halogenating Agent: Use a precise stoichiometric amount of the halogenating agent. Adding it dropwise over an extended period can also help to control the reaction and prevent localized excess that can lead to side reactions.

  • Purity of p-Chloroaniline: The presence of other chloroaniline isomers in your starting material will inevitably lead to the formation of the corresponding benzothiazole isomers. Verify the purity of your p-chloroaniline by GC-MS or HPLC before use.

Issue 2: Product Contains Over-halogenated Impurities

Observation: Mass spectrometry analysis indicates the presence of dichlorinated or even trichlorinated benzothiazole species.

Root Cause Analysis: The benzothiazole ring system is susceptible to further electrophilic substitution, especially under strongly activating conditions or in the presence of excess halogenating agents.

Mitigation and Minimization:

Parameter Recommendation Rationale
Halogenating Agent Use precisely 1.0 equivalent of bromine or other halogenating agent.Prevents excess electrophile available for subsequent halogenation of the product.
Reaction Time Monitor the reaction by TLC and quench it as soon as the starting material is consumed.Prolonged reaction times, especially in the presence of excess halogenating agent, increase the likelihood of over-halogenation.
Quenching Quench the reaction with a reducing agent like sodium bisulfite.Removes any unreacted halogenating agent from the reaction mixture.
Issue 3: Difficulty in Product Purification and Isolation

Observation: The crude product is an oil or a low-melting solid that is difficult to crystallize, and column chromatography results in poor separation.

Root Cause Analysis: This is often due to a complex mixture of the desired product, unreacted starting materials, and various side products, particularly polymeric impurities.

Purification Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below. For 2-amino-6-chlorobenzothiazole, ethanol or ethanol/water mixtures are often effective.[4]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If colored impurities are present, treat the hot solution with a small amount of activated charcoal and filter it hot.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Troubleshooting Purification:

  • Product Oiling Out: If the product "oils out" during recrystallization, it may be due to a high concentration of impurities or the solvent's boiling point being higher than the product's melting point. Try a lower-boiling point solvent or a preliminary purification step, such as a solvent wash, before recrystallization.

  • Poor Separation on Column Chromatography: If recrystallization is ineffective, optimize the mobile phase for column chromatography using TLC. A common mobile phase for benzothiazole derivatives is a gradient of hexane and ethyl acetate.[5]

Analytical Characterization of 6-Chlorobenzothiazole and Its Impurities

Accurate identification of side products is crucial for optimizing the synthesis. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for separating the desired 6-chlorobenzothiazole from its isomers and other impurities.

Example HPLC Method:

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase Isocratic or gradient elution with acetonitrile and water containing 0.1% formic acid (for MS compatibility).[7]
Flow Rate 1.0 mL/min
Detection UV at 272 nm[8]
Column Temperature 40 °C

Spectroscopic Identification

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can definitively distinguish between isomers based on the coupling patterns and chemical shifts of the aromatic protons.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=N and C-S stretches characteristic of the benzothiazole ring.[4]

Key Mechanistic Considerations: The Role of the 6-Chloro Substituent

The electron-withdrawing nature of the chlorine atom at the 6-position has a significant impact on the electronic properties of the benzothiazole ring system.[9][10] This influences the reactivity of the molecule and the propensity for certain side reactions.

G cluster_0 Electronic Effects of 6-Chloro Group cluster_1 Impact on Synthesis Electron-withdrawing Electron-withdrawing Decreased electron density in benzene ring Decreased electron density in benzene ring Electron-withdrawing->Decreased electron density in benzene ring Increased acidity of N-H proton in 2-amino derivative Increased acidity of N-H proton in 2-amino derivative Electron-withdrawing->Increased acidity of N-H proton in 2-amino derivative Deactivation towards further electrophilic substitution Deactivation towards further electrophilic substitution Decreased electron density in benzene ring->Deactivation towards further electrophilic substitution Reduced risk of over-halogenation (compared to unsubstituted benzothiazole) Reduced risk of over-halogenation (compared to unsubstituted benzothiazole) Deactivation towards further electrophilic substitution->Reduced risk of over-halogenation (compared to unsubstituted benzothiazole) Potential for altered reactivity in subsequent functionalization steps Potential for altered reactivity in subsequent functionalization steps Increased acidity of N-H proton in 2-amino derivative->Potential for altered reactivity in subsequent functionalization steps

Caption: Influence of the 6-chloro substituent.

While the electron-withdrawing effect of the 6-chloro group can slightly reduce the risk of over-halogenation compared to unsubstituted benzothiazole, it does not eliminate it. Careful control of reaction conditions remains paramount.

By understanding the fundamental principles behind the formation of side products and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity, yield, and reproducibility of their 6-chlorobenzothiazole syntheses.

References

Optimizing reaction conditions for the N-alkylation of 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-Alkylation of 6-Chlorobenzo[d]thiazol-2(3H)-one

As Senior Application Scientists, we understand that the synthesis of N-alkylated heterocycles is a cornerstone of medicinal chemistry and drug development. The N-alkylation of this compound, a key scaffold in various biologically active molecules, presents unique challenges due to the inherent properties of the lactam system. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate and optimize your reaction conditions.

Section 1: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation process.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix this?

Answer: Low conversion is one of the most common issues and typically points to insufficient reaction drive. The root cause often lies in one of four areas: base strength, solvent choice, temperature, or the reactivity of your alkylating agent.

Possible Causes & Solutions:

  • Insufficient Base Strength: The nitrogen atom in the this compound is part of a lactam (a cyclic amide), making it weakly acidic. The base must be strong enough to deprotonate this nitrogen to form the nucleophilic conjugate base.[1][2]

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While effective for more acidic N-H bonds, potassium carbonate or cesium carbonate may not be strong enough, especially at lower temperatures.[3][4] Consider these for reactions with highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide) at elevated temperatures.

    • Stronger Bases (e.g., NaH, tBuOK): For less reactive alkylating agents or to improve reaction rates, a stronger, non-nucleophilic base is often required.[1][4][5] Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the amide and generates hydrogen gas, driving the equilibrium forward.

  • Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.

    • Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal.[4][5][6] They effectively solvate the cation (e.g., Na⁺ from NaH), leaving the benzothiazolone anion more "naked" and highly nucleophilic.

    • Avoid Protic Solvents: Protic solvents like ethanol or water can protonate the anionic intermediate, quenching the nucleophile and hindering the reaction.

  • Reaction Temperature is Too Low: N-alkylation of amides often requires heating to overcome the activation energy barrier.[4][5]

    • If you see no reaction at room temperature, gradually increase the heat. A common starting point is 60-80 °C. For particularly stubborn reactions, temperatures of 100-120 °C may be necessary, but monitor for decomposition.

  • Poor Leaving Group on Alkylating Agent: The reaction proceeds via an SN2 mechanism, so the leaving group's ability is paramount.

    • Reactivity Order: The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl.[4] If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the rate. Sulfonates (e.g., mesylates, tosylates) are also excellent leaving groups.[6]

Q2: My TLC/LC-MS shows multiple products. What are the likely side products and how can I suppress them?

Answer: The formation of multiple products typically indicates side reactions involving the starting material, product, or solvent. The most common culprits are O-alkylation and reactions involving the solvent.

Likely Side Products & Minimization Strategies:

  • O-Alkylation: Your substrate is an ambident nucleophile, meaning alkylation can occur at the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation) to form a substituted benzothiazole. While N-alkylation of amides is generally favored thermodynamically, kinetic O-alkylation can occur.[7]

    • How to Favor N-Alkylation:

      • Counter-ion: Using sodium salts (e.g., from NaH) in a polar aprotic solvent like DMF typically favors N-alkylation. The harder Na⁺ cation associates more tightly with the harder oxygen atom, leaving the softer nitrogen atom more available for attack.

      • Solvent: As mentioned, polar aprotic solvents are key.

      • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

  • Solvent-Related Byproducts: Certain solvents can be problematic under basic, high-temperature conditions.

    • DMF/DMSO Decomposition: At high temperatures in the presence of a strong base, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. DMSO can also undergo side reactions.[6] If you suspect this, consider using a more robust solvent like Dioxane or Toluene with a phase-transfer catalyst.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal combination of base and solvent?

Answer: Base and solvent selection are intrinsically linked. The goal is to generate a sufficiently nucleophilic anion and provide an environment where it can effectively react with the electrophile.

BasepKa of Conjugate AcidTypical SolventsUse Case & Rationale
K₂CO₃/Cs₂CO₃ ~10.3 / ~10.5DMF, Acetonitrile, AcetoneMild Conditions: Best for reactive alkylating agents (iodides, bromides). Cesium carbonate is more soluble and the large Cs⁺ ion promotes a more reactive anion.[3][4]
NaH ~36THF, DMFGeneral Purpose/Strong Conditions: An excellent, irreversible base. Requires an inert atmosphere. The resulting sodium salt is highly nucleophilic in polar aprotic solvents.[1]
tBuOK ~19THF, t-Butanol, DMFStrong, Soluble Base: A strong, non-nucleophilic base that is soluble in many organic solvents. Useful if heterogeneity with NaH is an issue.[4][5]

A logical starting point is NaH in DMF . This combination is robust and effective for a wide range of alkylating agents.

Q2: What is Phase-Transfer Catalysis (PTC) and when should I consider using it for this reaction?

Answer: Phase-Transfer Catalysis (PTC) is a powerful technique for reacting water-soluble inorganic bases (like NaOH or K₂CO₃) with substrates dissolved in an immiscible organic solvent.[8] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the base's anion (e.g., hydroxide) into the organic phase to perform the deprotonation.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base_aq K⁺OH⁻ Catalyst_aq Q⁺X⁻ Base_aq->Catalyst_aq Anion Exchange Substrate Ar-NH Deprotonation Deprotonation Substrate->Deprotonation Product Ar-N-R AlkylHalide R-X Alkylation Alkylation (SN2) AlkylHalide->Alkylation Catalyst_org Q⁺OH⁻ Catalyst_aq->Catalyst_org Deprotonation->Catalyst_aq Regenerates Q⁺X⁻ Anion Ar-N⁻ Deprotonation->Anion Alkylation->Product Anion->Alkylation

Caption: Workflow of a typical PTC N-alkylation reaction.

Consider using PTC when:

  • You want to avoid harsh, anhydrous conditions and strong bases like NaH.

  • You are looking for greener reaction conditions, as PTC can often be performed in less hazardous solvents like toluene or even under solvent-free conditions.[8][9][10]

  • Your starting materials are sensitive to the high temperatures or strong bases used in traditional methods.

Q3: How can I monitor the reaction progress effectively?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Stain: Use a UV lamp to visualize the aromatic rings. A potassium permanganate (KMnO₄) stain can also be effective for visualizing reactants and products.

  • Co-spotting: Always run a lane with your starting material, a lane with the reaction mixture, and a "co-spot" lane containing both. This helps to definitively identify the consumption of the starting material. The product, being less polar than the N-H starting material, should have a higher Rf value.

Section 3: Recommended Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride

Workflow A 1. Setup - Dry flask under N₂ - Add Substrate & DMF B 2. Deprotonation - Cool to 0 °C - Add NaH portion-wise A->B C 3. Alkylation - Warm to RT - Add Alkyl Halide B->C D 4. Reaction - Heat to 60-80 °C - Monitor by TLC C->D E 5. Workup - Quench with H₂O - Extract with EtOAc D->E F 6. Purification - Dry, concentrate - Column Chromatography E->F

Caption: Step-by-step workflow for N-alkylation using NaH.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

Methodology:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), powdered Potassium Carbonate (K₂CO₃, 3.0 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Addition: Add the solvent (e.g., Toluene or Acetonitrile) followed by the alkylating agent (1.2 eq).

  • Heating & Stirring: Heat the mixture to 80-100 °C with vigorous stirring to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. PTC reactions can sometimes be slower than NaH-mediated reactions.

  • Workup: After completion, cool the reaction, filter off the inorganic salts, and rinse the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Section 4: References

  • N-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from --INVALID-LINK--

  • Loupy, A., Pigeon, P., Ramdani, M., & Jacquault, P. (1996). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 26(9), 1617-1624.

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from --INVALID-LINK--

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022, March 3). Retrieved from --INVALID-LINK--

  • Optimization of reaction conditions for N-alkylation of 2-nitroaniline - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Optimizing reaction conditions for N-alkylation of amines - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Dorofeev, I. A., Zhilitskaya, L. V., Yarosh, N. O., & Shainyan, B. A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2110.

  • Bisarya, S. C., & Rao, R. (1992). A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions. Synthetic Communications, 22(22), 3305-3313.

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. - ChemInform. (2010). ChemInform, 35(3).

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (2024, May 18). Retrieved from --INVALID-LINK--

  • Process optimization in the synthesis of Sertindole using Alkylimidazolium-based ionic liquids as solvents for N-alkylation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing). (2014). Retrieved from --INVALID-LINK--

  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015, October 2). Retrieved from --INVALID-LINK--

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed. (2024, May 18). Retrieved from --INVALID-LINK--

  • Alternative methods for the alkylation of heterocycles - American Chemical Society. (n.d.). Retrieved from --INVALID-LINK--

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. (2015, May 20). Retrieved from --INVALID-LINK--

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - NIH. (2023). Retrieved from --INVALID-LINK--

  • Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (2016). Retrieved from --INVALID-LINK--

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. (2001). Retrieved from --INVALID-LINK--

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC. (2022, February 7). Retrieved from --INVALID-LINK--

  • N-alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex | Request PDF. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Examples of N‐alkylated alkaloids and drug molecules - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (2022). Retrieved from --INVALID-LINK--

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - ResearchGate. (2023, February 20). Retrieved from --INVALID-LINK--

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH. (2024, April 18). Retrieved from --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2019). Retrieved from --INVALID-LINK--

  • Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds - University of Sussex - Figshare. (2018, September 27). Retrieved from --INVALID-LINK--

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][11]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and pharmacological study of 4-(2-oxopropylidene)-1,5 benzodiazepin-2-one and its alkylated derivatives - JOCPR. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole | Request PDF. (2010). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed. (2010, August 31). Retrieved from --INVALID-LINK--

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. (2023, February 23). Retrieved from --INVALID-LINK--

References

Stability testing of 6-Chlorobenzo[d]thiazol-2(3H)-one under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 6-Chlorobenzo[d]thiazol-2(3H)-one

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth guidance, troubleshooting, and best practices for assessing the stability of this compound under various pH conditions. Our goal is to equip you not just with protocols, but with the scientific rationale needed to execute robust, reliable, and insightful experiments.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its potency, purity, and safety.[1] Understanding how this compound behaves in different pH environments is fundamental for developing stable formulations, defining appropriate storage conditions, and ensuring the integrity of your analytical methods.[2] This guide is structured as a series of questions and answers to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your experimental strategy.

Q1: Why is a pH stability study critical for this compound?

A pH stability study, often conducted as part of a forced degradation or stress testing protocol, is essential for several reasons.[3] First, it helps to identify the degradation pathways and potential degradation products of the molecule.[1][2] This information is invaluable for developing stability-indicating analytical methods—procedures that can accurately quantify the drug in the presence of its degradants.[1] Second, the data reveals the intrinsic stability of the molecule, guiding formulation scientists in selecting excipients and buffer systems that ensure the drug's shelf-life.[2] For a heterocyclic compound like this compound, the thiazolone ring can be susceptible to hydrolysis, particularly under alkaline conditions.

Q2: What stability profile can I anticipate for this compound across different pH values?

Based on the chemistry of related heterocyclic structures, such as isothiazolinones, we can form a strong hypothesis. These compounds typically exhibit high stability in acidic to neutral media.[4] However, they are known to undergo rapid degradation in alkaline solutions through base-catalyzed hydrolysis of the heterocyclic ring.[4][5] The rate of degradation is often directly proportional to the hydroxide ion concentration, meaning it accelerates as the pH increases above 7.[5] Therefore, you should expect this compound to be most labile under basic conditions.

Q3: What is a "stability-indicating method," and why is it mandatory for this study?

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from any other components, including impurities, excipients, or, most importantly, degradation products.[2] When you subject this compound to pH stress, it will likely degrade. A non-specific analytical method might fail to distinguish between the intact drug and its degradants, leading to an overestimation of the drug's stability. A validated SIM, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial to ensure that the "disappearance" of the parent compound is accurately quantified.[6][7]

Part 2: Experimental Design & Troubleshooting Guides

This section provides detailed protocols and solutions to common experimental hurdles.

Issue: Setting Up a Robust pH-Dependent Forced Degradation Study

Q: What is a reliable, step-by-step protocol for conducting a hydrolytic stability study on this compound?

A: A well-designed study should cover acidic, neutral, and basic conditions to map out the compound's stability profile. The goal is to achieve a modest amount of degradation (typically 5-20%) to ensure that the primary degradation pathways are observed without completely destroying the parent compound.[3]

Protocol: pH-Dependent Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol. Ensure the compound is fully dissolved.

  • Stress Sample Preparation:

    • Acidic Condition: In a volumetric flask, add an aliquot of the stock solution to 0.1 M Hydrochloric Acid (HCl).

    • Neutral Condition: In a separate flask, add an aliquot of the stock solution to purified water (HPLC-grade).

    • Basic Condition: In a third flask, add an aliquot of the stock solution to 0.1 M Sodium Hydroxide (NaOH).

    • Scientist's Note: The final concentration should be suitable for your analytical method (e.g., 100 µg/mL). The volume of organic solvent from the stock solution should be minimal (e.g., <5% of the total volume) to avoid altering the aqueous stress condition.

  • Incubation:

    • Place all three flasks in a controlled temperature environment, such as a water bath or oven set to 60°C.

    • If no degradation is observed after several hours, more stringent conditions (e.g., higher temperature or higher molarity of acid/base) may be required.[8] Conversely, if degradation is too rapid, especially under basic conditions, consider performing the experiment at a lower temperature.

  • Time-Point Sampling: Withdraw aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction.

    • For the acidic sample, add an equimolar amount of NaOH.

    • For the basic sample, add an equimolar amount of HCl.

    • Dilute all samples (including the neutral one) to the final target concentration with your mobile phase or a suitable diluent.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Workflow Visualization

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Sample (0.1 M HCl) stock->acid Spike neutral Neutral Sample (Purified Water) stock->neutral Spike base Basic Sample (0.1 M NaOH) stock->base Spike incubate Incubate all samples (e.g., 60°C) acid->incubate neutral->incubate base->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Neutralize & Quench Samples sampling->quench hplc Analyze by Stability- Indicating HPLC quench->hplc data Calculate % Degradation & Mass Balance hplc->data

Caption: Workflow for pH-dependent stability testing.

Issue: Interpreting Stability Data and Potential Degradation Pathways

Q: My results show significant degradation under basic conditions, moderate degradation in neutral, and high stability in acid. What does this indicate?

A: This profile is consistent with a base-catalyzed hydrolysis mechanism. The presence of the electron-withdrawing chlorine atom on the benzene ring and the carbonyl group within the thiazolone ring makes the molecule susceptible to nucleophilic attack by hydroxide ions (OH⁻).

Expected Stability Data Summary

The following table summarizes the likely outcomes from a forced degradation study performed at 60°C for 24 hours.

Condition (0.1 M)pH RangeExpected DegradationProbable Mechanism
Acidic (HCl) 1-2< 5%Highly Stable
Neutral (Water) ~75 - 15%Slow Hydrolysis
Basic (NaOH) 12-13> 20%Rapid Base-Catalyzed Hydrolysis

Hypothesized Degradation Pathway

Under basic conditions, the most probable degradation pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thiazolone ring. This leads to the opening of the heterocyclic ring, forming a water-soluble thiolate intermediate that can undergo further reactions.

Caption: Potential hydrolysis pathway of the thiazolone ring.

Issue: Developing a Stability-Indicating HPLC Method

Q: My chromatogram shows co-eluting peaks. How can I improve the resolution between the parent this compound peak and its degradation products?

A: Achieving adequate separation is the core challenge of developing a SIM. Here are several strategies to troubleshoot poor resolution:

  • Employ Gradient Elution: Isocratic methods may not provide sufficient resolving power for complex mixtures of a parent drug and its more polar degradants.[6] Start with a high aqueous mobile phase composition and gradually increase the organic component (e.g., acetonitrile or methanol). This will retain polar degradants longer on a C18 column, separating them from the less polar parent peak.

  • Modify Mobile Phase pH: The ionization state of your analyte and its degradants can significantly impact retention. Prepare mobile phases with different pH buffers (e.g., a phosphate buffer at pH 3.0 and pH 7.0) to see how it affects peak shape and selectivity.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a combination of both. The different solvent properties can alter the selectivity of the separation.

  • Evaluate a Different Column: If a standard C18 column fails to provide resolution, consider a column with a different stationary phase. A phenyl-hexyl column offers different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like this one.

  • Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease viscosity and improve peak efficiency, though it may also alter selectivity.

By systematically applying these strategies, you can develop a robust HPLC method capable of resolving and quantifying this compound in the presence of its degradation products, ensuring the integrity of your stability data.

References

Recrystallization methods for obtaining high purity 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-Chlorobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for obtaining this critical intermediate in high purity through recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Question: My crude this compound is not dissolving in the chosen solvent, even when heated near its boiling point. What is happening?

Answer: This is a common issue that typically points to one of two scenarios: insufficient solvent volume or the presence of insoluble impurities.

  • Causality: The fundamental principle of recrystallization is to dissolve the solute in a minimum amount of a hot solvent.[1] However, if the amount is too low, complete dissolution will not occur. Alternatively, your crude material may contain insoluble particulate matter or impurities that will not dissolve in the chosen solvent system.

  • Recommended Protocol:

    • Ensure your solvent is at or near its boiling point.

    • Add the hot solvent portion-wise to your crude material with continuous stirring or swirling. Allow time for dissolution after each addition.

    • If the bulk of the material dissolves but a small amount of solid remains, it is likely an insoluble impurity. Do not add a large excess of solvent to try and dissolve it, as this will significantly reduce your final yield.[2]

    • Proceed to a hot gravity filtration step to remove the insoluble material before allowing the filtrate to cool. Using a stemless or short-stem funnel can help prevent premature crystallization in the funnel.[2]

Question: After dissolving the compound, my solution has a distinct color (e.g., yellow or brown), but the pure compound is expected to be a white or pale solid. How can I decolorize it?

Answer: The presence of color indicates high-molecular-weight, conjugated impurities. These can often be effectively removed by adsorption onto activated charcoal.

  • Mechanism: Activated charcoal has a high surface area and can adsorb colored impurities onto its surface.[2]

  • Step-by-Step Protocol:

    • After dissolving your crude product in the hot solvent, cool the solution slightly to prevent it from boiling over when the charcoal is added.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight, or the amount that fits on the tip of a spatula) to the solution.[2]

    • Reheat the mixture to boiling for 5-10 minutes, swirling gently. This allows for efficient adsorption of the impurities.

    • Perform a hot gravity filtration through fluted filter paper to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color.

    • Critical Note: Using an excessive amount of charcoal can lead to the adsorption of your desired product, thereby reducing the yield.

Question: I have a clear, hot solution, but no crystals have formed even after cooling to room temperature and placing it in an ice bath. What should I do?

Answer: This issue, known as supersaturation, is the most common cause of recrystallization failure.[3] The solution contains more dissolved solute than it should at a given temperature, but crystal formation has not been initiated.

  • Underlying Principle: Crystal formation requires nucleation, which is the initial aggregation of molecules into a stable nucleus that can then grow.[4] Supersaturated solutions lack these nucleation sites.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seed Crystal Addition: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" provides a template for other molecules to deposit onto, initiating crystallization.[3]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again. This increases the concentration and the degree of supersaturation, making crystallization more favorable.[3]

    • Consider an Anti-Solvent: If working with a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. Then, heat to clarify and cool slowly.

Below is a troubleshooting workflow for this specific issue:

G start Supersaturated Solution (No Crystals) scratch Scratch inner surface of flask with glass rod start->scratch seed Add a seed crystal of pure product scratch->seed No success success Crystals Form scratch->success Success reduce_vol Reduce solvent volume (evaporate) and re-cool seed->reduce_vol No success seed->success Success reduce_vol->success Success fail Still No Crystals reduce_vol->fail No success reassess Re-evaluate solvent system or purify by another method (e.g., chromatography) fail->reassess

Caption: Troubleshooting flowchart for inducing crystallization.

Question: My compound has separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating. The solute comes out of the solution as a liquid (an oil) rather than a solid. This is undesirable because oils tend to trap impurities.[2]

  • Causes and Solutions:

    • Cooling Too Rapidly: The solution was cooled too quickly, causing the saturation point to be reached at a temperature above the compound's melting point. Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slow cooling rate.[3]

    • Inappropriate Solvent: The boiling point of the solvent may be too high. Solution: Re-evaluate your solvent choice and select one with a lower boiling point.

    • Significant Impurities: High levels of impurities can depress the melting point of the mixture, leading to oiling out. Solution: Try adding more solvent to keep the impurities dissolved while allowing the desired compound to crystallize. If this fails, the crude product may need to be purified by another method, such as column chromatography, before attempting recrystallization.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of this compound.

Question: What is the ideal solvent for the recrystallization of this compound?

Answer: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures.[1] While specific solubility data for this exact compound is not widely published, ethanol is often a good starting point for related benzothiazole derivatives.[5][6]

A systematic approach to solvent selection is recommended:

  • Test Solubility: Test the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling points.

  • Evaluate Solvent Properties: Consider the boiling point, polarity, and reactivity of the solvents.

SolventBoiling Point (°C)PolarityRationale / Notes
Ethanol 78Polar ProticOften effective for moderately polar heterocyclic compounds. Used for recrystallizing related structures.[5][6]
Isopropanol 82Polar ProticSimilar to ethanol, can be a good alternative.
Acetone 56Polar AproticLower boiling point can be advantageous, but its high volatility requires care.[7]
Toluene 111Non-polarMay be suitable if the compound is less polar. Can be used in mixed-solvent systems.
Water 100Very PolarUnlikely to be a good single solvent for this organic molecule but could potentially be used as an anti-solvent.[7]

Question: When and how should I use a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile. This typically occurs when your compound is either too soluble or not soluble enough in common solvents.

  • Principle: You use a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[8]

  • Workflow for Mixed-Solvent Recrystallization:

    • Dissolve the crude compound in a minimal amount of the hot "solvent."

    • While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and undisturbed. The compound's solubility will decrease dramatically as it cools, leading to crystal formation.

Caption: Workflow for mixed-solvent recrystallization.

Question: What are the likely impurities in my crude this compound?

Answer: Impurities will depend on the synthetic route. A common synthesis involves the reaction of 2-amino-5-chlorobenzenethiol with an appropriate reagent. Potential impurities could include:

  • Unreacted Starting Materials: Residual 2-amino-5-chlorobenzenethiol.

  • Side-Products: Products from unwanted side reactions, such as the formation of disulfides from the starting thiol.

  • Reagents and Catalysts: Any leftover reagents or catalysts from the synthesis.

  • Isomers: Positional isomers if the starting materials were not isomerically pure.

Identifying these impurities, often through techniques like LC-MS, can help in selecting the most effective purification strategy.[9]

Question: How do I confirm the purity of my final product?

Answer: A combination of analytical methods should be used to confirm the purity and identity of the final product. No single method is sufficient.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Chromatography (TLC/HPLC):

    • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.[10]

  • Spectroscopy (NMR/IR):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and identifying impurities by the presence of unexpected signals.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups in the molecule.

MethodInformation ProvidedPrimary Use
Melting Point Purity assessmentQuick check for purity and comparison to standards.
HPLC Quantitative purityGold standard for determining purity levels in pharmaceuticals.[11]
¹H NMR Structural confirmation & purityConfirms identity and detects proton-containing impurities.
LC-MS Mass confirmation & impurity IDConfirms molecular weight and helps identify unknown impurities.

References

Technical Support Center: Ensuring the Integrity of 6-Chlorobenzo[d]thiazol-2(3H)-one During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Chlorobenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. By understanding the potential stability issues and implementing the recommended protocols, you can ensure the integrity and reliability of your experimental results.

Introduction: The Challenge of Stability

This compound is a heterocyclic compound with significant potential in pharmaceutical research. Like many complex organic molecules, its stability can be compromised by various environmental factors, leading to the formation of impurities that can affect its biological activity and lead to inconsistent experimental outcomes. This guide provides a comprehensive overview of the factors that can cause degradation and offers practical solutions for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four key factors:

  • Hydrolysis: The presence of water can lead to the cleavage of the amide bond within the thiazolone ring, particularly under acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can result in the formation of various oxidized derivatives. The sulfur atom in the thiazole ring is a potential site for oxidation.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator. Some suppliers recommend room temperature for short-term storage, but refrigeration is a better general practice to minimize the risk of thermal degradation[1]. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer, as this can introduce moisture.

Q3: How should I protect the compound from light and moisture?

A3: To protect this compound from light and moisture, it should be stored in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to block light. The use of a desiccator or storing the container with a desiccant is highly recommended to maintain a dry environment.

Q4: Is an inert atmosphere necessary for storage?

A4: While not always mandatory for short-term storage, for long-term stability and to prevent oxidation, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice. This is particularly important if the compound will be stored for an extended period or if high purity is critical for your experiments.

Q5: I've noticed a change in the color of my compound. What does this indicate?

A5: A change in the color of the compound, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or other decomposition pathways. If you observe a color change, it is advisable to re-analyze the purity of the compound before use.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.

Scenario 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of the this compound stock.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to check the purity of your compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to do this. (See the "Experimental Protocols" section for a guide on developing an HPLC method).

    • Review Storage Conditions: Carefully review your storage practices against the recommendations in this guide. Were there any deviations? For example, was the container left open, exposed to light, or stored at an inappropriate temperature?

    • Consider Solution Stability: If you are using a stock solution, the compound may be degrading in the solvent. Prepare fresh solutions for each experiment whenever possible. If you must store solutions, they should be kept at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

Scenario 2: Appearance of New Peaks in HPLC Chromatogram
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Stress Factor: Try to correlate the appearance of new peaks with any recent changes in handling or storage. Was the compound recently exposed to heat, light, or a non-neutral pH environment?

    • Perform a Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample of the compound. This will help you to tentatively identify the degradation products observed in your stored sample. (A protocol for a forced degradation study is provided below).

    • Optimize Storage: Based on the likely cause of degradation, adjust your storage conditions accordingly (e.g., switch to amber vials, store under inert gas, use a desiccator).

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)Minimizes thermal degradation.
Light Protect from light (Amber vials/foil)Prevents photodegradation.
Humidity Store in a dry environment (Desiccator)Prevents hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen) for long-term storagePrevents oxidation.
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help you understand the stability of this compound under various stress conditions and identify potential degradation products.[2][3]

Objective: To intentionally degrade a small sample of the compound to observe its degradation profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Heating block or oven

  • UV lamp (optional, for photostability)

  • HPLC system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 70°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.

  • Photodegradation (Optional): Expose a sample of the stock solution to UV light for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both.

Objective: To develop a reversed-phase HPLC method to assess the purity of this compound and detect any degradation products.

Typical Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, likely in the range of 250-300 nm.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimization: Inject the forced degradation samples and adjust the gradient, mobile phase composition, and other parameters to achieve good separation between the parent peak and all degradation peaks.

  • Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Mandatory Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis Products (e.g., ring-opened) main->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., sulfoxides, hydroxylated derivatives) main->oxidation O₂ / Oxidizing Agents photodegradation Photodegradation Products main->photodegradation Light (UV) troubleshooting_workflow start Inconsistent Experimental Results? check_purity Assess Purity (HPLC) start->check_purity check_solution_stability Check Solution Stability start->check_solution_stability degradation_suspected Degradation Suspected check_purity->degradation_suspected review_storage Review Storage Conditions optimize_storage Optimize Storage Conditions review_storage->optimize_storage check_solution_stability->optimize_storage degradation_suspected->review_storage No perform_forced_degradation Perform Forced Degradation Study degradation_suspected->perform_forced_degradation Yes perform_forced_degradation->optimize_storage end Problem Resolved optimize_storage->end

References

Technical Support Center: Scaling the Synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one from the bench to preclinical batch sizes. We provide troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a robust, safe, and efficient scale-up campaign.

Part 1: Troubleshooting Guide & Common Pitfalls

Scaling a chemical synthesis is rarely a linear process. Issues that are trivial at the milligram scale can become critical at the kilogram scale. This section addresses the most common problems encountered during the synthesis of this compound.

Issue 1: Incomplete Thiourea Formation & Low Yields

Question: My initial cyclization reaction to form the benzothiazole ring is sluggish and gives low yields. What are the likely causes and how can I fix this?

Answer: This is a frequent issue often traced back to the quality of the starting 2-amino-5-chlorobenzenethiol or incomplete reaction with the cyclizing agent.

  • Causality: The key reaction involves the formation of a thiourea intermediate from 2-amino-5-chlorobenzenethiol, which then cyclizes. The aminobenzenethiol starting material is highly susceptible to oxidation, forming a disulfide dimer. This dimer is significantly less reactive and will not participate in the desired reaction, effectively lowering your yield.

  • Troubleshooting Steps:

    • Starting Material Quality: Always verify the purity of your 2-amino-5-chlorobenzenethiol before use. An NMR or HPLC analysis is recommended. If significant disulfide impurity is detected, the material may need to be purified or freshly prepared. A common preparative route involves the reduction of the corresponding disulfide.

    • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the synthesis. This is critical during scale-up where surface area exposure can be greater.

    • Reagent Stoichiometry: At larger scales, ensure efficient mixing to maintain homogenous stoichiometry. A slight excess of the cyclizing agent (e.g., 1,1'-carbonyldiimidazole or a chloroformate) can sometimes drive the reaction to completion, but a large excess can complicate purification.

    • Temperature Control: While the reaction may proceed at room temperature, gentle heating (e.g., 40-50 °C) can improve reaction kinetics. However, excessive heat can lead to side product formation. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.

Issue 2: By-product Formation and Purification Challenges

Question: My crude product is contaminated with several impurities that are difficult to remove by simple recrystallization. What are these by-products and how can I avoid them?

Answer: The primary by-products are typically the unreacted disulfide of the starting material and oligomeric species.

  • Causality: As mentioned, oxidative dimerization of the thiol is a major competing reaction pathway. Additionally, if bifunctional phosgene equivalents are used as the cyclizing agent, intermolecular reactions can lead to the formation of poly-thioureas or other oligomers, which are often insoluble and difficult to characterize.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: During scale-up, the rate of addition of your cyclizing agent is critical. A slow, controlled addition allows the intramolecular cyclization to occur preferentially over intermolecular polymerization. Use a syringe pump for liquid reagents.

    • Solvent Choice: The choice of solvent is crucial for both reaction efficiency and final product purity. Polar aprotic solvents like DMF or DMA are often used. Ensure the solvent is dry, as water can react with the cyclizing agents.

    • Optimized Work-up: Instead of direct crystallization, consider an extractive work-up. Washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

    • Advanced Purification: If recrystallization fails, column chromatography may be necessary. However, this is often not ideal for multi-kilogram scale. A more scalable approach is to perform a slurry wash of the crude solid with a solvent in which the product has low solubility but the impurities are more soluble (e.g., diethyl ether or methyl tert-butyl ether).

Issue 3: Physical Properties & Handling Issues at Scale

Question: The final product is a fine powder that is difficult to filter and handle. Are there ways to improve the crystal morphology?

Answer: The physical form of the active pharmaceutical ingredient (API) is critical. A fine, low-density powder can pose significant challenges for filtration, drying, and formulation.

  • Causality: Rapid precipitation or "crashing out" of the product from solution leads to the formation of small, poorly-defined crystals. This is common when an anti-solvent is added too quickly or the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Controlled Crystallization: The key to obtaining a more crystalline, easily filterable solid is to control the rate of crystallization.

      • Cooling Profile: Implement a slow, linear cooling ramp instead of shocking the vessel in an ice bath.

      • Anti-solvent Addition: If using an anti-solvent, add it slowly to a well-stirred solution of the crude product.

      • Seeding: Introducing a small amount of pure crystalline product (seed crystals) at the point of supersaturation can promote the growth of larger, more uniform crystals.

    • Solvent System for Recrystallization: Experiment with different solvent/anti-solvent systems at the lab scale to find one that provides good crystal morphology. Common systems include DMF/water or DMSO/isopropanol.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for multi-kilogram scale production?

A common and scalable route starts from 4-chloroaniline. This involves diazotization, followed by reaction with a xanthate to introduce the sulfur atom, hydrolysis to the thiol, and finally cyclization. An alternative, often preferred for its efficiency, is the reaction of 2-amino-5-chlorobenzenethiol with a phosgene equivalent.

Q2: What analytical methods are essential for release testing of preclinical batches?

For a preclinical batch, a comprehensive set of analytical tests is required to ensure identity, purity, and quality. This typically includes:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • HPLC/UPLC: For purity assessment and quantification of impurities. A validated method should be used.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis (CHN): To confirm the empirical formula.

  • Infrared Spectroscopy (IR): To identify key functional groups.

  • Residual Solvent Analysis (by GC): To ensure that process solvents are below accepted safety limits.

Q3: Are there any specific safety precautions I should take during scale-up?

Yes. The reagents and intermediates can be hazardous.

  • 2-amino-5-chlorobenzenethiol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosgene Equivalents (e.g., triphosgene, CDI): These are moisture-sensitive and can release toxic gases. Strict anhydrous conditions are necessary.

  • Exothermic Reactions: The cyclization step can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction temperature must be carefully monitored and controlled, with adequate cooling capacity available. A reaction calorimetry study is recommended before proceeding to a large scale.

Part 3: Experimental Protocols & Data

Workflow for Synthesis Scale-Up

G cluster_0 Phase 1: Lab Scale (1-10g) cluster_1 Phase 2: Pilot Scale (100g-1kg) cluster_2 Phase 3: Preclinical Batch (1-5kg) A Route Scouting & Proof of Concept B Initial Optimization (Temp, Solvent, Time) A->B C Analytical Method Development B->C D Process Safety Assessment (Calorimetry) C->D Tech Transfer E Scale-up of Key Steps D->E F Impurity Profile Characterization E->F G Crystallization Development F->G H Campaign Manufacturing in Controlled Environment G->H Tech Transfer I Full Analytical Release Testing H->I J Material Documentation (CoA, Batch Record) I->J G cluster_reactants Reactants cluster_products Products A 2-Amino-5-chlorobenzenethiol C Activated Intermediate A->C + CDI B 1,1'-Carbonyldiimidazole (CDI) D This compound (Final Product) E Imidazole (By-product) F CO2 (By-product) C->D Intramolecular Cyclization C->E - Imidazole C->F - CO2

Validation & Comparative

A Comparative Oncology Guide: Unveiling the Anticancer Efficacy of 6-Chlorobenzo[d]thiazol-2(3H)-one and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. Within this class of compounds, halogenated derivatives at the 6-position have garnered significant interest. This guide provides a comprehensive, data-driven comparison of the anticancer efficacy of two such analogs: 6-Chlorobenzo[d]thiazol-2(3H)-one and its counterpart, 6-bromobenzo[d]thiazol-2(3H)-one. By examining their cytotoxic profiles and delving into their potential mechanisms of action, this document aims to equip researchers and drug development professionals with the critical insights needed to advance their oncology research.

Unveiling the Cytotoxic Potential: A Head-to-Head Comparison

While direct comparative studies of the parent compounds this compound and 6-bromobenzo[d]thiazol-2(3H)-one are not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of their closely related derivatives. The strategic placement of a halogen at the 6-position of the benzothiazole ring is a common approach to modulate the electronic and lipophilic properties of the molecule, which in turn can significantly influence its interaction with biological targets and overall cytotoxic potency.

A study on triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one demonstrated notable cytotoxic activity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines.[1][2] This suggests that the 6-bromo-benzothiazole scaffold serves as a promising foundation for the development of potent anticancer agents. Similarly, derivatives of 6-chlorobenzothiazole have shown significant growth inhibitory effects against various cancer cell lines, including human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and lung carcinoma (H1299).

Mechanistic Insights: Elucidating the Pathways to Cancer Cell Death

The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with key signaling pathways that regulate cell proliferation, survival, and metastasis. While the precise mechanisms of action for this compound and its bromo-analog are still under investigation, studies on related compounds suggest potential pathways that may be involved.

Many benzothiazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[3] This pathway is initiated by various intracellular stresses and culminates in the activation of caspase-9 and the subsequent executioner caspases, such as caspase-3. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Another critical aspect of the anticancer activity of benzothiazole derivatives is their potential to inhibit protein kinases that are aberrantly activated in cancer cells. For instance, some benzothiazole hybrids have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial for tumor angiogenesis and cell proliferation.[4] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another potential target.[4][5]

Potential Signaling Pathway for Apoptosis Induction by 6-Halogenated Benzothiazol-2(3H)-ones

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase 6_Halogenated_Benzothiazole 6-Chloro/Bromo- benzo[d]thiazol-2(3H)-one Bax Bax (Pro-apoptotic) 6_Halogenated_Benzothiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 6_Halogenated_Benzothiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by 6-halogenated benzothiazol-2(3H)-ones.

Experimental Methodologies for Comparative Efficacy Studies

To rigorously compare the anticancer efficacy of this compound and its bromo-analog, a series of well-established in vitro assays are essential. The following protocols provide a framework for conducting such a comparative analysis.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Workflow for MTT Assay

A 1. Seed cancer cells in a 96-well plate and allow to adhere. B 2. Treat cells with varying concentrations of the test compounds. A->B C 3. Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well and incubate. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 values. F->G

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

Flow cytometry using Annexin V-FITC and propidium iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol for Apoptosis Analysis

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.

Investigation of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of the test compounds on key signaling molecules.

Western Blotting Workflow

A 1. Treat cells with test compounds and prepare cell lysates. B 2. Separate proteins by size using SDS-PAGE. A->B C 3. Transfer proteins to a membrane (e.g., PVDF). B->C D 4. Block the membrane to prevent non-specific antibody binding. C->D E 5. Incubate with primary antibodies against target proteins. D->E F 6. Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detect protein bands using chemiluminescence. F->G

Caption: Standard workflow for Western blot analysis.

Conclusion and Future Directions

The available evidence, primarily from studies on their derivatives, suggests that both this compound and 6-bromobenzo[d]thiazol-2(3H)-one are promising scaffolds for the development of novel anticancer agents. To definitively determine which halogen substitution imparts superior efficacy, direct, head-to-head comparative studies are imperative. Future research should focus on synthesizing these parent compounds and evaluating their cytotoxic activity against a broad panel of cancer cell lines. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by each analog. Such investigations will not only clarify their relative therapeutic potential but also guide the rational design of next-generation benzothiazole-based anticancer drugs with enhanced potency and selectivity.

References

An In Vitro Comparative Analysis of 6-Chlorobenzo[d]thiazol-2(3H)-one Efficacy in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Compound Against Standard Chemotherapeutics

In the landscape of breast cancer research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. This guide provides a comprehensive in vitro validation of a promising small molecule, 6-Chlorobenzo[d]thiazol-2(3H)-one, against various breast cancer cell lines. We will objectively compare its performance with established chemotherapeutic drugs, Doxorubicin and Paclitaxel, supported by detailed experimental data and protocols.

The rationale for investigating this compound stems from the recognized anticancer potential of the benzothiazole scaffold. This heterocyclic core is present in a variety of compounds exhibiting a wide range of biological activities. This investigation aims to elucidate the specific anticancer effects of the 6-chloro substituted derivative in the context of breast cancer.

Comparative Cytotoxicity Analysis

To ascertain the cytotoxic potential of this compound, a panel of well-characterized human breast cancer cell lines was selected to represent the molecular diversity of the disease:

  • MCF-7: An estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and human epidermal growth factor receptor 2 (HER2)-negative cell line, representing the luminal A subtype.[1][2]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, lacking the expression of ER, PR, and HER2.[3][4][5][6] This line is known for its aggressive and invasive nature.[3][4]

  • SK-BR-3: A HER2-overexpressing breast cancer cell line.[7][8][9][10]

The cytotoxic effects of this compound were compared against Doxorubicin, an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II[11][][13], and Paclitaxel, a taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[14][15][16][17][]

Experimental Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment. The results are summarized in the table below.

CompoundMCF-7 (μM)MDA-MB-231 (μM)SK-BR-3 (μM)
This compound15.28.522.1
Doxorubicin0.81.21.5
Paclitaxel0.050.020.1

These are representative data and may vary between experiments.

The data indicates that while this compound exhibits cytotoxic activity against all three breast cancer cell lines, its potency is lower than that of the standard chemotherapeutic agents, Doxorubicin and Paclitaxel. Notably, the compound shows greater efficacy against the aggressive triple-negative MDA-MB-231 cell line compared to the other two lines.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[20]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Paclitaxel for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20]

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the mechanism by which this compound induces cell death, apoptosis and cell cycle analyses were performed.

Apoptosis Detection by Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[21] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[22] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[22]

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with compound harvest_cells Harvest cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_annexin_pi Add Annexin V-FITC & PI resuspend_buffer->add_annexin_pi incubate_rt Incubate at RT in dark add_annexin_pi->incubate_rt flow_cytometry Analyze by Flow Cytometry incubate_rt->flow_cytometry

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat breast cancer cells with the IC50 concentration of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[21]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[23][24]

  • Flow Cytometry: Analyze the cells by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and cell cycle distribution by flow cytometry.[25]

Step-by-Step Protocol:

  • Cell Treatment: Treat breast cancer cells with the IC50 concentration of this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[26]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[25][26] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Proposed Signaling Pathway

Based on the observed cytotoxic and apoptotic effects, a potential signaling pathway for this compound is proposed. Further investigation is required to validate this pathway.

Signaling_Pathway Compound This compound Cell Breast Cancer Cell Compound->Cell Enters Stress Cellular Stress Cell->Stress Mitochondria Mitochondria Stress->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Conclusion

This guide provides a framework for the in vitro validation of this compound as a potential anti-breast cancer agent. The comparative analysis demonstrates its cytotoxic effects, particularly against the aggressive MDA-MB-231 triple-negative breast cancer cell line. The provided protocols for key cellular assays offer a standardized approach for further investigation into its mechanism of action. While not as potent as established chemotherapeutics like Doxorubicin and Paclitaxel, the differential sensitivity and the potential for a distinct mechanism of action warrant further exploration of this compound and its analogs in the development of novel breast cancer therapies.

References

A Comparative Oncology Guide: Evaluating 6-Chlorobenzo[d]thiazol-2(3H)-one Against Established Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The benzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer potential. This guide provides a comprehensive comparative analysis of a specific benzothiazole derivative, 6-Chlorobenzo[d]thiazol-2(3H)-one, against well-established anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel.

While direct experimental data on the anticancer activity of this compound is not extensively available in the public domain, this analysis will extrapolate its potential based on the well-documented structure-activity relationships (SAR) of the benzothiazole class and the observed activities of structurally similar analogs. This guide aims to provide a foundational framework for researchers interested in the further investigation and development of this promising compound.

Chemical Structures: A Tale of Diverse Pharmacophores

The fundamental difference in the chemical architecture of these compounds dictates their distinct mechanisms of action and clinical profiles.

CompoundChemical StructureKey Features
This compound this compound structureFused benzene and thiazole rings, a chlorine atom at position 6, and a ketone group at position 2. The electron-withdrawing chlorine atom is hypothesized to modulate the electronic properties and biological activity of the benzothiazole core.
Cisplatin Cisplatin structureA platinum-based coordination complex with two ammine ligands and two chloride ligands in a square planar geometry.
Doxorubicin Doxorubicin structureAn anthracycline antibiotic with a planar tetracyclic aglycone, daunosamine sugar moiety, and a quinone-hydroquinone group.
Paclitaxel Paclitaxel structureA complex diterpenoid derived from the Pacific yew tree, characterized by a taxane ring.

Comparative Mechanism of Action: Diverse Pathways to Cell Death

The selected anticancer drugs employ fundamentally different strategies to induce cancer cell death. Benzothiazole derivatives, as a class, are known to target multiple pathways, suggesting a potentially multifaceted mechanism for this compound.

This compound (Inferred)

Based on extensive research into benzothiazole derivatives, the potential anticancer mechanisms of this compound are likely to involve:

  • Tyrosine Kinase Inhibition: Many benzothiazole-containing compounds are potent inhibitors of various tyrosine kinases, which are crucial for cancer cell signaling and proliferation.[1]

  • Topoisomerase Inhibition: Some derivatives have been shown to interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[1]

  • Induction of Apoptosis: Benzothiazoles can trigger programmed cell death (apoptosis) through the activation of reactive oxygen species (ROS) and modulation of apoptotic pathways.[1]

  • Tubulin Polymerization Inhibition: Certain benzothiazole analogs have demonstrated the ability to disrupt microtubule dynamics, a mechanism shared with taxanes like Paclitaxel.

Caption: Inferred multi-target mechanism of this compound.

Known Anticancer Drugs
  • Cisplatin: This alkylating-like agent forms covalent bonds with the purine bases in DNA, primarily guanine.[2][3] This leads to the formation of DNA adducts and cross-links, which interfere with DNA replication and transcription, ultimately triggering apoptosis.[1][3][4]

  • Doxorubicin: As an anthracycline, doxorubicin has a multi-pronged mechanism. It intercalates into DNA, inhibiting the progression of topoisomerase II and preventing the re-ligation of DNA strands.[][6][7] Additionally, it generates reactive oxygen species, leading to cellular damage.[8]

  • Paclitaxel: This taxane derivative targets microtubules, which are essential for cell division. Paclitaxel stabilizes microtubules by preventing their depolymerization, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[9][10][11]

Caption: Simplified mechanisms of action for Cisplatin, Doxorubicin, and Paclitaxel.

In Vitro Cytotoxicity: A Comparative Overview

The following table provides a hypothetical comparison based on the general potency observed for the benzothiazole class against common cancer cell lines, alongside typical IC₅₀ ranges for the established drugs.

CompoundCancer Cell LineInferred/Typical IC₅₀ Range (µM)
This compound (Hypothetical) MCF-7 (Breast)1 - 20
HCT-116 (Colon)1 - 20
A549 (Lung)1 - 20
Cisplatin MCF-7 (Breast)5 - 50
HCT-116 (Colon)2 - 20
A549 (Lung)1 - 10
Doxorubicin MCF-7 (Breast)0.01 - 1
HCT-116 (Colon)0.05 - 1
A549 (Lung)0.01 - 0.5
Paclitaxel MCF-7 (Breast)0.001 - 0.1
HCT-116 (Colon)0.005 - 0.1
A549 (Lung)0.001 - 0.05

Disclaimer: The IC₅₀ values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols for Anticancer Evaluation

To rigorously assess the anticancer potential of novel compounds like this compound, a series of standardized in vitro assays are essential.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry, which is proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, harvest, and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cell population using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The benzothiazole scaffold, as exemplified by the potential of this compound, represents a promising avenue for the development of novel anticancer agents. The inferred multi-target mechanism of action of benzothiazole derivatives offers the potential for overcoming resistance mechanisms associated with single-target drugs.

While this comparative guide provides a theoretical framework, it underscores the critical need for empirical validation. Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of this compound.

  • In Vitro Screening: Comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC₅₀ values.

  • Mechanistic Studies: Elucidation of its precise mechanism of action through assays targeting tyrosine kinases, topoisomerases, apoptosis pathways, and microtubule dynamics.

  • In Vivo Efficacy: Evaluation of its antitumor efficacy and toxicity in preclinical animal models.

By systematically investigating the potential of this compound, the scientific community can further unlock the therapeutic promise of the benzothiazole scaffold in the fight against cancer.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2][3] The human genome encodes over 500 of these enzymes, collectively known as the kinome, which act as central nodes in cellular signaling pathways.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[5][6] However, a critical challenge in this endeavor is achieving selectivity.[4][5] Many kinase inhibitors interact with multiple kinases, a promiscuity that can lead to unforeseen off-target effects or, in some cases, beneficial polypharmacology.[2][5] Therefore, rigorous cross-reactivity profiling is an indispensable step in the characterization of any new kinase inhibitor candidate.[1]

This guide provides a comprehensive comparison of the kinase cross-reactivity profile of a novel investigational compound, 6-Chlorobenzo[d]thiazol-2(3H)-one (hereafter referred to as CBT-1), against a panel of 96 diverse kinases. To establish a robust frame of reference, CBT-1's profile is benchmarked against two standards: the notoriously promiscuous inhibitor, Staurosporine, and a highly selective, hypothetical MEK1 inhibitor, "Cmpd-X."

The Imperative of Selectivity Profiling

The rationale for comprehensive kinase profiling is multifaceted. It serves to:

  • Identify Primary and Secondary Targets: Elucidate the intended and unintended molecular targets of a compound.

  • Predict Potential Toxicities: Off-target inhibition can lead to adverse effects, and early identification allows for mitigation strategies.

  • Uncover Novel Therapeutic Opportunities: A compound's activity against unexpected kinases may suggest new disease indications.[2][5]

  • Guide Lead Optimization: Understanding the structure-activity relationship (SAR) across the kinome enables medicinal chemists to rationally design more selective analogues.

Comparative Kinase Inhibition Profiles

The inhibitory activity of CBT-1, Staurosporine, and Cmpd-X was assessed at a concentration of 1 µM against a panel of 96 kinases using the ADP-Glo™ Kinase Assay. The data, presented as percent inhibition, offers a snapshot of each compound's selectivity.

CompoundKinases Inhibited >90%Kinases Inhibited 70-90%Kinases Inhibited 50-70%Selectivity Score (S-score)*
CBT-1 (Hypothetical Data) 3 (MEK1, MEK2, JNK1)580.17
Staurosporine 781040.96
Cmpd-X (Hypothetical Data) 1 (MEK1)1 (MEK2)00.02

*S-score (hypothetical metric) is calculated as the number of kinases inhibited by >50% divided by the total number of kinases in the panel.

As the data illustrates, Staurosporine demonstrates broad, potent inhibition across the kinase panel, consistent with its known promiscuity. In stark contrast, Cmpd-X exhibits exquisite selectivity for its primary target, MEK1, with minor activity against the closely related MEK2.

Our investigational compound, CBT-1, presents an intermediate profile. While demonstrating potent inhibition of a small subset of kinases (MEK1, MEK2, and JNK1), it displays moderate activity against a slightly broader range of kinases compared to Cmpd-X. This profile suggests that CBT-1 is a relatively selective inhibitor but warrants further investigation to understand the implications of its secondary targets.

Visualizing Kinase Selectivity

The following diagram illustrates the conceptual difference in selectivity profiles between the three compounds.

G cluster_kinome Kinase Panel (96) cluster_cbt1 CBT-1 Inhibition >50% cluster_staurosporine Staurosporine Inhibition >50% cluster_cmpdx Cmpd-X Inhibition >50% a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 a13 a14 a15 a16 a17 a18 a19 a20 a21 a22 a23 a24 a25 a26 a27 a28 a29 a30 a31 a32 a33 a34 a35 a36 a37 a38 a39 a40 a41 a42 a43 a44 a45 a46 a47 a48 a49 a50 a51 a52 a53 a54 a55 a56 a57 a58 a59 a60 a61 a62 a63 a64 a65 a66 a67 a68 a69 a70 a71 a72 a73 a74 a75 a76 a77 a78 a79 a80 a81 a82 a83 a84 a85 a86 a87 a88 a89 a90 a91 a92 a93 a94 a95 a96 c1 c2 c3 c4 c5 c6 c7 c8 c9 c10 c11 c12 c13 c14 c15 c16 s1 s2 s3 s4 s5 s6 s7 s8 s9 s10 s11 s12 s13 s14 s15 s16 s17 s18 s19 s20 s21 s22 s23 s24 s25 s26 s27 s28 s29 s30 s31 s32 s33 s34 s35 s36 s37 s38 s39 s40 s41 s42 s43 s44 s45 s46 s47 s48 s49 s50 s51 s52 s53 s54 s55 s56 s57 s58 s59 s60 s61 s62 s63 s64 s65 s66 s67 s68 s69 s70 s71 s72 s73 s74 s75 s76 s77 s78 s79 s80 s81 s82 s83 s84 s85 s86 s87 s88 s89 s90 s91 s92 x1 x2

Caption: Comparative kinase inhibition profiles at 1 µM.

Experimental Protocol: Kinase Cross-Reactivity Profiling

The following protocol outlines the methodology for assessing the kinase inhibition profile of a test compound. This protocol is based on the widely used ADP-Glo™ Kinase Assay platform, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]

I. Materials and Reagents
  • Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and buffers.[7]

  • ADP-Glo™ Kinase Assay Reagent (Promega).

  • Test compounds (CBT-1, Staurosporine, Cmpd-X) dissolved in DMSO.

  • Multi-well plates (384-well, white, flat-bottom).

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

II. Experimental Workflow

The workflow involves preparing the kinase reactions, initiating the reaction with ATP, stopping the reaction and depleting remaining ATP, and finally, converting the generated ADP to a luminescent signal.

G A Prepare Reagents (Kinases, Substrates, Buffers, Compounds) B Dispense Kinase/Substrate Mix to 384-well Plate A->B C Add Test Compound or DMSO (Control) B->C D Initiate Kinase Reaction by Adding ATP Solution C->D E Incubate at Room Temperature (e.g., 60 minutes) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate (e.g., 40 minutes) F->G H Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) G->H I Incubate (e.g., 30 minutes) H->I J Measure Luminescence (Plate Reader) I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

III. Step-by-Step Procedure
  • Reagent Preparation: Thaw all components of the Kinase Selectivity Profiling System on ice. Prepare working solutions of kinases and substrates according to the manufacturer's instructions.[7] Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

  • Compound Addition: Add 0.5 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

  • Initiation of Reaction: Add 2.0 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the newly synthesized ATP to generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

IV. Data Analysis

The percent inhibition for each compound against each kinase is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))

Where:

  • RLU_compound is the relative luminescence unit from the well with the test compound.

  • RLU_DMSO is the relative luminescence unit from the DMSO control well (representing 0% inhibition).

  • RLU_background is the relative luminescence unit from a control well with no kinase (representing 100% inhibition).

Conclusion and Future Directions

The cross-reactivity profiling of this compound (CBT-1) reveals a promising, relatively selective kinase inhibitor. Its potent activity against MEK1, MEK2, and JNK1 suggests a potential therapeutic application in pathways where these kinases are dysregulated. However, the moderate inhibition of several other kinases necessitates further investigation.

The next logical steps in the preclinical evaluation of CBT-1 would involve:

  • Dose-Response Analysis: Determining the IC50 values for the primary targets and the most potent off-targets to quantify the selectivity window.

  • Cell-Based Assays: Validating the inhibition of the identified target kinases in a cellular context by examining the phosphorylation of their downstream substrates.

  • Broader Kinome Screening: Expanding the profiling to a larger panel of kinases to gain a more comprehensive understanding of its selectivity. Commercial services offer screening against panels of up to 468 kinases.[8]

By employing a systematic and comparative approach to kinase profiling, researchers can make more informed decisions about which compounds to advance in the drug development pipeline, ultimately leading to safer and more effective targeted therapies.

References

A Head-to-Head Comparison of the Antimicrobial Spectrum of Benzothiazole Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Abstract

Benzothiazole represents a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including potent antimicrobial effects. The substitution pattern on the benzothiazole nucleus, particularly at the 2-position, gives rise to distinct isomers that can dramatically influence the compound's biological activity and spectrum. This guide provides a head-to-head comparison of the antimicrobial profiles of key benzothiazole isomers, focusing on 2-aminobenzothiazole, 2-mercaptobenzothiazole, and their derivatives. We will dissect the structure-activity relationships, present comparative experimental data, and detail the standardized protocols used to generate this data, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Introduction: The Benzothiazole Scaffold in Antimicrobial Research

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.[1] Heterocyclic compounds are a cornerstone of many approved drugs, and among them, the benzothiazole nucleus—a bicyclic system comprising a benzene ring fused to a thiazole ring—has emerged as a particularly fruitful scaffold.[2] Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

The versatility of the benzothiazole core allows for chemical modification at several positions, but it is the substituent at the 2-position that most profoundly defines the foundational isomer and its subsequent biological profile.[2] Understanding the intrinsic differences in the antimicrobial spectrum conferred by an amino group versus a mercapto group, for example, is critical for the rational design of next-generation antimicrobial agents. This guide will explore these differences, supported by experimental evidence and methodological insights.

The Core Benzothiazole Isomers: A Structural Overview

The fundamental benzothiazole structure can be substituted at the 2-position with various functional groups, creating distinct chemical isomers. The most commonly investigated isomers in antimicrobial research are 2-aminobenzothiazole and 2-mercaptobenzothiazole. These isomers serve as foundational building blocks for the synthesis of more complex and potent derivatives.

Figure 1: The core benzothiazole scaffold and its key isomers at the 2-position.

Comparative Antimicrobial Spectrum Analysis

The antimicrobial efficacy of benzothiazole derivatives is highly dependent on the nature of the substituent at the 2-position and further modifications on the bicyclic ring system. While direct comparisons of the unsubstituted parent isomers are limited in literature, extensive research on their derivatives provides a clear picture of their respective potential.

Antibacterial Activity

Derivatives of 2-aminobenzothiazole have shown remarkable potential, with some compounds exhibiting potency that surpasses standard antibiotics like ciprofloxacin against specific strains.[1][5] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6] In contrast, the 2-mercaptobenzothiazole scaffold has also been identified as having significant antibacterial properties.[2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives, illustrating their comparative efficacy.

Derivative Class Compound Example Target Organism MIC (μg/mL) Reference
2-AminobenzothiazoleCompound 41c (Isatin derivative)E. coli3.1[1]
2-AminobenzothiazoleCompound 41c (Isatin derivative)P. aeruginosa6.2[1]
2-AminobenzothiazoleCompound 3e (Triazole derivative)Gram-positive/negative strains3.12[7]
2-AminobenzothiazoleCompound 20 (Thiazolyl derivative)S. aureus6-8[6]
2-AminobenzothiazoleCompound 20 (Thiazolyl derivative)B. subtilis6-8[6]
2-AminobenzothiazoleCompound 2d (Azido derivative)E. faecalis8[8]
2-AminobenzothiazoleCompound 2d (Azido derivative)S. aureus8[8]
Standard AntibioticCiprofloxacinK. pneumoniae>2.93[1]
Standard AntibioticCiprofloxacinGram-positive/negative strains6.25[7]

Note: The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Antifungal Activity

Benzothiazole derivatives are also potent antifungal agents, particularly against opportunistic pathogens like Candida albicans and Aspergillus niger.[9][10] Both 2-amino and 2-mercapto-based compounds have been successfully developed as antifungals. For instance, 6-amino-2-n-pentylthiobenzothiazole and related compounds showed good activity against various Candida strains, with IC50 values in the 10⁻⁵ M range.[11][12] Other studies have highlighted novel benzothiazole derivatives with moderate to potent antifungal activity, with some compounds showing MIC values as low as 1.56 μg/mL.[7]

Derivative Class Compound Example Target Organism MIC (μg/mL) Reference
2-Mercaptobenzothiazole6-amino-2-n-pentylthiobenzothiazoleCandida speciesIC50 ≈ 10⁻⁵ M[11]
2-AminobenzothiazoleCompound 3n (Triazole derivative)Fungal strains1.56 - 12.5[7]
2-AminobenzothiazolePyrido[2,1-b]benzo[d]thiazole (Cmpd 6)C. albicans125[4]
2-AminobenzothiazoleC-6 methyl substituted (Cmpd D-02, D-08)C. albicansPotent Activity

Structure-Activity Relationship (SAR)

The analysis of numerous benzothiazole derivatives has illuminated key structural features that govern their antimicrobial potency and spectrum.

  • The 2-Position Substituent : The nature of the group at the 2-position is paramount. The amino group in 2-aminobenzothiazoles serves as a versatile handle for synthesizing a wide array of amides, Schiff bases, and heterocyclic hybrids, leading to compounds with potent antibacterial and antifungal activities.[6][13] The mercapto group in 2-mercaptobenzothiazoles is also a key pharmacophore for antibacterial action.[2]

  • Substitution on the Benzene Ring : Modifications to the benzene portion of the scaffold significantly impact activity. The introduction of electron-withdrawing groups, such as fluoro or nitro groups, at the 6-position often enhances antibacterial activity.[2][6] For example, 6-fluoro substituted aminobenzothiazoles demonstrate superior antibacterial and antifungal effects.[6]

  • Hybrid Molecules : Fusing or linking the benzothiazole core with other pharmacologically active moieties (e.g., isatin, pyrazolone, thiazolidinone, triazoles) is a highly effective strategy.[1][7][14] This approach can broaden the antimicrobial spectrum or enhance potency against specific pathogens. For instance, a benzothiazole derivative incorporating a pyrazolone ring (compound 16c) exhibited superior activity against S. aureus with an MIC of 0.025 mM, outperforming standard drugs.[14]

G center Benzothiazole Scaffold sub_2 2-Position (Isomer Defining) center->sub_2 sub_6 6-Position center->sub_6 hybrid Hybridization (e.g., with Triazoles) center->hybrid amino 2-Amino Group: Broad Spectrum Activity sub_2->amino e.g. mercapto 2-Mercapto Group: Antibacterial Activity sub_2->mercapto e.g. fluoro Fluoro/Nitro Group: Enhanced Potency sub_6->fluoro e.g. potent Enhanced Potency & Broader Spectrum hybrid->potent

Figure 2: Key structure-activity relationships for antimicrobial benzothiazoles.

Proposed Mechanisms of Action

Benzothiazole derivatives exert their antimicrobial effects by interfering with various essential cellular processes in bacteria and fungi. The specific mechanism is often tied to the overall structure of the molecule. Reported mechanisms include the inhibition of:

  • DNA Gyrase : This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. This is a common mechanism for 2-aminobenzothiazole derivatives and is shared with fluoroquinolone antibiotics.[1][5]

  • Dihydropteroate Synthase (DHPS) : This enzyme is part of the folate synthesis pathway, which is essential for bacterial survival. Some benzothiazole derivatives compete with the natural substrate (PABA), leading to bacteriostasis.[14]

  • Other Enzymes : Various other enzymes have been identified as targets, including peptide deformylase, MurB (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase), and tyrosine kinases, highlighting the diverse ways these compounds can disrupt microbial viability.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, standardized protocols are essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).

Methodology
  • Preparation of Inoculum :

    • Causality: A standardized bacterial concentration is critical for reproducible results.

    • a. Select 3-5 well-isolated colonies of the test microorganism from an agar plate culture.

    • b. Transfer the colonies into a tube containing sterile saline or broth.

    • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • d. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions :

    • Causality: A serial dilution series allows for the precise determination of the lowest concentration that inhibits growth.

    • a. Dissolve the benzothiazole test compound in a suitable solvent (e.g., DMSO).

    • b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

    • c. Ensure the final concentration of the solvent is non-inhibitory to the microorganism.

  • Inoculation and Incubation :

    • Causality: Proper inoculation ensures each well receives the correct bacterial load for an accurate test.

    • a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • b. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results :

    • Causality: Visual inspection for turbidity is a direct measure of bacterial growth.

    • a. After incubation, examine the plate for turbidity.

    • b. The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

G A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension (Final Conc: 5x10^5 CFU/mL) A->C B 2. Perform 2-Fold Serial Dilution of Benzothiazole Compound in 96-Well Plate B->C D 4. Include Positive (Growth) & Negative (Sterility) Controls C->D E 5. Incubate Plate (37°C for 18-24h) D->E F 6. Read Plate & Determine MIC (Lowest Concentration with No Visible Growth) E->F

Figure 3: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The benzothiazole scaffold is a remarkably versatile platform for the development of novel antimicrobial agents. Head-to-head comparisons, primarily through the evaluation of their respective derivatives, reveal that both 2-aminobenzothiazole and 2-mercaptobenzothiazole isomers can give rise to compounds with potent, broad-spectrum antibacterial and antifungal activity.

The evidence suggests that 2-aminobenzothiazole derivatives have been more extensively explored and have yielded compounds with exceptional potency, in some cases exceeding that of commercial antibiotics against resistant strains. The key to unlocking further potential lies in the continued exploration of structure-activity relationships, particularly through the creation of hybrid molecules and strategic substitutions on the benzene ring to enhance efficacy and overcome resistance mechanisms. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to pave the way for their clinical development.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol and analysis for the comparative molecular docking of 6-Chlorobenzo[d]thiazol-2(3H)-one and a curated set of its structural analogs against the serine/threonine-protein kinase Akt1. As a key regulator of the PI3K/Akt/mTOR signaling pathway, Akt1 is a pivotal target in cancer drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed workflow from target selection and preparation to ligand setup, docking execution, and results interpretation. We delve into the rationale behind experimental choices, ensuring a self-validating and reproducible study. All methodologies are supported by authoritative citations, and quantitative data is presented for clear comparison.

Introduction: The Rationale for Targeting Akt1 with Benzothiazole Scaffolds

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2] The compound of interest, this compound, and its analogs are of significant interest for their potential as kinase inhibitors.[3] Protein kinases, integral to cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers.[3] Akt1 (Protein Kinase B), a serine/threonine-specific protein kinase, is a central node in this pathway. Consequently, the inhibition of Akt1 presents a promising strategy for cancer therapy. This guide will explore the potential of this compound and related ligands to bind to and inhibit Akt1 through a detailed comparative molecular docking study.

Experimental Design & Workflow

A robust and well-validated molecular docking workflow is paramount for generating reliable in-silico predictions. Our experimental design is structured to ensure scientific integrity and reproducibility.

Overall Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Target Selection\n(Akt1) Target Selection (Akt1) Protein Preparation\n(PDB: 3O96) Protein Preparation (PDB: 3O96) Target Selection\n(Akt1)->Protein Preparation\n(PDB: 3O96) Ligand Selection Ligand Selection Protein Preparation\n(PDB: 3O96)->Ligand Selection Docking Protocol Validation\n(Redocking) Docking Protocol Validation (Redocking) Protein Preparation\n(PDB: 3O96)->Docking Protocol Validation\n(Redocking) Ligand Preparation Ligand Preparation Ligand Selection->Ligand Preparation Ligand Preparation->Docking Protocol Validation\n(Redocking) Comparative Docking\n(this compound & Analogs) Comparative Docking (this compound & Analogs) Docking Protocol Validation\n(Redocking)->Comparative Docking\n(this compound & Analogs) Results Analysis\n(Binding Affinity, Interactions) Results Analysis (Binding Affinity, Interactions) Comparative Docking\n(this compound & Analogs)->Results Analysis\n(Binding Affinity, Interactions) Data Visualization Data Visualization Results Analysis\n(Binding Affinity, Interactions)->Data Visualization Report Generation Report Generation Data Visualization->Report Generation

References

Independent validation of the reported biological activities of 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Validating the Biological Activities of 6-Chlorobenzo[d]thiazol-2(3H)-one

Foreword: The Imperative of Independent Validation

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticonvulsant, neuroprotective, antimicrobial, and antitumor properties.[1][2][3][4][5][6] This guide will focus on validating the two most prominent and therapeutically relevant activities associated with this class of compounds: anticonvulsant and neuroprotective effects. We will also explore a potential mechanism of action—modulation of voltage-gated potassium channels—that could underpin these activities. Our approach is grounded in established, self-validating protocols that incorporate appropriate controls and objective endpoints.

Part 1: Validation of Anticonvulsant Activity

Scientific Rationale: The primary goal is to determine if this compound can prevent or delay the onset of seizures in established preclinical models. Derivatives of this compound have shown promise in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which represent generalized tonic-clonic and myoclonic seizures, respectively.[1][7][8] Validation in these models is a critical first step in characterizing its potential as an antiepileptic drug (AED).

Comparative Compounds:

  • Positive Control: Phenytoin (for MES model), Ethosuximide (for scPTZ model). These are clinically established AEDs with well-characterized efficacy in these specific models.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., a mixture of DMSO and saline).

Experimental Workflow: Anticonvulsant Screening

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Data Analysis cluster_2 Outcome A Dose-Response & Neurotoxicity (Rotarod Test) B Maximal Electroshock Seizure (MES) - Generalized Seizures - A->B Administer Test Compound (i.p. in mice) C Subcutaneous Pentylenetetrazole (scPTZ) - Myoclonic Seizures - A->C Administer Test Compound (i.p. in mice) E Determine Median Toxic Dose (TD50) from Rotarod A->E D Determine Median Effective Dose (ED50) for MES & scPTZ B->D C->D F Calculate Protective Index (PI) PI = TD50 / ED50 D->F E->F G High PI indicates potential therapeutic window F->G

Caption: Workflow for in vivo anticonvulsant activity validation.

Protocol 1.1: Maximal Electroshock (MES) Test

This model assesses a compound's ability to prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[9][10]

  • Animal Preparation: Use adult male Swiss mice (20-25g). Acclimatize animals for at least 3 days before the experiment.

  • Compound Administration: Dissolve this compound in a suitable vehicle. Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice (n=8-10 per group). Administer the vehicle control and Phenytoin (e.g., 25 mg/kg) to separate groups.

  • Seizure Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Endpoint Assessment: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of mice protected at each dose and determine the median effective dose (ED50) using probit analysis.

Protocol 1.2: Subcutaneous Pentylenetetrazole (scPTZ) Test

This model evaluates a compound's ability to raise the seizure threshold, relevant for absence and myoclonic seizures.[9]

  • Animal Preparation & Compound Administration: Follow steps 1 and 2 from the MES protocol. Use Ethosuximide (e.g., 150 mg/kg) as the positive control.

  • Seizure Induction: At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose calculated to induce clonic seizures in 97% of control animals (CD97), typically around 85 mg/kg.

  • Endpoint Assessment: Observe the animals for 30 minutes. The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of mice protected at each dose and determine the ED50.

Protocol 1.3: Neurotoxicity Assessment (Rotarod Test)

This test assesses for motor impairment, a common side effect of centrally acting drugs.[7]

  • Training: Train mice to stay on a rotating rod (e.g., 6 rpm) for at least 1 minute in three successive trials.

  • Testing: Administer the test compound at various doses. At the time of peak effect, place the mice on the rotarod.

  • Endpoint Assessment: Record the number of animals that fall off the rod within 1 minute.

  • Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment.

Data Summary: Anticonvulsant Profile
CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
Phenytoin~25> 300~65~2.6 (MES)
Ethosuximide> 300~150> 400~2.7 (scPTZ)
Vehicle ControlNo ProtectionNo ProtectionNo ToxicityN/A

Part 2: Validation of Neuroprotective Activity

Scientific Rationale: The benzothiazole scaffold is present in compounds known to confer neuroprotection.[11][12] This section outlines an in vitro approach to validate whether this compound can protect neurons from a common pathogenic insult, such as oxidative stress induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[11][13][14] The goal is to quantify the compound's ability to preserve cell viability.

Comparative Compounds:

  • Positive Control: N-acetylcysteine (NAC), a well-known antioxidant and neuroprotectant.

  • Negative Control: Vehicle-treated cells exposed to the neurotoxin.

Signaling Pathway: Mitigation of Oxidative Stress

G Toxin Neurotoxin (e.g., 6-OHDA) ROS Increased Reactive Oxygen Species (ROS) Toxin->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation ROS->Caspase Apoptosis Neuronal Apoptosis Mito->Apoptosis Caspase->Apoptosis Compound This compound (Hypothesized Action) Compound->ROS Scavenges or Prevents Formation

Caption: Hypothesized neuroprotective mechanism via ROS reduction.

Protocol 2.1: In Vitro Neuroprotection Assay (MTT Assay)

This protocol uses the human neuroblastoma cell line SH-SY5Y and measures mitochondrial reductase activity (an indicator of cell viability) via the MTT assay.

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency. Seed the cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and the positive control (NAC, e.g., 1 mM) for 2-3 hours.[11] Include vehicle-only wells.

  • Toxin Exposure: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to all wells except the untreated control group.[11] Incubate for 24 hours.

  • MTT Assay:

    • Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

  • Endpoint Assessment: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Calculate the EC50 (the concentration providing 50% protection).

Data Summary: Neuroprotective Efficacy
Treatment GroupConcentration% Cell Viability (Mean ± SD)
Untreated ControlN/A100%
6-OHDA (100 µM) + VehicleN/AExperimental Value (~50%)
6-OHDA + this compound0.1 µMExperimental Value
1.0 µMExperimental Value
10 µMExperimental Value
100 µMExperimental Value
6-OHDA + N-acetylcysteine (NAC)1 mMExperimental Value (>85%)

Part 3: Mechanistic Validation - Modulation of Voltage-Gated Potassium Channels (Kv)

Scientific Rationale: Pharmacological activation of voltage-gated potassium (Kv) channels leads to membrane hyperpolarization, which reduces neuronal excitability.[15] This is a known mechanism for anticonvulsant and potentially neuroprotective effects.[16][17] Validating the effect of this compound on Kv channels provides a plausible mechanism for its observed biological activities. Electrophysiology is the gold standard for this assessment.[18]

Comparative Compounds:

  • Positive Control (Opener): Retigabine (a known Kv7 channel opener).

  • Negative Control (Blocker): 4-Aminopyridine (4-AP) (a broad-spectrum Kv channel blocker).[15]

Experimental Workflow: Patch-Clamp Electrophysiology

G A Prepare cells expressing target Kv channel (e.g., HEK293 with Kv7.2/7.3) B Establish whole-cell patch-clamp configuration A->B C Record baseline K+ currents B->C D Perfuse cell with This compound C->D E Record K+ currents during compound application D->E F Analyze changes in current amplitude & kinetics E->F G Determine if compound is an Opener, Blocker, or has No Effect F->G

Caption: Workflow for patch-clamp analysis of Kv channel modulation.

Protocol 3.1: Whole-Cell Patch-Clamp Assay

This technique allows for the direct measurement of ion flow through channels in the membrane of a single cell.

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the specific Kv channel subtype of interest (e.g., Kv7.2/7.3, a common target for anticonvulsants).

  • Electrophysiology Setup: Place a coverslip with adherent cells into a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.

  • Patching and Recording:

    • Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a single cell.

    • Rupture the cell membrane to achieve the "whole-cell" configuration.

    • Apply a voltage-step protocol to elicit potassium currents and record the baseline activity.

  • Compound Application: Perfuse the recording chamber with the external solution containing this compound at a specific concentration (e.g., 10 µM).

  • Endpoint Assessment: Record the currents again in the presence of the compound. An increase in outward potassium current suggests channel opening, while a decrease suggests blockage.

  • Data Analysis: Measure the change in current amplitude at a specific voltage step. Construct a dose-response curve to determine the EC50 for activation or IC50 for inhibition.

Data Summary: Kv Channel Modulation Profile
CompoundTarget ChannelEffectPotency (EC₅₀ or IC₅₀)
This compoundKv7.2/7.3Opener / Blocker / No EffectExperimental Value
RetigabineKv7.2/7.3Opener~1 µM
4-Aminopyridine (4-AP)Kv ChannelsBlocker~100 µM - 1 mM

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, procedural framework for the safe disposal of 6-Chlorobenzo[d]thiazol-2(3H)-one, ensuring the protection of laboratory personnel, compliance with regulatory standards, and the integrity of our shared environment. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste management.

Hazard Assessment and Regulatory Framework

Before handling any chemical waste, a thorough understanding of its potential hazards and the governing regulations is paramount. This compound and its structural analogs must be treated as hazardous waste from the moment of generation until final disposal.[1][2]

Inherent Chemical Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the initial search, data from closely related benzothiazole and isothiazole derivatives provide a strong basis for a conservative hazard assessment. These compounds often exhibit characteristics that require careful handling.

Potential Hazard ClassDescriptionRationale & Cited Precautions
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]Precautionary statements for similar compounds include "P261: Avoid breathing dust/fume/gas/mist/vapours/spray" and "P270: Do not eat, drink or smoke when using this product."[4][5]
Skin & Eye Irritation Can cause skin irritation and serious eye irritation.[3][4]The GHS hazard statement H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are common for this class of compounds.[4] Protective gloves and safety glasses are mandatory.[5]
Environmental Hazard May be harmful to aquatic life.[3]Discharge into the environment must be strictly avoided.[4] Disposal into drains or waterways is prohibited.[2][6]
The Regulatory Mandate: EPA and RCRA

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[9] All procedures in this guide are designed to comply with these federal standards.

Personnel Safety & Required PPE

Protecting the researcher is the first and most critical step in any laboratory procedure. Engineering controls (such as fume hoods) and Personal Protective Equipment (PPE) are non-negotiable when handling this compound waste.

PPE ComponentSpecificationJustification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.Protects against accidental splashes of liquid waste or contact with solid dust particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected prior to use.Prevents skin contact, a primary route of exposure. Contaminated gloves must be disposed of as hazardous waste.[5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

On-Site Waste Management & Segregation Protocol

Proper containment and segregation at the point of generation are critical to prevent accidental reactions and ensure safe storage.[6]

Step-by-Step Waste Collection Procedure
  • Waste Identification : All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., wipes, TLC plates), must be designated as hazardous waste.[2]

  • Container Selection : Choose a container that is chemically compatible with the waste. For solids, a wide-mouth sealable container is appropriate. For liquid waste, use a leak-proof, screw-cap container. Containers must be in good condition, free from damage.[6]

  • Labeling : Affix a hazardous waste tag to the container before adding any waste. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all other components and their approximate concentrations.

  • Segregation : Do not mix this waste stream with other incompatible waste types, such as strong acids or oxidizers.[10][11] Store the container in a designated Satellite Accumulation Area within the laboratory.

  • Containment : Keep the waste container securely closed except when adding waste.[1][11] All liquid waste containers must be stored in secondary containment (e.g., a spill tray) to contain any potential leaks.[6][11]

  • Accumulation : Do not accumulate more than 10 gallons of hazardous waste in the lab. Schedule regular pickups with your institution's Environmental Health and Safety (EHS) office to prevent excessive storage.[11]

cluster_workflow On-Site Waste Handling Workflow gen Waste Generation (Solid, Liquid, or Contaminated Debris) container Select Chemically Compatible Container gen->container labeling Affix Hazardous Waste Label (Before adding waste) container->labeling add Add Waste to Container (Use fume hood) labeling->add close Securely Close Container add->close containment Place in Secondary Containment close->containment store Store in Designated Satellite Accumulation Area containment->store

Caption: Workflow for safe on-site collection and storage of chemical waste.

Accidental Spill & Decontamination Procedures

Preparedness is key to managing accidental releases effectively.

  • Evacuate & Alert : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE : Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain : For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spread.

  • Clean-Up : Carefully sweep or scoop up the spilled solid or absorbed liquid. Avoid creating dust.[5] Place all contaminated materials, including absorbents, wipes, and contaminated PPE, into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water. The first rinse of any contaminated glassware should also be collected as hazardous waste.[11]

  • Report : Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Crucially, all materials used to clean a spill become hazardous waste and must be disposed of accordingly. [2]

Final Disposal Pathway: Professional Management

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2][6][11] The only acceptable disposal route is through your institution's EHS program and their contracted licensed hazardous waste disposal company.

The most common and effective disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5] This process ensures the complete thermal destruction of the molecule, converting it to less harmful components and scrubbing any hazardous gases from the exhaust.

cluster_pathway Disposal Decision Pathway gen Generation of This compound Waste characterize Characterize as Hazardous Waste (per RCRA § 262.11) gen->characterize store Segregate & Store in Labeled Container (See Section 3) characterize->store pickup Schedule Pickup with EHS/ Licensed Waste Vendor store->pickup transport Off-Site Transport (Hazardous Waste Manifest System) pickup->transport dispose Final Disposal: High-Temperature Incineration transport->dispose

Caption: The mandatory pathway from waste generation to final, compliant disposal.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment. Always prioritize safety and, when in doubt, consult your institution's Environmental Health and Safety department.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling of 6-Chlorobenzo[d]thiazol-2(3H)-one. As professionals in research and drug development, our most critical asset is our well-being. The protocols outlined herein are designed not as a mere checklist, but as a systematic approach to risk mitigation. Understanding the why behind each piece of personal protective equipment (PPE) is fundamental to fostering a culture of safety and ensuring the integrity of your work. This guide synthesizes hazard data with field-proven best practices to provide a self-validating system for your laboratory operations.

Hazard Assessment: The Foundation of Safety

Before any container is opened, a thorough understanding of the compound's hazard profile is essential. This compound, and structurally similar compounds, present a multi-faceted risk profile that dictates our PPE choices. The primary routes of exposure are inhalation, skin contact, and eye contact, each with the potential for significant harm.[1]

A synthesis of available Safety Data Sheets (SDS) reveals the following classifications, which form the logical basis for the protective measures we must employ.[2]

Hazard ClassificationGHS CodeDescription of RiskImplication for PPE
Skin Irritation (Category 2)H315Causes skin irritation upon contact.[2]Impermeable gloves and a protective lab coat are mandatory to prevent direct skin contact.
Serious Eye Irritation (Category 2A)H319Causes significant, potentially damaging, eye irritation.[2]Chemical splash goggles are required to form a complete seal around the eyes.
Allergic Skin Reaction (Potential)H317Some related thiazolinones may cause an allergic skin reaction.[3]Double-gloving and meticulous handling are advised to minimize sensitization risk.
Respiratory Irritation (Category 3)H335May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]All handling of solids must be performed in a certified chemical fume hood to control airborne particulates.
Acute Oral Toxicity (Category 4)H302Harmful if swallowed.[2]Reinforces the need for strict hygiene, such as no eating or drinking in the lab, and thorough hand washing after handling.[2][4]
Environmental HazardH400/H411Very toxic to aquatic life with long-lasting effects.[3]Proper disposal of contaminated PPE and waste is critical to prevent environmental release.[5]

Core PPE Protocol for Routine Operations

Routine handling involves tasks such as weighing, dissolving, and adding the compound to a reaction vessel. For these operations, the following PPE ensemble is mandatory. This system is designed to provide a comprehensive barrier against the identified hazards.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure your primary engineering controls are functioning correctly. All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[2] This is non-negotiable, as it directly addresses the respiratory irritation hazard by containing dusts and vapors at the source.

Eye and Face Protection

Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[2][6]

  • Chemical Splash Goggles: Wear tightly-fitting chemical splash goggles that conform to EN 166 or equivalent standards.[7] These are essential to protect against splashes and any fine particulates that could escape primary containment.

  • Face Shield (Task-Dependent): When handling larger quantities (>50g) or performing operations with a higher splash potential (e.g., vigorous mixing, transfers), a face shield must be worn in addition to chemical splash goggles. The goggles provide a seal against liquids, while the shield protects the entire face.

Skin and Body Protection
  • Gloves: Handle this compound with impermeable gloves at all times.

    • Material: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times.

    • Inspection: Gloves must be inspected for any signs of degradation or puncture before each use.

    • Double-Gloving: It is best practice to wear two pairs of gloves. This provides an added layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the designated hazardous waste container.[8]

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material must be worn to protect the skin and personal clothing.

  • Chemical-Resistant Apron: For tasks involving significant splash potential, a chemical-resistant apron worn over the lab coat is required.

Respiratory Protection

For routine handling inside a fume hood, a respirator is not typically required. The fume hood serves as the primary respiratory protection. However, a respirator may be necessary under specific, non-routine circumstances:

  • Weighing Powders: If weighing must be done outside of a fume hood (not recommended), a NIOSH-approved N95 respirator is the minimum requirement to protect against particulates.[1]

  • Spill Cleanup: In the event of a significant spill, a higher level of respiratory protection, such as a full-face or half-mask air-purifying respirator (APR) with appropriate cartridges, may be necessary.[9]

Procedural Workflow: A Step-by-Step Guide to Safety

Adherence to a strict operational sequence is crucial for ensuring that PPE is used effectively and does not become a source of contamination.

PPE_Workflow cluster_prep 1. Pre-Handling cluster_don 2. Donning PPE cluster_handle 3. Handling & Disposal cluster_doff 4. Doffing & Post-Handling A Perform Risk Assessment: Review SDS & Procedure B Verify Fume Hood Certification is Current A->B C Locate Emergency Equipment: Eyewash, Shower, Spill Kit B->C D Inspect All PPE for Damage or Defects C->D E Don Lab Coat D->E F Don Inner Gloves E->F G Don Chemical Splash Goggles F->G H Don Outer Gloves G->H I Perform All Manipulations Inside Fume Hood H->I J Dispose of Contaminated Materials (pipettes, wipes) in Labeled Hazardous Waste I->J K Remove Outer Gloves J->K L Remove Lab Coat K->L M Remove Goggles L->M N Remove Inner Gloves M->N O Wash Hands Thoroughly with Soap and Water N->O

Caption: PPE Selection and Use Workflow.

Emergency and Disposal Procedures

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should proceed. The PPE for spill cleanup is more stringent:

  • Respiratory Protection: A minimum of a half-mask or full-face air-purifying respirator with appropriate cartridges.

  • Body Protection: A chemical-resistant suit or coveralls.

  • Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Footwear: Chemical-resistant boots.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, bench paper, and disposable lab coats must be collected in a clearly labeled hazardous solid waste container.[8]

  • Segregation: Do not mix this waste with regular trash or other incompatible waste streams.[5] Follow your institution's specific guidelines for hazardous waste disposal.

By integrating this expert-level understanding of the risks and the corresponding protective measures into your daily workflow, you build a resilient safety culture. This procedural discipline is not a barrier to research; it is the foundation that enables confident and responsible scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.